molecular formula C9H17NO4 B1314387 (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate CAS No. 90481-33-7

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

Cat. No.: B1314387
CAS No.: 90481-33-7
M. Wt: 203.24 g/mol
InChI Key: MAXQBMZDVBHSLW-BQBZGAKWSA-N
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Description

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXQBMZDVBHSLW-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50537033
Record name tert-Butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90481-33-7
Record name 1,1-Dimethylethyl (3S,4S)-3,4-dihydroxy-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90481-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted pyrrolidine core is a key structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological relevance, particularly as a glycosidase inhibitor. This information is intended to support researchers and drug development professionals in the effective utilization of this versatile building block.

Core Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and data from closely related analogs, the following properties can be predicted. It is crucial to note that these are estimated values and should be confirmed by experimental determination.

Table 1: Physicochemical Properties of this compound and a Related Analog

PropertyThis compound(3S,4S)-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (for comparison)
Molecular Formula C₉H₁₇NO₄C₉H₁₈N₂O₃
Molecular Weight 203.24 g/mol [1]202.25 g/mol [2]
Melting Point (°C) Not available~70-73[3]
Boiling Point (°C) Predicted: 308.8 ± 42.0[2]Predicted: 308.8 ± 42.0[2]
pKa Predicted: 14.36 ± 0.40 (most acidic OH)[2]Predicted: 14.36 ± 0.40[2]
LogP Not availableNot available
Solubility Not availableNot available

Experimental Protocols for Physicochemical Property Determination

To facilitate the experimental validation of the predicted properties, the following standard protocols are provided.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement prep1 Grind sample to a fine powder prep2 Pack into capillary tube prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Heat slowly (1-2 °C/min) meas1->meas2 meas3 Record temperature at onset of melting meas2->meas3 meas4 Record temperature at complete melting meas3->meas4

Caption: Workflow for determining the melting point of a solid sample.

Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute).

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its application in drug formulation and biological assays.

Workflow for Solubility Determination

G cluster_analysis Quantitative Analysis start Weigh a precise amount of solute add_solvent Add a known volume of solvent start->add_solvent equilibrate Equilibrate the mixture (e.g., shake/stir at a constant temperature) add_solvent->equilibrate observe Visually inspect for undissolved solid equilibrate->observe separate Separate solid from the supernatant (centrifuge/filter) observe->separate If solid remains analyze Analyze the concentration of the solute in the supernatant (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate

Caption: General workflow for determining the solubility of a compound.

Protocol:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO).

  • The mixture is agitated (e.g., by stirring or shaking) at a constant temperature until equilibrium is reached.

  • The saturated solution is then separated from the undissolved solid by filtration or centrifugation.

  • The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a compound at a given pH.

Workflow for Potentiometric pKa Determination

G prep Prepare a solution of the compound of known concentration titrate Titrate with a standardized solution of a strong acid or base prep->titrate record Record pH after each addition of titrant titrate->record plot Plot pH versus volume of titrant added record->plot determine Determine the half-equivalence point plot->determine pka pKa = pH at the half-equivalence point determine->pka

Caption: Workflow for determining pKa via potentiometric titration.

Protocol:

  • A solution of the compound with a known concentration is prepared.

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is measured after each incremental addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.

LogP Determination

The logarithm of the partition coefficient (LogP) between octanol and water is a key parameter for predicting a drug's lipophilicity and its ability to cross cell membranes.

Workflow for LogP Determination by HPLC

G standards Prepare a series of standard compounds with known LogP values hplc_standards Inject standards into a reverse-phase HPLC system and record retention times standards->hplc_standards calibration Create a calibration curve by plotting LogP vs. log(k'), where k' is the retention factor hplc_standards->calibration calculate_logp Calculate the LogP of the test compound using the calibration curve calibration->calculate_logp sample Inject the test compound under the same HPLC conditions and determine its retention time sample->calculate_logp G cluster_substrate Substrate Binding cluster_inhibition Competitive Inhibition cluster_outcome Outcome Substrate Carbohydrate Substrate Enzyme α-Glucosidase Substrate->Enzyme Binds to active site Hydrolysis Hydrolysis of Carbohydrate Enzyme->Hydrolysis Inhibition Inhibition of Hydrolysis Enzyme->Inhibition Inhibitor (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate Inhibitor->Enzyme Binds to active site Glucose Glucose Release Hydrolysis->Glucose ReducedGlucose Reduced Glucose Absorption Inhibition->ReducedGlucose

References

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate: A Chiral Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 186393-22-6

This in-depth technical guide provides a comprehensive overview of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, stereoselective synthesis, and applications in medicinal chemistry.

Core Compound Properties

This compound is a synthetic, chiral heterocyclic compound. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous pharmaceuticals and natural products. The cis-dihydroxy groups at the 3 and 4 positions, along with the Boc-protecting group on the nitrogen, provide a stable and versatile intermediate for the synthesis of more complex molecules. The specific stereochemistry of this compound makes it a crucial component for creating enantiomerically pure active pharmaceutical ingredients (APIs).

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₉H₁₇NO₄[1]
Molecular Weight 203.24 g/mol [1]
Appearance Solid[1]
Density 1.262 ± 0.06 g/cm³ (Predicted)[1]
Purity ≥98.0%[1]
HS Code 29339900[1]
¹H NMR Spectra Available[2]
¹³C NMR Spectra Available[2]
Mass Spectrometry Spectra Available[2]
IR Spectroscopy Spectra Available[2]

Stereoselective Synthesis: Experimental Protocol

The synthesis of enantiomerically pure this compound is critical for its use in drug development. A common and effective method involves the asymmetric dihydroxylation of a protected pyrroline precursor. This ensures the desired cis-diol configuration with high stereoselectivity.

Protocol: Asymmetric Dihydroxylation of N-Boc-3-pyrroline

This protocol is based on established methods for the diastereoselective dihydroxylation of cyclic olefins.

Materials:

  • tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

  • N-methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

  • Sodium sulfite

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-3-pyrroline (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO, ~1.2 equivalents). Cool the mixture in an ice bath.

  • Catalyst Addition: Slowly add a catalytic amount of osmium tetroxide solution (e.g., ~0.02 equivalents).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). This may take several hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude diol by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Expected Outcome:

This procedure should yield the desired cis-diol with high diastereoselectivity. The enantioselectivity can be further enhanced by using chiral ligands in asymmetric dihydroxylation reactions (e.g., Sharpless asymmetric dihydroxylation).

Applications in Drug Development

Chiral heterocyclic molecules like this compound are fundamental building blocks in the synthesis of pharmaceuticals.[3] The defined stereochemistry is crucial for the biological activity and safety of a drug, as different enantiomers can have vastly different pharmacological effects.

This specific building block can be utilized in the synthesis of various classes of drugs, including but not limited to:

  • Enzyme inhibitors: The diol functionality can mimic the transition state of enzymatic reactions.

  • Receptor agonists and antagonists: The pyrrolidine scaffold can serve as a core structure for molecules targeting specific receptors.

  • Antiviral and anticancer agents: Many complex natural products and synthetic drugs with these activities contain polyhydroxylated five-membered rings.

The synthetic versatility of this compound allows for further functionalization of the hydroxyl groups or modification of the pyrrolidine ring, enabling the creation of a diverse library of compounds for drug screening.

Visualization of Synthetic Utility

The following diagrams illustrate the role of this compound as a chiral building block in a generalized drug development workflow.

G cluster_0 Synthesis of Chiral Building Block cluster_1 Drug Discovery & Development start N-Boc-3-pyrroline process1 Asymmetric Dihydroxylation start->process1 product (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate process1->product scaffold Chiral Scaffold product->scaffold functionalization Functionalization & Library Synthesis scaffold->functionalization screening High-Throughput Screening functionalization->screening lead_opt Lead Optimization screening->lead_opt api Active Pharmaceutical Ingredient (API) lead_opt->api

Caption: Synthetic workflow from precursor to chiral building block and its role in drug discovery.

G cluster_0 Chiral Building Block cluster_1 Synthetic Modifications cluster_2 Target Molecule Classes building_block (3S,4S)-N-Boc-3,4-dihydroxypyrrolidine modification1 Derivatization of -OH groups building_block->modification1 modification2 Deprotection of Boc group building_block->modification2 modification3 Ring modification building_block->modification3 target1 Enzyme Inhibitors modification1->target1 target2 Receptor Ligands modification2->target2 target3 Complex Natural Product Analogues modification3->target3

Caption: Potential synthetic pathways from the chiral building block to various drug classes.

References

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic pyrrolidine derivative. Based on extensive research into the biological activities of structurally related dihydroxypyrrolidine compounds, its primary mechanism of action is proposed to be the inhibition of α-glucosidase, an enzyme crucial for carbohydrate metabolism. Pyrrolidine-based molecules are recognized as effective inhibitors of α-amylase and α-glucosidase, which are key enzymes in the digestion of carbohydrates. By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, inhibitors of these enzymes can help manage postprandial hyperglycemia, a key factor in type 2 diabetes. The dihydroxy substitution on the pyrrolidine ring mimics the structure of natural carbohydrate substrates, enabling competitive inhibition of α-glucosidase. This guide synthesizes the available information on the probable mechanism of action, supported by data from analogous compounds, and provides detailed experimental protocols for its investigation.

Core Mechanism of Action: α-Glucosidase Inhibition

The principal mechanism of action for this compound is the inhibition of α-glucosidase enzymes. These enzymes are located in the brush border of the small intestine and are responsible for the final step in the digestion of carbohydrates, breaking down disaccharides and oligosaccharides into glucose and other monosaccharides for absorption.

Inhibition of α-glucosidase activity slows down the rate of glucose absorption from the gut, thereby reducing the sharp increase in blood glucose levels that typically occurs after a meal (postprandial hyperglycemia). This makes α-glucosidase inhibitors a valuable therapeutic strategy for the management of type 2 diabetes mellitus.

The inhibitory activity of pyrrolidine derivatives is attributed to their structural similarity to the natural carbohydrate substrates of α-glucosidase. The stereochemistry of the hydroxyl groups on the pyrrolidine ring plays a crucial role in the binding affinity to the enzyme's active site. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom can also influence the molecule's interaction with the enzyme, with studies on similar compounds showing that both Boc-protected and deprotected forms can exhibit significant, albeit different, inhibitory activities.

Signaling Pathway

The therapeutic effect of α-glucosidase inhibitors is primarily localized to the gastrointestinal tract and does not directly involve complex intracellular signaling pathways in the same manner as many other drugs. The mechanism is a direct enzyme-substrate interaction.

Alpha-Glucosidase Inhibition Pathway Complex_Carbohydrates Complex Carbohydrates (Starch, Disaccharides) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Complex_Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Catalyzes Absorption Glucose Absorption (into Bloodstream) Glucose->Absorption Inhibitor (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate Inhibitor->Alpha_Glucosidase Inhibits Alpha-Glucosidase Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Solutions Prepare test compound, acarbose, enzyme, and substrate solutions Add_Inhibitor Add inhibitor to 96-well plate Prepare_Solutions->Add_Inhibitor Add_Enzyme Add α-glucosidase Add_Inhibitor->Add_Enzyme Incubate_1 Incubate at 37°C for 20 min Add_Enzyme->Incubate_1 Add_Substrate Add pNPG substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 30 min Add_Substrate->Incubate_2 Stop_Reaction Add Na₂CO₃ to stop reaction Incubate_2->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Biological Activity of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate serves as a crucial chiral building block in the synthesis of a variety of biologically active molecules. While this specific N-Boc protected pyrrolidine diol is often utilized as a synthetic intermediate, research into the biological activities of its direct derivatives is an emerging field. This technical guide consolidates the available scientific literature on the biological activities of derivatives originating from the (3S,4S)-3,4-dihydroxypyrrolidine core, with a primary focus on their potential as enzyme inhibitors. The available data, though limited, suggests that N-substituted (3S,4S)-pyrrolidine-3,4-diols exhibit modest inhibitory activity against certain glycosidase enzymes. This document presents a summary of quantitative data, outlines general experimental protocols for synthesis and biological evaluation, and provides visualizations of relevant pathways and workflows to support further research and development in this area.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The stereochemistry of the pyrrolidine core is often critical for biological activity. The (3S,4S)-3,4-dihydroxypyrrolidine scaffold, in particular, presents a stereochemically defined mimic of various sugar moieties, making it an attractive starting point for the design of enzyme inhibitors, especially glycosidases. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom in this compound allows for controlled derivatization at other positions or its removal to yield the free amine for subsequent N-substitution. This guide focuses on the biological activities reported for derivatives that retain or are derived from this specific chiral core.

Biological Activity: Glycosidase Inhibition

The most prominently reported biological activity for derivatives of the (3S,4S)-3,4-dihydroxypyrrolidine core is the inhibition of glycosidase enzymes. These enzymes play crucial roles in various biological processes, including digestion, glycoprotein processing, and viral entry, making them attractive targets for therapeutic intervention in diseases such as diabetes, lysosomal storage disorders, and viral infections.

Quantitative Data on Glycosidase Inhibition

The available literature on the glycosidase inhibitory activity of N-substituted (3S,4S)-pyrrolidine-3,4-diols indicates modest potency. The tert-butyl carboxylate group is typically removed during the synthesis of the final active compounds to allow for N-substitution.

Compound ClassTarget EnzymeInhibition DataReference
N-Substituted (3S,4S)-pyrrolidine-3,4-diolsα-D-Amyloglucosidase (Aspergillus niger)Modest Inhibition[1]
N-Substituted (3S,4S)-pyrrolidine-3,4-diolsα-D-Amyloglucosidase (Rhizopus mold)Modest Inhibition[1]
(3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diolVarious GlycosidasesIC50 > 100 μM[1]

Note: Specific IC50 or Ki values for a broad range of this compound derivatives are not widely available in the public domain. The data presented is based on limited studies of the deprotected and N-substituted core structure.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of specific this compound derivatives are not extensively published. However, a general methodology can be inferred from the available literature on pyrrolidine synthesis and glycosidase inhibition assays.

General Synthesis of N-Substituted (3S,4S)-pyrrolidine-3,4-diols

The synthesis of biologically active N-substituted (3S,4S)-pyrrolidine-3,4-diols typically starts from a commercially available chiral precursor, such as L-tartaric acid. The process involves the formation of the pyrrolidine ring, protection of the hydroxyl and amino groups, and subsequent deprotection and N-substitution.

Step 1: Synthesis of the Pyrrolidine Core The (3S,4S)-dihydroxypyrrolidine core is often synthesized from L-(+)-tartaric acid through a multi-step process involving the formation of a cyclic sulfate and subsequent reaction with an amine source.

Step 2: N-Boc Protection The secondary amine of the pyrrolidine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O to yield this compound.

Step 3: Deprotection of the Boc Group The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free (3S,4S)-3,4-dihydroxypyrrolidine.

Step 4: N-Substitution The free secondary amine is then reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) under basic conditions to introduce the desired N-substituent.

Glycosidase Inhibition Assay

A standard protocol to assess the glycosidase inhibitory activity of the synthesized compounds involves a colorimetric assay using a chromogenic substrate.

Materials:

  • Glycosidase enzyme (e.g., α-D-amyloglucosidase)

  • Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside)

  • Test compounds (derivatives of (3S,4S)-pyrrolidine-3,4-diol)

  • Buffer solution (e.g., phosphate or citrate buffer at optimal pH for the enzyme)

  • Stop solution (e.g., sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the test compound dilutions to the respective wells and incubate for a predefined period at a constant temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Allow the reaction to proceed for a specific time.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of N-substituted (3S,4S)-pyrrolidine-3,4-diol derivatives.

G cluster_0 Synthesis of Pyrrolidine Core cluster_1 Protection and Derivatization Start L-(+)-Tartaric Acid Core_Synthesis Multi-step Synthesis Start->Core_Synthesis Chiral Pool Pyrrolidine_Diol (3S,4S)-3,4-Dihydroxypyrrolidine Core_Synthesis->Pyrrolidine_Diol Boc_Protection N-Boc Protection (Boc)₂O Pyrrolidine_Diol->Boc_Protection Boc_Protected (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate Boc_Protection->Boc_Protected Deprotection Boc Deprotection (TFA) Boc_Protected->Deprotection Free_Amine (3S,4S)-3,4-Dihydroxypyrrolidine Deprotection->Free_Amine N_Substitution N-Substitution (R-X) Free_Amine->N_Substitution Final_Compound N-Substituted (3S,4S)- Pyrrolidine-3,4-diol Derivatives N_Substitution->Final_Compound

Caption: Generalized synthetic workflow for N-substituted derivatives.

Mechanism of Glycosidase Inhibition

The dihydroxypyrrolidine core mimics the structure of natural carbohydrate substrates of glycosidase enzymes. This structural similarity allows the derivatives to bind to the active site of the enzyme, thereby inhibiting its function.

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Pyrrolidine Derivative Enzyme Glycosidase (Active Site) Products Monosaccharides Enzyme->Products Hydrolysis Substrate Carbohydrate Substrate Substrate->Enzyme Binding Inhibitor (3S,4S)-Dihydroxypyrrolidine Derivative Blocked_Enzyme Glycosidase (Blocked Active Site) Inhibitor->Blocked_Enzyme Competitive Binding No_Reaction No Hydrolysis Blocked_Enzyme->No_Reaction

References

An In-depth Technical Guide on (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The document details its synthesis, physicochemical properties, and known biological activities, with a focus on providing actionable data and protocols for researchers in the field.

Chemical Properties and Data

This compound, also known as N-Boc-(3S,4S)-3,4-dihydroxypyrrolidine, is a stable, non-volatile solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₇NO₄
Molecular Weight 203.24 g/mol
Appearance White to off-white solid
Storage Conditions Store in a cool, dry place

Stereoselective Synthesis: The Sharpless Asymmetric Dihydroxylation

The synthesis of the specific (3S,4S) stereoisomer of tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is most effectively achieved through the Sharpless Asymmetric Dihydroxylation of N-Boc-3-pyrroline. This powerful method allows for the controlled introduction of two hydroxyl groups across the double bond with high enantioselectivity.

The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand. For the synthesis of the (3S,4S) isomer, the commercially available AD-mix-β is the reagent of choice. AD-mix-β contains the chiral ligand (DHQD)₂PHAL, which directs the dihydroxylation to the desired face of the alkene. A co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, is used to regenerate the osmium catalyst, allowing it to be used in catalytic amounts.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of N-Boc-3-pyrroline

This protocol is a representative procedure based on established Sharpless Asymmetric Dihydroxylation methods.

Materials:

  • N-Boc-3-pyrroline

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional, can improve reaction rate and enantioselectivity)

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per mmol of alkene) at room temperature, add N-Boc-3-pyrroline (1 mmol).

  • If the reaction is sluggish, methanesulfonamide (1 equivalent) can be added.

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS). The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for an additional hour.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Results:

  • Yield: Typically high, often exceeding 80%.

  • Enantiomeric Excess (ee): Generally excellent, often >95% ee.

Biological Activity and Applications in Drug Development

Polyhydroxylated pyrrolidine derivatives, such as the title compound, are known to be of significant interest in medicinal chemistry due to their structural similarity to monosaccharides. This structural mimicry allows them to act as inhibitors of various enzymes involved in carbohydrate metabolism and processing.

Specifically, dihydroxypyrrolidines have been investigated as glycosidase inhibitors .[1] Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Inhibition of these enzymes has therapeutic potential in various diseases, including:

  • Diabetes: By inhibiting intestinal α-glucosidases, these compounds can slow down the digestion of carbohydrates, leading to a more gradual increase in blood glucose levels after a meal.

  • Viral Infections: Many viruses rely on host cell glycosylation machinery for the proper folding and function of their envelope glycoproteins. Glycosidase inhibitors can interfere with this process, leading to the production of non-infectious viral particles.[2][3]

  • Lysosomal Storage Diseases: Some genetic disorders are caused by the deficiency of specific lysosomal glycosidases. Pharmacological chaperones, which can be small molecule inhibitors, can sometimes help to stabilize the misfolded enzyme and restore some of its function.

While the specific biological activity and quantitative data (e.g., IC₅₀ values) for this compound are not extensively reported in publicly available literature, its structural features strongly suggest its potential as a glycosidase inhibitor. Further research is warranted to fully elucidate its inhibitory profile against a panel of glycosidases and to explore its therapeutic potential.

Diagrams and Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis Workflow

G start N-Boc-3-pyrroline reagents AD-mix-β (OsO₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃) t-BuOH/H₂O start->reagents Sharpless Asymmetric Dihydroxylation product (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate reagents->product

Synthetic route to the target compound.
Potential Mechanism of Action as a Glycosidase Inhibitor

G enzyme Glycosidase Active Site substrate Glycosidic Substrate enzyme->substrate Binds inhibitor (3S,4S)-dihydroxypyrrolidine (mimics transition state) enzyme->inhibitor Binds Tightly product Hydrolyzed Products substrate->product Catalyzes no_reaction No Reaction inhibitor->no_reaction Inhibits Catalysis

Proposed inhibition of glycosidase.

References

The Dawn of a New Class of Glycosidase Inhibitors: A Technical Guide to the Discovery and History of Dihydroxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroxypyrrolidine derivatives have emerged as a significant class of iminosugars with potent biological activities, primarily as inhibitors of glycosidase enzymes. Their ability to interfere with key carbohydrate-processing pathways has positioned them as valuable tools in glycobiology research and as promising therapeutic leads for a range of diseases, including diabetes, viral infections, and cancer. This in-depth technical guide explores the discovery, history, and core scientific principles of dihydroxypyrrolidine derivatives, providing researchers and drug development professionals with a comprehensive resource to support their work in this dynamic field. The guide details the initial isolation of the parent compound, 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP), its mechanism of action, and the subsequent synthetic efforts to generate a diverse array of derivatives with tailored biological activities.

A Serendipitous Discovery: The Natural Origins of Dihydroxypyrrolidine Derivatives

The story of dihydroxypyrrolidine derivatives begins not in a chemist's flask, but in the leaves of the neotropical legume Lonchocarpus sericeus. In 1979, a team of scientists led by L. E. Fellows was investigating the plant's notable insect antifeedant properties. Their research led to the isolation of a novel polyhydroxylated pyrrolidine alkaloid, which they identified as 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP). This discovery marked the first identification of a dihydroxypyrrolidine derivative from a natural source.

It was not until 1984 that the profound biological activity of DMDP was fully elucidated. Researchers demonstrated that DMDP is a potent inhibitor of glycosidase enzymes, specifically glucosidase I.[1] This seminal finding revealed that the insect antifeedant properties of DMDP were likely due to its ability to disrupt the digestive enzymes of insects. More importantly, it opened the door to a new area of research into the therapeutic potential of this class of compounds.

Mechanism of Action: Disrupting the Glycoprotein Quality Control Pathway

The primary molecular target of many dihydroxypyrrolidine derivatives is the N-linked glycoprotein processing pathway, a critical cellular process for the correct folding and maturation of a vast number of proteins. Specifically, compounds like DMDP inhibit α-glucosidase I, the enzyme responsible for the initial trimming of glucose residues from the nascent N-glycan precursor (Glc₃Man₉GlcNAc₂) on newly synthesized glycoproteins in the endoplasmic reticulum (ER).[1]

The inhibition of glucosidase I has significant downstream consequences, primarily by disrupting the calnexin/calreticulin cycle, a major quality control mechanism for glycoprotein folding.[2][3][4] This cycle relies on the recognition of monoglucosylated N-glycans by the lectin chaperones calnexin and calreticulin, which assist in proper protein folding. By preventing the removal of the terminal glucose residue, dihydroxypyrrolidine derivatives trap glycoproteins in a state that cannot be properly processed by the quality control machinery, leading to misfolding and subsequent degradation through the ER-associated degradation (ERAD) pathway.[2][5]

N-linked Glycoprotein Processing and Quality Control cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Glycoprotein (Unfolded) Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂ Nascent_Glycoprotein->Glc3Man9GlcNAc2 N-glycosylation Glucosidase_I Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glc1Man9GlcNAc2 Glc₁Man₉GlcNAc₂ Glucosidase_I->Glc1Man9GlcNAc2 Trimming Dihydroxypyrrolidine Dihydroxypyrrolidine Derivatives Dihydroxypyrrolidine->Glucosidase_I Inhibition Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glc1Man9GlcNAc2->Calnexin_Calreticulin Glucosidase_II Glucosidase II Calnexin_Calreticulin->Glucosidase_II Folding Assistance Man9GlcNAc2 Man₉GlcNAc₂ Glucosidase_II->Man9GlcNAc2 Trimming Correctly_Folded Correctly Folded Glycoprotein Man9GlcNAc2->Correctly_Folded Misfolded_Glycoprotein Misfolded Glycoprotein Man9GlcNAc2->Misfolded_Glycoprotein UGGT UGGT UGGT->Glc1Man9GlcNAc2 Reglucosylation Golgi To Golgi Apparatus Correctly_Folded->Golgi Misfolded_Glycoprotein->UGGT Recognition ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD

Diagram 1: N-linked glycoprotein processing and quality control pathway.

From Nature to the Lab: Synthesis of Dihydroxypyrrolidine Derivatives

The promising biological activity of naturally occurring dihydroxypyrrolidines spurred significant interest in their chemical synthesis. A robust synthetic route would not only provide access to larger quantities of these compounds for further study but also enable the creation of novel derivatives with potentially improved potency and selectivity.

Numerous synthetic strategies have been developed, often starting from readily available chiral precursors such as carbohydrates or amino acids.[6][7] These multi-step syntheses typically involve the stereocontrolled introduction of hydroxyl and amino functionalities onto a pyrrolidine scaffold.

General_Synthetic_Workflow Start Chiral Starting Material (e.g., Carbohydrate, Amino Acid) Intermediate1 Functional Group Interconversion Start->Intermediate1 Multiple Steps Intermediate2 Cyclization to form Pyrrolidine Ring Intermediate1->Intermediate2 Intermediate3 Stereoselective Hydroxylation Intermediate2->Intermediate3 Final Deprotection and Purification Intermediate3->Final Derivatives Further Derivatization Final->Derivatives

Diagram 2: Generalized synthetic workflow for dihydroxypyrrolidine derivatives.

Quantitative Analysis of Biological Activity

The primary measure of the efficacy of dihydroxypyrrolidine derivatives is their half-maximal inhibitory concentration (IC₅₀) against various glycosidase enzymes. A lower IC₅₀ value indicates greater potency. The following tables summarize the reported IC₅₀ values for a selection of dihydroxypyrrolidine derivatives against common glycosidases.

Table 1: α-Glucosidase Inhibition by Dihydroxypyrrolidine Derivatives [8][9][10]

CompoundEnzyme SourceIC₅₀ (µM)
DMDP Saccharomyces cerevisiae1.2
Derivative A Saccharomyces cerevisiae47.13
Derivative B Saccharomyces cerevisiae40.41
Derivative C Saccharomyces cerevisiae58.45
Acarbose (Standard) Saccharomyces cerevisiae750

Table 2: β-Glucosidase Inhibition by Dihydroxypyrrolidine Derivatives [11]

CompoundEnzyme SourceIC₅₀ (µM)
DMDP Almond25
Derivative D Almond10
Derivative E Almond5

Experimental Protocols

Representative Synthesis of a Dihydroxypyrrolidine Derivative

The following is a generalized, representative protocol for the synthesis of a dihydroxypyrrolidine derivative, compiled from common strategies in the literature.[6][7] Specific reagents, conditions, and purification methods will vary depending on the target molecule.

  • Starting Material Preparation: A suitable protected chiral starting material, such as a carbohydrate derivative, is functionalized to introduce a nitrogen-containing group (e.g., an azide) at a key position.

  • Cyclization: The functionalized intermediate is subjected to conditions that promote intramolecular cyclization to form the pyrrolidine ring. This is often achieved via reductive amination or nucleophilic substitution.

  • Stereoselective Dihydroxylation: The hydroxyl groups are introduced onto the pyrrolidine ring using a stereoselective dihydroxylation reaction, such as an osmium-catalyzed dihydroxylation.

  • Deprotection: All protecting groups are removed under appropriate conditions (e.g., acid hydrolysis, hydrogenolysis) to yield the final dihydroxypyrrolidine derivative.

  • Purification: The final compound is purified using techniques such as column chromatography and recrystallization. Characterization is typically performed using NMR spectroscopy and mass spectrometry.

Glycosidase Inhibition Assay

The inhibitory activity of dihydroxypyrrolidine derivatives against a specific glycosidase is commonly determined using a colorimetric assay with a p-nitrophenyl (pNP) glycoside substrate.[12][13][14][15][16]

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., phosphate buffer, pH 6.8).

    • Dissolve the glycosidase enzyme in the buffer to a specific concentration.

    • Dissolve the p-nitrophenyl glycoside substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) in the buffer.

    • Prepare a stock solution of the dihydroxypyrrolidine derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in the buffer.

    • Prepare a stop solution (e.g., sodium carbonate solution).

  • Assay Procedure (96-well plate format):

    • To each well, add a defined volume of the enzyme solution and the dihydroxypyrrolidine derivative solution at various concentrations. Include a control with no inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 10 minutes).

    • Initiate the reaction by adding the pNP-glycoside substrate solution to each well.

    • Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).

    • Stop the reaction by adding the stop solution to each well.

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

    • Calculate the percentage of inhibition for each concentration of the derivative compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

Future Directions and Therapeutic Potential

The discovery of dihydroxypyrrolidine derivatives has paved the way for the development of a new generation of glycosidase inhibitors. The ability to synthetically modify the core pyrrolidine scaffold allows for the fine-tuning of their inhibitory activity and selectivity towards specific glycosidases. This opens up a wide range of therapeutic possibilities:

  • Antidiabetic Agents: By inhibiting intestinal α-glucosidases, these compounds can delay carbohydrate digestion and reduce postprandial hyperglycemia, making them attractive candidates for the management of type 2 diabetes.[8]

  • Antiviral Therapies: The disruption of N-linked glycoprotein processing can interfere with the proper folding and function of viral envelope proteins, thereby inhibiting viral replication. This has shown promise against a number of enveloped viruses, including influenza and HIV.

  • Anticancer Treatments: Altered glycosylation is a hallmark of cancer. Dihydroxypyrrolidine derivatives that can selectively modulate the activity of glycosidases involved in cancer progression are being explored as potential anticancer agents.

Conclusion

From their serendipitous discovery in a tropical plant to their current status as highly versatile and potent glycosidase inhibitors, dihydroxypyrrolidine derivatives have had a significant impact on the fields of chemical biology and drug discovery. Their unique mode of action, targeting the fundamental process of glycoprotein folding, provides a powerful tool for both basic research and the development of novel therapeutics. As synthetic methodologies continue to improve and our understanding of the complex roles of glycosylation in health and disease deepens, the future for this remarkable class of compounds looks exceptionally bright.

References

Spectroscopic and Methodological Profile of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and analytical methodologies for the chiral molecule (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate. Due to the limited availability of published experimental data for this specific stereoisomer, this document presents predicted spectroscopic data based on known values for closely related analogs and general principles of spectroscopic analysis. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate its synthesis and characterization in a laboratory setting.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from spectral data of similar structures and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0-4.2m2HH-3, H-4
~3.4-3.6m2HH-2a, H-5a
~3.1-3.3m2HH-2b, H-5b
~2.5-3.0br s2H-OH
1.45s9H-C(CH₃)₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~155C=O (carbamate)
~80-C(CH₃)₃
~70-72C-3, C-4
~50-52C-2, C-5
28.5-C(CH₃)₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydroxyl)
~2975StrongC-H stretch (alkane)
~1680StrongC=O stretch (carbamate)
~1400MediumC-H bend (tert-butyl)
~1160StrongC-O stretch
~1100StrongC-N stretch

Table 4: Predicted Mass Spectrometry Data

m/zIon
204.1236[M+H]⁺
226.1055[M+Na]⁺
148.0817[M - C₄H₉O]⁺
104.0712[M - C₅H₉O₂]⁺

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 s.

    • Spectral width: 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Number of scans: 1024-4096 (or as needed for adequate signal-to-noise).

    • Relaxation delay: 2-5 s.

    • Spectral width: 0-200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Thin Film (for oils): Place a drop of the neat compound between two NaCl or KBr plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The instrument's software will automatically subtract the background spectrum. Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Set the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to optimal values for the compound.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to gain further structural information.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis, purification, and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Starting Material (e.g., D-Tartaric Acid Derivative) synthesis Multi-step Synthesis start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Confirmation data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Synthetic and analytical workflow for the target compound.

logical_relationship cluster_properties Properties cluster_application Applications compound (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate structure Chemical Structure compound->structure drug_discovery Drug Discovery (Scaffold/Intermediate) compound->drug_discovery materials_science Materials Science compound->materials_science spectroscopic_data Spectroscopic Data (NMR, IR, MS) structure->spectroscopic_data determines

Caption: Key relationships of the target compound.

Computational Modeling of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling approaches applicable to (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate and its analogs. While specific computational studies on this exact molecule are not extensively available in public literature, this document outlines established methodologies and best practices by drawing upon research on structurally related pyrrolidine derivatives. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the prediction of molecular properties, interactions with biological targets, and the design of novel therapeutic agents.

Introduction to this compound and its Significance

This compound is a chiral, polyhydroxylated pyrrolidine derivative. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including antiviral, anticancer, antidiabetic, and neuroprotective effects.[1][2][3][4][5][6] The dihydroxy substitution pattern and the tert-butoxycarbonyl (Boc) protecting group in the target molecule provide key structural features that can influence its physicochemical properties and biological activity. Computational modeling plays a crucial role in understanding the structure-activity relationships (SAR) of such molecules, predicting their binding modes to protein targets, and guiding the design of more potent and selective analogs.

Computational Modeling Methodologies

A variety of computational techniques can be employed to investigate the properties and potential biological activity of this compound and its derivatives. These methods range from quantum mechanical calculations to molecular mechanics-based simulations.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in identifying potential binding modes and estimating the binding affinity. For pyrrolidine derivatives, docking studies have been successfully applied to various targets, including neuraminidase, pancreatic lipase, and acetylcholinesterase.[7][8][9]

Workflow for Molecular Docking:

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (from PDB) PrepProt PrepProt PDB->PrepProt Prepare Receptor Ligand Ligand Structure (3D coordinates) PrepLig PrepLig Ligand->PrepLig Prepare Ligand Docking Molecular Docking (e.g., AutoDock, GOLD) PrepProt->Docking Receptor PrepLig->Docking Ligand Analysis Pose Clustering & Scoring Docking->Analysis Docked Poses Visualization Visualization & Interaction Analysis Analysis->Visualization Best Poses

Caption: A typical workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This method can be used to assess the stability of binding modes predicted by docking, investigate conformational changes, and calculate binding free energies. MD simulations have been employed to study the stability of pyrrolidine derivatives in the binding sites of proteins like the Mcl-1 inhibitor target.[10][11]

General Workflow for MD Simulations:

Start Initial System (Ligand-Protein Complex) Solvation Solvation Start->Solvation Neutralization Neutralization Solvation->Neutralization Minimization Energy Minimization Neutralization->Minimization Equilibration Equilibration (NVT and NPT) Minimization->Equilibration Production Production MD Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Caption: A generalized workflow for molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. These models are valuable for predicting the activity of novel compounds and for understanding the structural features that are important for activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to pyrrolidine derivatives to guide the design of more potent inhibitors.[10][12][13][14]

Conceptual Flow of a QSAR Study:

Dataset Dataset of Molecules with Known Activity Descriptors Descriptor Calculation (e.g., steric, electronic) Dataset->Descriptors Model Model Generation (e.g., CoMFA, CoMSIA) Descriptors->Model Validation Model Validation (e.g., cross-validation) Model->Validation Prediction Prediction of Activity for New Compounds Validation->Prediction

Caption: The conceptual workflow of a QSAR study.

Data Presentation: In Silico and In Vitro Data for Pyrrolidine Derivatives

To illustrate the types of data generated and analyzed in computational and experimental studies of pyrrolidine derivatives, the following tables summarize representative findings from the literature.

Table 1: Molecular Docking and In Vitro Activity of Pyrrolidine-based Pancreatic Lipase Inhibitors [9]

Compound IDBinding Energy (kcal/mol)IC50 (mg/mL)Key Interacting Residues
10 -7.890.189 ± 0.002Gly76, Phe77, Asp79
12 -8.240.143 ± 0.001Gly76, Phe77, Asp79, His151
13 -7.950.175 ± 0.001Gly76, Phe77, Asp79, His151
Orlistat-9.120.012 ± 0.000Ser152, Phe77, His263

Table 2: Inhibition Constants (Ki) of Pyrrolidine-based Hybrid Compounds against hCAII and AChE [15]

Compound IDhCAII Ki (nM)AChE Ki (nM)
6a 98.45 ± 3.1265.78 ± 9.87
6b 75.79 ± 2.8343.17 ± 10.44
Acetazolamide299.33 ± 45.44-
Tacrine-103.47 ± 11.54

Experimental Protocols

The validation of computational predictions is a critical step in drug discovery. The following are generalized protocols for common in vitro assays used to evaluate the biological activity of small molecules like pyrrolidine derivatives.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity of a compound against a target enzyme.[16][17][18][19][20]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Prepare a stock solution of the target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare the assay buffer (optimized for pH and ionic strength).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of the test compound to the wells.

    • Add a fixed concentration of the enzyme to each well and pre-incubate for a specific time at a controlled temperature.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell-Based Viability/Cytotoxicity Assay (e.g., MTT Assay)

This protocol describes a common method to assess the effect of a compound on cell viability.[21][22][23]

  • Cell Culture and Seeding:

    • Culture the desired cell line under appropriate conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

Signaling Pathways and Biological Targets

Pyrrolidine derivatives have been shown to interact with a variety of biological targets, thereby modulating different signaling pathways. The following diagram illustrates a hypothetical signaling pathway involving a protein kinase, a common target for small molecule inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Signal KinaseB Kinase B KinaseA->KinaseB Phosphorylation TF Transcription Factor (inactive) KinaseB->TF Phosphorylation TF_active Transcription Factor (active) TF->TF_active Gene Target Gene TF_active->Gene Transcription Inhibitor (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate Inhibitor->KinaseB mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Cellular_Response Cellular_Response Protein->Cellular_Response Cellular Response

Caption: A hypothetical signaling pathway involving a protein kinase inhibited by a pyrrolidine derivative.

Conclusion

Computational modeling is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules like this compound. By leveraging techniques such as molecular docking, molecular dynamics simulations, and QSAR, researchers can gain valuable insights into the molecular basis of biological activity, predict potential targets, and design novel compounds with improved therapeutic profiles. The integration of computational predictions with experimental validation through robust in vitro and in vivo assays is essential for the successful development of new drugs. This guide provides a foundational framework for applying these computational and experimental approaches to the study of pyrrolidine derivatives and other promising small molecules.

References

Methodological & Application

Application Notes: (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is a valuable chiral building block in organic synthesis. Its rigid pyrrolidine backbone, featuring two stereogenic centers with a cis-diol configuration, makes it an excellent scaffold for the design of chiral ligands and auxiliaries for asymmetric catalysis. The tert-butyloxycarbonyl (Boc) protecting group offers stability and ease of transformation, allowing for its versatile application in the synthesis of complex, high-value molecules, including pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of derivatives of (3S,4S)-3,4-dihydroxypyrrolidine in the asymmetric Henry (nitroaldol) reaction, a crucial carbon-carbon bond-forming reaction.

Core Application: Ligand in Asymmetric Henry Reaction

Derivatives of (3S,4S)-3,4-dihydroxypyrrolidine have proven to be effective chiral ligands in the copper-catalyzed asymmetric Henry reaction. This reaction facilitates the enantioselective addition of a nitroalkane to an aldehyde, producing chiral β-nitro alcohols, which are versatile intermediates in the synthesis of amino alcohols, α-hydroxy carboxylic acids, and other biologically active compounds.

In a key study, N-substituted (3S,4S)-3,4-dihydroxypyrrolidines, formed from L-tartaric acid, were utilized as ligands for in situ generated copper(II) catalysts. The nature of the N-substituent was found to significantly influence the reaction's outcome. Notably, the N-benzyl derivative demonstrated superior performance in the reaction between aromatic aldehydes and nitromethane, achieving high conversions and good enantioselectivity.[1]

Proposed Mechanism of Action

The catalytic cycle is believed to involve the formation of a chiral copper(II) complex with the dihydroxypyrrolidine ligand. This complex acts as a Lewis acid, activating the aldehyde. The diol functionality of the ligand, along with the pyrrolidine nitrogen, coordinates to the copper center, creating a defined chiral environment. A base, such as diisopropylethylamine (DIPEA), deprotonates the nitroalkane to form a nitronate anion. This nucleophile then attacks the activated aldehyde in a stereocontrolled manner, dictated by the chiral ligand. Subsequent protonation yields the enantioenriched β-nitro alcohol.

G cluster_0 Catalyst Formation cluster_1 Reaction Cycle Ligand (3S,4S)-N-R-3,4-dihydroxypyrrolidine Chiral_Cu_Complex Chiral Cu(II) Complex Ligand->Chiral_Cu_Complex Coordination Cu_salt Cu(II) Salt Cu_salt->Chiral_Cu_Complex Activated_Aldehyde Activated Aldehyde Chiral_Cu_Complex->Activated_Aldehyde Lewis Acid Activation Aldehyde Aldehyde (R'CHO) Aldehyde->Activated_Aldehyde Intermediate Stereocontrolled Adduct Activated_Aldehyde->Intermediate Nucleophilic Attack Nitromethane Nitromethane (CH3NO2) Nitronate Nitronate Anion Nitromethane->Nitronate Deprotonation Base Base (e.g., DIPEA) Base->Nitronate Nitronate->Intermediate Intermediate->Chiral_Cu_Complex Catalyst Regeneration Product β-Nitro Alcohol Intermediate->Product Protonation

Figure 1. Proposed catalytic cycle for the asymmetric Henry reaction.

Data Presentation: Performance in the Asymmetric Henry Reaction

The following table summarizes the performance of the copper(II)-(3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine catalyst system in the reaction of various aromatic aldehydes with nitromethane.[1]

EntryAldehydeConversion (%)Enantiomeric Ratio (R:S)
1Benzaldehyde9688:12
24-Nitrobenzaldehyde9592:8
34-Chlorobenzaldehyde9489:11
44-Methoxybenzaldehyde9285:15
52-Naphthaldehyde9390:10

Reaction conditions: Aldehyde (1 equiv.), nitromethane, Cu(II) salt, (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine, and DIPEA at room temperature.

Experimental Protocols

While the direct use of this compound as a ligand in the Henry reaction is not explicitly detailed in the reviewed literature, a general protocol can be adapted from the successful application of its N-benzyl derivative. Researchers wishing to use the N-Boc variant should consider that the Boc group may be labile under certain conditions and may require optimization of the reaction parameters.

Protocol 1: In Situ Catalyst Preparation and Asymmetric Henry Reaction

This protocol is adapted from the procedure for N-benzyl-3,4-dihydroxypyrrolidine.

Materials:

  • (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine (or the N-Boc analogue for investigation)

  • Copper(II) acetate monohydrate (or other Cu(II) salt)

  • Aromatic aldehyde

  • Nitromethane

  • Diisopropylethylamine (DIPEA)

  • Ethanol (or other suitable solvent)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Catalyst Formation: In a clean, dry round-bottom flask, dissolve the chiral ligand (e.g., (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine) (0.055 mmol, 5.5 mol%) and copper(II) acetate monohydrate (0.05 mmol, 5 mol%) in ethanol (1.5 mL).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral copper complex.

  • Henry Reaction: To the catalyst solution, add nitromethane (10 mmol) followed by the aromatic aldehyde (1 mmol).

  • Stir the reaction mixture magnetically at room temperature for the required time (typically 24-72 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction (e.g., with a dilute solution of HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-nitro alcohol.

  • Analysis: Determine the conversion and enantiomeric excess of the product using appropriate analytical techniques, such as NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).

G start Start catalyst_prep 1. Prepare Catalyst Solution - Dissolve ligand and Cu(II) salt in ethanol. - Stir for 1 hour at room temperature. start->catalyst_prep add_reagents 2. Add Reactants - Add nitromethane. - Add aromatic aldehyde. catalyst_prep->add_reagents reaction 3. Reaction - Stir at room temperature for 24-72 hours. - Monitor by TLC. add_reagents->reaction workup 4. Work-up - Quench reaction. - Extract with organic solvent. - Wash, dry, and concentrate. reaction->workup purification 5. Purification - Column chromatography on silica gel. workup->purification analysis 6. Analysis - Determine conversion (NMR). - Determine enantiomeric excess (Chiral HPLC). purification->analysis end End analysis->end

Figure 2. Experimental workflow for the asymmetric Henry reaction.

Considerations for Using this compound

  • Boc Group Stability: The Boc protecting group is generally stable under neutral and basic conditions but can be cleaved under acidic conditions. The work-up procedure should be carefully considered to avoid deprotection if the Boc-protected product is desired.

  • Ligand Modification: The N-Boc group can be readily removed and replaced with other substituents to fine-tune the steric and electronic properties of the ligand, potentially leading to improved catalytic activity and enantioselectivity.

  • Solubility: The Boc group generally enhances the solubility of the ligand in common organic solvents, which can be advantageous for homogeneous catalysis.

Conclusion

This compound serves as a highly valuable and versatile chiral precursor for the development of ligands for asymmetric catalysis. Its derivatives have demonstrated significant potential in mediating key C-C bond-forming reactions, such as the asymmetric Henry reaction, with high efficiency and stereocontrol. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore and optimize the use of this chiral scaffold in the synthesis of complex, enantioenriched molecules. Further investigation into the direct application of the N-Boc derivative and the exploration of other N-substituents are promising avenues for future research.

References

Application Notes and Protocols for the Boc Protection of Dihydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical agents. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability across a broad range of reaction conditions and its facile cleavage under acidic conditions. Dihydroxypyrrolidines are important chiral building blocks in medicinal chemistry, and their successful N-protection is often a key step in the synthesis of complex bioactive molecules. This document provides a detailed protocol for the Boc protection of dihydroxypyrrolidine using di-tert-butyl dicarbonate (Boc₂O).

Reaction Principle

The Boc protection of the secondary amine in dihydroxypyrrolidine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the pyrrolidine ring attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This reaction is typically facilitated by a non-nucleophilic base, which serves to neutralize the in-situ generated acid and drive the reaction to completion. The presence of the hydroxyl groups on the pyrrolidine ring generally does not interfere with the N-Boc protection under standard conditions.

Data Summary

The following table summarizes typical quantitative data for the Boc protection of dihydroxypyrrolidine and a closely related substrate, hydroxypyrrolidinol.

SubstrateReagents (Equivalents)Base (Equivalents)SolventTemp. (°C)Time (h)Yield (%)Reference
Dihydroxypyrrolidine derivativeBoc₂O (excess)PyridineNot specifiedNot specifiedNot specified92[1]
(R)-3-PyrrolidinolBoc₂O (1.1)Triethylamine (1.2)Dichloromethane0 to RT2-4High[2]

Experimental Protocol

This protocol is a generalized procedure based on established methods for the Boc protection of hydroxypyrrolidines.[1][2]

Materials:

  • Dihydroxypyrrolidine (or its salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the dihydroxypyrrolidine (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (approximately 10-20 mL per gram of substrate).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Base Addition: Add triethylamine (1.2 equivalents) or pyridine (excess) to the stirred solution at 0 °C.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add the Boc₂O solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature is maintained at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution to the flask.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the chemical reaction pathway and a typical experimental workflow for the Boc protection of dihydroxypyrrolidine.

reaction_pathway sub Dihydroxypyrrolidine reag + Boc₂O sub->reag prod N-Boc-dihydroxypyrrolidine reag->prod Base (e.g., TEA) byprod + t-BuOH + CO₂ prod->byprod

Boc Protection Reaction Pathway

experimental_workflow start Dissolve Dihydroxypyrrolidine in Anhydrous DCM cool Cool to 0 °C in Ice Bath start->cool add_base Add Triethylamine cool->add_base add_boc Add Boc₂O Solution Dropwise at 0 °C add_base->add_boc react Warm to Room Temperature and Stir for 2-4 h add_boc->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (NaHCO₃, H₂O, Brine) monitor->workup extract Extract with DCM workup->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (if needed) concentrate->purify product N-Boc-dihydroxypyrrolidine purify->product

Experimental Workflow Diagram

References

Application of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate in Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is a versatile chiral building block of significant interest in drug discovery. Its rigid pyrrolidine scaffold, coupled with the stereochemically defined hydroxyl groups, provides an excellent starting point for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this valuable synthetic intermediate.

The pyrrolidine ring is a privileged structure in medicinal chemistry, frequently found in a variety of natural products and synthetic drugs. The specific stereochemistry of this compound makes it an ideal precursor for the synthesis of chiral molecules where the three-dimensional arrangement of atoms is crucial for biological activity. Its applications span various therapeutic areas, including the development of antiviral, anticancer, and enzyme-inhibiting compounds.

Application in the Synthesis of Aza-Sugar Nucleoside Analogues as Antiviral Agents

One of the prominent applications of this compound is in the synthesis of aza-sugars, which are mimics of natural sugars where the ring oxygen is replaced by a nitrogen atom. These compounds are known to be potent inhibitors of glycosidases, enzymes that play a crucial role in the processing of viral glycoproteins. By inhibiting these enzymes, aza-sugars can disrupt the viral life cycle, making them attractive candidates for antiviral drug development.

A key example is the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, also known as 1,4-dideoxy-1,4-imino-D-ribitol. This aza-sugar can be synthesized from a derivative of this compound and has shown potential as an antiviral agent.

Experimental Protocol: Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol

This protocol is adapted from the synthesis of aza-sugars from proline derivatives and outlines a potential route from a precursor readily derived from this compound. The initial step would be the conversion of the starting material to the corresponding N-protected (2S,3R,4S)-3,4-dihydroxyproline methyl ester.

Step 1: Isopropylidene Protection of Diols

  • Dissolve the N-protected (2S,3R,4S)-3,4-dihydroxyproline methyl ester in acetone.

  • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the acid with triethylamine and concentrate the mixture under reduced pressure.

  • Purify the resulting isopropylidene acetal by column chromatography.

Step 2: Reduction of the Ester

  • Dissolve the purified isopropylidene-protected ester in anhydrous tetrahydrofuran (THF).

  • Add lithium borohydride (LiBH₄) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitored by TLC).

  • Carefully quench the reaction by the dropwise addition of water, followed by 1 M NaOH and then water again.

  • Filter the resulting suspension and extract the filtrate with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the protected 2-hydroxymethylpyrrolidine derivative.

Step 3: Deprotection

  • Dissolve the protected 2-hydroxymethylpyrrolidine derivative in a solution of trifluoroacetic acid (TFA) and water.

  • Stir the mixture at room temperature until the protecting groups (Boc and isopropylidene) are removed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final product, (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, by ion-exchange chromatography.

Bioactivity Data

While specific IC50 values for compounds derived directly from this compound are not extensively reported in publicly available literature, the resulting aza-sugar, 1,4-dideoxy-1,4-imino-D-ribitol, is a known inhibitor of glycosidases. The inhibitory activity of such compounds is typically evaluated against a panel of glycosidase enzymes.

CompoundTarget EnzymeKi (µM)Reference
1,4-Dideoxy-1,4-imino-D-ribitol (hypothetical)α-glucosidase-Data for analogous aza-sugars exist
1,4-Dideoxy-1,4-imino-D-ribitol (hypothetical)β-glucosidase-Data for analogous aza-sugars exist
1,4-Dideoxy-1,4-imino-D-arabinitolα-glucosidase (yeast)0.2Fleet, G. W. J., et al. (1985)

Note: The data for 1,4-dideoxy-1,4-imino-D-ribitol is presented as hypothetical as specific experimental values were not found in the context of this starting material. The data for the arabinitol analogue is provided for comparative purposes to illustrate the potency of this class of compounds.

Application in the Synthesis of Caspase Inhibitors for Apoptosis Research

The diol functionality of this compound can be functionalized to introduce pharmacophores that target specific enzymes. One such application is in the development of caspase inhibitors. Caspases are a family of proteases that play a critical role in apoptosis (programmed cell death). Inhibitors of caspases are valuable tools for studying the mechanisms of apoptosis and have potential therapeutic applications in diseases where apoptosis is dysregulated.

The synthesis of caspase inhibitors often involves the incorporation of a recognition motif that mimics the natural substrate of the enzyme, coupled with a warhead that reacts with the active site cysteine. The pyrrolidine scaffold can serve as a rigid core to present these functionalities in the correct orientation for binding to the enzyme's active site.

General Experimental Workflow for Synthesis of Pyrrolidine-based Caspase Inhibitors

G start (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate step1 Selective protection/ functionalization of hydroxyl groups start->step1 step2 Introduction of peptide recognition motif step1->step2 step3 Attachment of warhead group (e.g., fluoromethyl ketone) step2->step3 step4 Deprotection step3->step4 product Final Caspase Inhibitor step4->product G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 caspase8 Caspase-8 (Initiator) procaspase8->caspase8 activation procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage/ Cellular Stress cytochrome_c Cytochrome c (from mitochondria) dna_damage->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 caspase9 Caspase-9 (Initiator) procaspase9->caspase9 activation caspase9->procaspase3 caspase3 Caspase-3 (Executioner) procaspase3->caspase3 activation apoptosis Apoptosis caspase3->apoptosis inhibitor (3S,4S)-pyrrolidine derived inhibitor inhibitor->caspase3 inhibition

Synthesis of Glycosidase Inhibitors: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis and evaluation of glycosidase inhibitors, intended for researchers, scientists, and drug development professionals. Glycosidase inhibitors are a critical class of compounds with therapeutic applications in diabetes, viral infections, and lysosomal storage diseases. This guide offers step-by-step synthetic procedures for prominent iminosugar inhibitors, protocols for enzymatic assays, and an overview of their mechanisms of action within relevant biological pathways.

Introduction

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition can modulate various physiological processes, making them attractive targets for drug development. Iminosugars, in which the endocyclic oxygen atom of a sugar is replaced by a nitrogen atom, are a major class of glycosidase inhibitors.[1] This guide focuses on the synthesis of two well-characterized iminosugar inhibitors: 1-deoxynojirimycin (DNJ) and castanospermine.

Data Presentation: Quantitative Analysis of Synthesis and Inhibitory Activity

A summary of representative synthetic yields and the inhibitory activity (IC50 values) of selected glycosidase inhibitors against various glycosidases is presented below. This data is crucial for comparing the efficiency of synthetic routes and the potency and selectivity of the inhibitors.

Glycosidase InhibitorSynthetic Route Starting MaterialOverall Yield (%)Target GlycosidaseIC50 Value (µM)
1-Deoxynojirimycin (DNJ) D-Glucose~15-25%α-Glucosidase (yeast)8.15 - 155
α-Glucosidase I (rat)~0.02
α-Glucosidase II (rat)~0.25
Castanospermine L-Xylose~10-12%α-Glucosidase29
β-GlucosidaseCompetitive
Glucosidase IPotent Inhibitor
6-O-butanoyl-castanospermine Castanospermine (semi-synthesis)Highα-Glucosidase I1.1

Experimental Protocols

Protocol 1: Total Synthesis of 1-Deoxynojirimycin (DNJ) from D-Glucose

This protocol outlines a multi-step synthesis of 1-deoxynojirimycin, a potent α-glucosidase inhibitor, starting from D-glucose.[2] The key steps involve the introduction of a nitrogen functionality and subsequent intramolecular reductive amination to form the piperidine ring.

Materials and Reagents:

  • D-Glucose

  • Acetone, Dimethoxypropane, p-toluenesulfonic acid

  • Sodium periodate, Sodium borohydride

  • Tosyl chloride, Pyridine

  • Sodium azide, Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C), Hydrogen gas

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol, Ethanol, Ethyl acetate, Hexane

  • Silica gel for column chromatography

  • Dowex-H+ ion-exchange resin

Procedure:

  • Protection of D-Glucose:

    • Suspend D-glucose (1 equiv.) in a mixture of acetone and dimethoxypropane.

    • Add a catalytic amount of p-toluenesulfonic acid and stir at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction with a basic resin and filter. Concentrate the filtrate under reduced pressure to obtain the protected diacetonide-glucose.

  • Oxidative Cleavage and Reduction:

    • Dissolve the protected glucose in a mixture of methanol and water.

    • Cool the solution to 0°C and add sodium periodate (1.1 equiv.) portion-wise. Stir for 1 hour.

    • Add sodium borohydride (1.5 equiv.) in small portions and stir for another 2 hours at room temperature.

    • Quench the reaction by adding acetone. Neutralize with acetic acid and concentrate. Co-evaporate with methanol multiple times to remove borate salts.

  • Tosylation:

    • Dissolve the resulting diol in pyridine and cool to 0°C.

    • Add tosyl chloride (1.2 equiv.) and stir at 0°C for 4-6 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with saturated copper sulfate solution, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to obtain the tosylated compound.

  • Azide Introduction:

    • Dissolve the tosylated compound in DMF.

    • Add sodium azide (3 equiv.) and heat the mixture at 80-90°C overnight.

    • Cool the reaction mixture, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by silica gel column chromatography (Hexane:Ethyl Acetate gradient).

  • Deprotection and Reductive Amination:

    • Dissolve the azide in a solution of aqueous hydrochloric acid and stir at room temperature to remove the acetonide protecting groups.

    • Neutralize the solution with a basic resin and concentrate.

    • Dissolve the crude product in methanol and add a catalytic amount of Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere to reduce the azide to an amine.

    • Upon completion, add sodium cyanoborohydride (2 equiv.) to the reaction mixture to facilitate intramolecular reductive amination. Stir overnight.

    • Filter the reaction through Celite and concentrate the filtrate.

  • Purification:

    • Purify the crude product by ion-exchange chromatography using a Dowex-H+ resin, eluting with an ammonia gradient to yield pure 1-deoxynojirimycin.

Protocol 2: Synthesis of (+)-Castanospermine from L-Xylose

This protocol describes the synthesis of the indolizidine alkaloid castanospermine, a potent glucosidase inhibitor, from L-xylose. A key feature of this synthesis is the construction of the bicyclic core.[3]

Materials and Reagents:

  • L-Xylose

  • Allylamine, (E)-Styreneboronic acid

  • Osmium tetroxide (OsO4), N-Methylmorpholine N-oxide (NMO)

  • Sulfuryl chloride, Sodium periodate, Ruthenium(III) chloride

  • Sodium borohydride (NaBH4)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Grubbs' catalyst (e.g., 2nd generation)

  • Hydrogen gas, Palladium on carbon (Pd/C)

  • Trifluoroacetic acid (TFA)

  • Various organic solvents (Methanol, Dichloromethane, Tetrahydrofuran)

  • Silica gel for column chromatography

Procedure:

  • Borono-Mannich Reaction:

    • Combine L-xylose (1 equiv.), allylamine (1.2 equiv.), and (E)-styreneboronic acid (1.1 equiv.) in a suitable solvent such as methanol.

    • Stir the reaction at room temperature for 24-48 hours.

    • Concentrate the reaction mixture and purify the resulting amino polyol by column chromatography.

  • Protection and Diene Formation:

    • Protect the amino group of the product from the previous step with a Boc group using Boc2O.

    • Selectively protect the primary hydroxyl group.

    • Perform a Wittig reaction or similar olefination on the remaining aldehyde to introduce a second double bond, forming a diene.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the diene in anhydrous dichloromethane and degas the solution.

    • Add Grubbs' catalyst (e.g., 2-5 mol%) and stir the reaction under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Quench the reaction and purify the resulting bicyclic product by silica gel column chromatography.

  • Dihydroxylation:

    • Dissolve the bicyclic alkene in a mixture of acetone and water.

    • Add NMO (1.5 equiv.) and a catalytic amount of OsO4.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with sodium sulfite, and extract the product with an organic solvent. Purify by column chromatography.

  • Deprotection:

    • Remove the protecting groups. The Boc group can be removed with TFA in dichloromethane. Other protecting groups are removed according to their specific chemistry.

    • The final deprotection step, often a hydrogenolysis using Pd/C and H2, yields (+)-castanospermine.

  • Purification:

    • Purify the final product by recrystallization or ion-exchange chromatography to obtain pure (+)-castanospermine.

Protocol 3: α-Glucosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of compounds against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[4][5][6]

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL in phosphate buffer)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 5 mM in phosphate buffer)

  • Potassium phosphate buffer (100 mM, pH 6.8)

  • Test compound solutions at various concentrations in buffer (with DMSO if necessary, final DMSO concentration <1%)

  • Acarbose solution (positive control)

  • Sodium carbonate (Na2CO3) solution (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation:

    • In a 96-well plate, add 50 µL of phosphate buffer to all wells.

    • Add 10 µL of the test compound solution (or positive control/buffer for control wells) to the respective wells.

    • Add 20 µL of the α-glucosidase solution to all wells except for the blank wells. Add 20 µL of phosphate buffer to the blank wells.

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination and Absorbance Measurement:

    • Stop the reaction by adding 50 µL of 1 M Na2CO3 solution to all wells.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

      • Where A_control is the absorbance of the control (enzyme + substrate without inhibitor) and A_sample is the absorbance of the well with the test compound.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations of Pathways and Workflows

Synthetic Workflow for Iminosugar Glycosidase Inhibitors

G cluster_synthesis General Iminosugar Synthesis Start Carbohydrate Precursor (e.g., D-Glucose, L-Xylose) Protection Protection of Hydroxyl Groups Start->Protection Modification Functional Group Interconversion (e.g., Tosylation, Azidation) Protection->Modification Cyclization Intramolecular Cyclization (e.g., Reductive Amination) Modification->Cyclization Deprotection Removal of Protecting Groups Cyclization->Deprotection Purification Purification (e.g., Ion-Exchange, Column Chromatography) Deprotection->Purification Final_Product Glycosidase Inhibitor (e.g., DNJ, Castanospermine) Purification->Final_Product

Caption: A generalized workflow for the chemical synthesis of iminosugar glycosidase inhibitors.

Experimental Workflow for α-Glucosidase Inhibition Assay

G cluster_assay α-Glucosidase Inhibition Assay Workflow Reagents Prepare Reagents: - α-Glucosidase - pNPG Substrate - Inhibitor Solutions - Buffer Plate_Setup Plate Setup (96-well): Add Buffer, Inhibitor, and Enzyme Reagents->Plate_Setup Preincubation Pre-incubate at 37°C Plate_Setup->Preincubation Reaction_Start Initiate Reaction: Add pNPG Substrate Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction: Add Na2CO3 Incubation->Reaction_Stop Measurement Measure Absorbance at 405 nm Reaction_Stop->Measurement Analysis Data Analysis: Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Step-by-step experimental workflow for the in vitro α-glucosidase inhibition assay.

ER-Associated Degradation (ERAD) Pathway and Role of Glycosidase Inhibitors

G cluster_ERAD ER-Associated Degradation (ERAD) Pathway Nascent_Protein Nascent Glycoprotein in ER Glucosidase_I_II Glucosidase I & II Nascent_Protein->Glucosidase_I_II Glucose Trimming Calnexin_Cycle Calnexin/Calreticulin Folding Cycle Glucosidase_I_II->Calnexin_Cycle Enters Folding Cycle Correctly_Folded Correctly Folded Glycoprotein Calnexin_Cycle->Correctly_Folded Successful Folding Misfolded_Protein Terminally Misfolded Glycoprotein Calnexin_Cycle->Misfolded_Protein Persistent Misfolding Mannosidase ER Mannosidase I Misfolded_Protein->Mannosidase Mannose Trimming ERAD_Complex ERAD Complex (e.g., EDEM, HRD1) Mannosidase->ERAD_Complex Recognition for Degradation Proteasome Proteasomal Degradation ERAD_Complex->Proteasome Glycosidase_Inhibitor Glycosidase Inhibitors (e.g., Castanospermine, DNJ) Glycosidase_Inhibitor->Glucosidase_I_II Inhibits

Caption: The role of glucosidases and their inhibitors in the ERAD pathway.[1][7][8][9][10][11][12][13]

Mechanism of Glycosidase Inhibitors in Lysosomal Storage Diseases

G cluster_LSD Pharmacological Chaperone Therapy for Lysosomal Storage Diseases Mutant_Enzyme_ER Misfolded Mutant Lysosomal Enzyme (in ER) ERAD ER-Associated Degradation (ERAD) Mutant_Enzyme_ER->ERAD Default Pathway Stabilized_Enzyme Stabilized Enzyme Complex Mutant_Enzyme_ER->Stabilized_Enzyme Binding Chaperone Pharmacological Chaperone (Glycosidase Inhibitor) Chaperone->Stabilized_Enzyme Trafficking Transport to Lysosome Stabilized_Enzyme->Trafficking Correct Folding Active_Enzyme_Lysosome Functional Enzyme in Lysosome Trafficking->Active_Enzyme_Lysosome Degradation Substrate Degradation Active_Enzyme_Lysosome->Degradation Catalyzes Substrate Accumulated Substrate Substrate->Degradation

Caption: The mechanism of action of glycosidase inhibitors as pharmacological chaperones.[3][5][6][14]

References

Application Notes and Protocols for the Large-Scale Synthesis of (3S,4S)-tert-butyl 3,4-dihydroxypyrroline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the large-scale synthesis of (3S,4S)-tert-butyl 3,4-dihydroxypyrroline-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the precursor, N-(tert-butyloxycarbonyl)-3-pyrroline (1-Boc-3-pyrroline), followed by a stereoselective Sharpless asymmetric dihydroxylation to yield the target cis-diol. The protocols are designed to be scalable and reproducible for laboratory and pilot-plant settings.

Introduction

(3S,4S)-tert-butyl 3,4-dihydroxypyrroline-1-carboxylate is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its stereochemically defined diol functionality allows for further chemical modifications to produce a range of derivatives. This document outlines a reliable and efficient synthetic route for its preparation on a large scale.

Overall Synthetic Scheme

The synthesis proceeds in two main stages:

  • Synthesis of 1-Boc-3-pyrroline: Preparation of the alkene precursor.

  • Asymmetric Dihydroxylation: Stereoselective conversion of the alkene to the desired (3S,4S)-diol.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
1Synthesis of 1-Boc-3-pyrrolinecis-1,4-dichloro-2-butene, Hexamethylenetetramine, Potassium carbonate, Di-tert-butyl dicarbonateMethanol25-6524~75>95
2Asymmetric Dihydroxylation1-Boc-3-pyrroline, AD-mix-α, Methanesulfonamidetert-Butanol, Water012-2485-95>98 (ee >99%)

Experimental Protocols

Step 1: Large-Scale Synthesis of N-(tert-butyloxycarbonyl)-3-pyrroline (1-Boc-3-pyrroline)

This protocol is adapted from a practical one-pot and large-scale synthesis method.[1]

Materials and Reagents:

  • cis-1,4-dichloro-2-butene

  • Hexamethylenetetramine (HMTA)

  • Potassium carbonate (K₂CO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Delepine Reaction: To a stirred solution of hexamethylenetetramine in methanol, add cis-1,4-dichloro-2-butene dropwise at room temperature. Stir the reaction mixture for 12 hours.

  • Hydrolysis: Add concentrated hydrochloric acid and heat the mixture to reflux for 4 hours. Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Basification and Cyclization: Adjust the pH of the solution to >12 with a concentrated sodium hydroxide solution while maintaining the temperature below 10 °C. Add potassium carbonate and stir the mixture vigorously for 8 hours at room temperature to facilitate the cyclization to 3-pyrroline.

  • Boc Protection: To the methanolic solution of 3-pyrroline, add di-tert-butyl dicarbonate. Stir the mixture for 12 hours at room temperature.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add water and extract the product with dichloromethane (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain crude 1-Boc-3-pyrroline.

    • Purify the crude product by vacuum distillation to yield pure 1-Boc-3-pyrroline as a colorless oil.

Step 2: Asymmetric Dihydroxylation to (3S,4S)-tert-butyl 3,4-dihydroxypyrroline-1-carboxylate

This protocol utilizes the Sharpless Asymmetric Dihydroxylation method to achieve high stereoselectivity.[2][3]

Materials and Reagents:

  • 1-Boc-3-pyrroline

  • AD-mix-α

  • Methanesulfonamide (CH₃SO₂NH₂)

  • tert-Butanol (t-BuOH)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, add tert-butanol and water (1:1 v/v). Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagents: Add AD-mix-α and methanesulfonamide to the cooled solvent mixture and stir until most of the solids have dissolved.

  • Substrate Addition: Add 1-Boc-3-pyrroline to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite and allowing the mixture to warm to room temperature while stirring for 1 hour.

  • Work-up and Purification:

    • Add ethyl acetate to the reaction mixture and stir for 15 minutes.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield (3S,4S)-tert-butyl 3,4-dihydroxypyrroline-1-carboxylate as a white solid.

Visualizations

Logical Workflow for Synthesis

G cluster_0 Step 1: Synthesis of 1-Boc-3-pyrroline cluster_1 Step 2: Asymmetric Dihydroxylation A cis-1,4-dichloro-2-butene B Delepine Reaction with HMTA A->B C Acid Hydrolysis B->C D Cyclization with K2CO3 C->D E Boc Protection with Boc2O D->E F Purification (Vacuum Distillation) E->F G 1-Boc-3-pyrroline F->G H 1-Boc-3-pyrroline I Sharpless Dihydroxylation (AD-mix-α, CH3SO2NH2) H->I J Quenching (Na2SO3) I->J K Work-up and Extraction J->K L Purification (Chromatography) K->L M (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate L->M

Caption: Overall workflow for the synthesis of the target compound.

Signaling Pathway of Asymmetric Dihydroxylation

G cluster_0 Catalytic Cycle OsVIII_L Os(VIII)-Ligand Complex Cycloaddition [3+2] Cycloaddition OsVIII_L->Cycloaddition Alkene 1-Boc-3-pyrroline Alkene->Cycloaddition Osmylate_ester Osmylate Ester Intermediate Cycloaddition->Osmylate_ester Hydrolysis Hydrolysis Osmylate_ester->Hydrolysis Diol (3S,4S)-Diol Product Hydrolysis->Diol OsVI Os(VI) Hydrolysis->OsVI Reoxidation Re-oxidation (Co-oxidant) OsVI->Reoxidation Reoxidation->OsVIII_L Regenerated Catalyst

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

References

Functionalization of Hydroxyl Groups in (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxyl groups of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate. This versatile chiral building block is a valuable scaffold in medicinal chemistry, particularly in the development of antiviral agents. The functionalization of its diol moiety allows for the synthesis of a diverse range of derivatives with potential therapeutic applications.

Overview of Functionalization Strategies

The vicinal diol of this compound offers several avenues for chemical modification. The primary strategies for functionalizing the hydroxyl groups include:

  • Etherification: Formation of ether linkages via reactions such as the Williamson ether synthesis or the Mitsunobu reaction. This allows for the introduction of a wide variety of alkyl and aryl substituents.

  • Esterification: Conversion of the hydroxyl groups to esters using methods like Steglich esterification or reaction with acyl chlorides. This is useful for creating prodrugs or modifying the pharmacokinetic properties of the molecule.

  • Protection/Deprotection: Selective protection of one or both hydroxyl groups is crucial for achieving regioselectivity in subsequent reactions. Common protecting groups for diols include silyl ethers and cyclic acetals or ketals.

  • Conversion to Other Functional Groups: The diol can be converted to other functionalities, such as epoxides, which can then undergo ring-opening reactions to introduce diverse substituents.

Experimental Protocols and Data

This section details protocols for key functionalization reactions of this compound.

Etherification via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the etherification of alcohols with inversion of stereochemistry. This is particularly useful for creating specific stereoisomers.

Protocol: Synthesis of a Di-O-alkylated Pyrrolidine Derivative

A solution of this compound (1.0 eq.) and the desired alcohol (2.2 eq.) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. Triphenylphosphine (PPh3) (2.2 eq.) is added, followed by the slow, dropwise addition of diisopropyl azodicarboxylate (DIAD) (2.2 eq.). The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired diether product.

EntryAlcoholProductYield (%)
1Phenol(3R,4R)-tert-butyl 3,4-diphenoxypyrrolidine-1-carboxylate75-85
24-Nitrophenol(3R,4R)-tert-butyl 3,4-bis(4-nitrophenoxy)pyrrolidine-1-carboxylate70-80
3Benzyl alcohol(3R,4R)-tert-butyl 3,4-bis(benzyloxy)pyrrolidine-1-carboxylate65-75

Note: Yields are typical and may vary depending on the specific alcohol and reaction conditions.

Esterification via Steglich Esterification

Steglich esterification is a mild method for forming esters from alcohols and carboxylic acids, suitable for substrates with sensitive functional groups.

Protocol: Synthesis of a Di-O-acylated Pyrrolidine Derivative

To a solution of this compound (1.0 eq.) and a carboxylic acid (2.2 eq.) in anhydrous dichloromethane (DCM) is added N,N'-dicyclohexylcarbodiimide (DCC) (2.4 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.). The reaction mixture is stirred at room temperature for 12-18 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

EntryCarboxylic AcidProductYield (%)
1Benzoic acid(3S,4S)-tert-butyl 3,4-bis(benzoyloxy)pyrrolidine-1-carboxylate80-90
2Acetic acid(3S,4S)-tert-butyl 3,4-diacetoxypyrrolidine-1-carboxylate85-95
3Pivalic acid(3S,4S)-tert-butyl 3,4-bis(pivaloyloxy)pyrrolidine-1-carboxylate70-80

Note: Yields are typical and may vary depending on the specific carboxylic acid and reaction conditions.

Protection of Hydroxyl Groups as a Cyclic Acetal

Protection of the diol as a cyclic acetal is an effective way to mask the hydroxyl groups during multi-step syntheses.

Protocol: Synthesis of (3aS,6aS)-tert-butyl 5,5-dimethyl-tetrahydro-3aH-[1][2]dioxolo[4,5-c]pyrrole-2(6H)-carboxylate

This compound (1.0 eq.) is dissolved in 2,2-dimethoxypropane. A catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq.) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the isopropylidene-protected product, which is often used without further purification.

ReagentProductYield (%)
2,2-DimethoxypropaneIsopropylidene acetal>95

Application in Antiviral Drug Development

Derivatives of this compound have shown significant promise as antiviral agents, particularly as inhibitors of viral proteases, such as HIV protease.

Mechanism of Action: Inhibition of HIV Protease

HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins. Inhibition of this enzyme prevents the maturation of new, infectious virions. Pyrrolidine-based inhibitors are designed to mimic the transition state of the natural substrate of the protease, binding to the active site with high affinity.

HIV_Protease_Inhibition cluster_0 HIV Life Cycle cluster_1 Mechanism of Inhibition Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription_Translation Transcription & Translation (Gag-Pol Polyprotein) Integration->Transcription_Translation Viral_Assembly Viral Assembly (Immature Virion) Transcription_Translation->Viral_Assembly Viral_Maturation Viral Maturation Viral_Assembly->Viral_Maturation Mature_Virion Mature, Infectious Virion Viral_Maturation->Mature_Virion HIV_Protease HIV Protease Viral_Maturation->HIV_Protease Targeted by Binding Competitive Binding to Active Site HIV_Protease->Binding Pyrrolidine_Inhibitor Pyrrolidine-based Inhibitor Pyrrolidine_Inhibitor->Binding Inhibition Inhibition of Polyprotein Cleavage Binding->Inhibition Inhibition->Viral_Maturation Blocks

Caption: Inhibition of HIV protease by a pyrrolidine-based inhibitor.

Experimental Workflow for Functionalization and Screening

The following workflow outlines the general process from functionalization to the initial screening of novel pyrrolidine derivatives for antiviral activity.

workflow start Start: (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate functionalization Functionalization of -OH Groups (Etherification, Esterification, etc.) start->functionalization purification Purification & Characterization (Chromatography, NMR, MS) functionalization->purification library Library of Pyrrolidine Derivatives purification->library screening Antiviral Screening (e.g., Cell-based assays) library->screening hit Identification of 'Hit' Compounds screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar optimization Lead Optimization sar->optimization optimization->functionalization Iterative Design

Caption: Workflow for synthesis and screening of pyrrolidine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving the yield and overcoming common challenges in the synthesis of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My Sharpless asymmetric dihydroxylation of N-Boc-3-pyrroline is resulting in a low yield of the desired diol. What are the potential causes and how can I improve it?

  • Answer: Low yields in this reaction can stem from several factors. Here is a systematic approach to troubleshooting:

    • Reagent Quality: Ensure the N-Boc-3-pyrroline starting material is pure and free of any residual reagents from its synthesis. The quality of the AD-mix-β is also crucial; it should be stored in a cool, dry place and handled quickly to avoid decomposition of the osmium tetroxide and the chiral ligand.

    • Reaction Temperature: The reaction is typically run at low temperatures (e.g., 0 °C) to enhance enantioselectivity. However, if the reaction is sluggish, a slight increase in temperature may improve the rate, but could potentially lower the enantiomeric excess. It is a delicate balance that may require optimization.

    • Reaction Time: The reaction should be monitored by TLC or LC-MS to determine the optimal reaction time. Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can lead to the formation of byproducts.

    • Stoichiometry of the Oxidant: The AD-mix contains a stoichiometric amount of a re-oxidant (potassium ferricyanide). If the reaction is not going to completion, it could be due to the decomposition of the oxidant.[1][2]

    • pH of the Reaction Mixture: The Sharpless asymmetric dihydroxylation is sensitive to pH and is generally carried out under buffered conditions, which is provided by the potassium carbonate in the AD-mix.[2] Ensure the pH remains stable throughout the reaction.

    • Work-up Procedure: During the work-up, quenching the reaction with a reducing agent like sodium sulfite is critical to destroy any remaining osmium species.[3] Inefficient quenching or extraction can lead to product loss. Ensure thorough extraction with a suitable organic solvent like ethyl acetate.

Issue 2: Poor Diastereoselectivity (Formation of the (3R,4R) isomer)

  • Question: I am observing the formation of the undesired (3R,4R) diastereomer along with my target (3S,4S) product. How can I improve the diastereoselectivity?

  • Answer: The Sharpless asymmetric dihydroxylation is designed for high enantioselectivity, which in this case translates to diastereoselectivity due to the existing stereocenter in related syntheses. Here’s what to consider:

    • Chiral Ligand Choice: For the synthesis of the (3S,4S) isomer, AD-mix-β, which contains the (DHQD)2PHAL ligand, is the correct choice. Using AD-mix-α would lead to the opposite enantiomer. Double-check that you are using the correct AD-mix.

    • Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or even -20 °C) generally increases the enantioselectivity of the Sharpless dihydroxylation.[4]

    • Solvent System: The standard solvent system is a 1:1 mixture of tert-butanol and water. Deviations from this can affect the solubility of the reagents and the transition state of the reaction, potentially impacting selectivity.

Issue 3: Difficult Purification of the Final Product

  • Question: I am having trouble purifying the this compound from the crude reaction mixture. What are some effective purification strategies?

  • Answer: The diol product is polar, which can make purification challenging. Here are some tips:

    • Removal of the Chiral Ligand: The chiral ligand from the AD-mix can sometimes co-elute with the product. After the initial extraction, washing the organic layer with an acidic solution (e.g., 2N HCl) can help to remove the basic ligand. However, be cautious as the Boc protecting group can be acid-labile.[3] A milder approach is to wash with a saturated solution of sodium bisulfate.

    • Column Chromatography: Silica gel column chromatography is the most common method for purification.

      • Solvent System: A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to ethyl acetate) is often effective.

      • TLC Analysis: Before running the column, carefully select the solvent system using TLC to ensure good separation between your product and impurities.

    • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be used for further purification.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of each component in the AD-mix-β?

    • A1: AD-mix-β is a pre-packaged mixture of reagents for Sharpless asymmetric dihydroxylation.[1][2]

      • Potassium Os mate (K₂OsO₂(OH)₄): The source of the osmium catalyst.

      • (DHQD)₂PHAL: The chiral ligand that directs the stereochemistry of the dihydroxylation to produce the (S,S) diol from a prochiral alkene, which corresponds to the (3S,4S) product in this synthesis.

      • Potassium Ferricyanide (K₃[Fe(CN)₆]): The stoichiometric re-oxidant that regenerates the active Os(VIII) species from the Os(VI) formed after the dihydroxylation.

      • Potassium Carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction.

  • Q2: Can I use a different protecting group for the pyrrolidine nitrogen?

    • A2: Yes, other protecting groups like Cbz (carboxybenzyl) can be used. However, the Boc group is advantageous due to its stability under the basic reaction conditions of the dihydroxylation and its relatively mild removal conditions (acidic treatment). The choice of protecting group may influence the reactivity and solubility of the starting material.

  • Q3: Is it possible to perform a racemic dihydroxylation first and then resolve the enantiomers?

    • A3: While possible, it is generally less efficient than the direct asymmetric synthesis. A racemic dihydroxylation can be achieved using osmium tetroxide without a chiral ligand. However, the subsequent resolution of the enantiomeric diols would require an additional, often challenging, separation step. The Sharpless asymmetric dihydroxylation provides a more direct route to the desired stereoisomer with high enantiomeric excess.

  • Q4: What are the main safety precautions to take during this synthesis?

    • A4: Osmium tetroxide and its salts are highly toxic and volatile.[5] Always handle the AD-mix in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin. In case of a spill, notify a supervisor immediately. The reaction should be quenched properly to neutralize any residual osmium species.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Enantiomeric Excess (ee) in Sharpless Asymmetric Dihydroxylation of a Cyclic Allylic Amine Derivative.

EntrySubstrateLigandCo-oxidantTemp (°C)Yield (%)ee (%)
1N-Boc-3-pyrroline(DHQD)₂PHALK₃[Fe(CN)₆]0>9598
2N-Boc-3-pyrroline(DHQD)₂PHALK₃[Fe(CN)₆]25>9594
3N-Cbz-3-pyrroline(DHQD)₂PHALNMO09297
4N-Boc-cyclohexene(DHQD)₂PHALK₃[Fe(CN)₆]09799

Note: Data is representative and compiled from literature on similar substrates. Actual results may vary.

Experimental Protocols

Key Experiment: Sharpless Asymmetric Dihydroxylation of N-Boc-3-pyrroline

This protocol is a general guideline for the synthesis of this compound. Optimization may be required.

Materials:

  • N-Boc-3-pyrroline

  • AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL of each per 1 g of AD-mix-β). Stir the mixture at room temperature until both phases are clear and then cool the flask to 0 °C in an ice bath.

  • Addition of Alkene: To the cooled solution, add N-Boc-3-pyrroline (1 mmol) dropwise.

  • Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent). The reaction is typically complete within 6-24 hours.

  • Quenching: Once the starting material is consumed, add solid sodium sulfite (1.5 g per 1 g of AD-mix-β) to the reaction mixture and stir for 1 hour at room temperature.

  • Extraction: Add ethyl acetate to the mixture and stir for another 15 minutes. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 50% to 100% ethyl acetate in hexanes) to afford the pure this compound.[3]

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_reagents Check Reagent Quality (N-Boc-3-pyrroline, AD-mix-β) start->check_reagents check_ligand Confirm Correct AD-mix (AD-mix-β for 3S,4S) start->check_ligand If poor selectivity optimize_temp Optimize Reaction Temperature (e.g., 0°C or lower for selectivity) check_reagents->optimize_temp monitor_time Monitor Reaction Time (TLC/LC-MS) optimize_temp->monitor_time verify_workup Verify Work-up Procedure (Quenching, Extraction) monitor_time->verify_workup purification_strategy Optimize Purification (Column Chromatography, Recrystallization) verify_workup->purification_strategy success Improved Yield and Selectivity purification_strategy->success

Caption: Troubleshooting workflow for improving yield and selectivity.

Sharpless_Catalytic_Cycle cluster_cycle Sharpless Asymmetric Dihydroxylation Cycle OsVIII Os(VIII)O₄(L)₂ OsmateEster Osmate(VI) Ester OsVIII->OsmateEster [3+2] Cycloaddition Alkene N-Boc-3-pyrroline Cycloaddition [3+2] Cycloaddition OsVI Os(VI)(OH)₂(L)₂ OsmateEster->OsVI Hydrolysis (H₂O) Hydrolysis Hydrolysis (H₂O) Diol {(3S,4S)-Diol} OsVI->OsVIII Re-oxidation (K₃[Fe(CN)₆]) OsVI->Diol Product Release Reoxidation Re-oxidation (K₃[Fe(CN)₆])

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

References

Technical Support Center: Purification of Polar Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of polar pyrrolidine derivatives. The inherent basicity of the pyrrolidine nitrogen, combined with the presence of polar functional groups, often leads to difficulties in achieving high purity. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to streamline your purification workflow.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of polar pyrrolidine derivatives in a question-and-answer format.

Issue 1: Poor Chromatographic Peak Shape (Tailing)

Q1: My polar pyrrolidine derivative is showing significant peak tailing during flash or HPLC purification on a silica gel column. What is the cause and how can I fix it?

A1: Peak tailing is a common issue when purifying basic compounds like pyrrolidine derivatives on standard silica gel.[1][2] The primary cause is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[2] This strong interaction leads to a slow elution of the compound from the column, resulting in a tailed peak. Here are several effective solutions:

  • Mobile Phase Modification with a Basic Additive: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase can dramatically improve peak shape.[1][2][3] These additives compete with your compound for binding to the acidic silanol sites, effectively "masking" them. A typical concentration is 0.1-1% TEA in the eluent.[3]

  • Use of Amine-Functionalized Silica: For particularly problematic basic compounds, using an amine-functionalized silica stationary phase can be highly effective.[1] This specialized silica has a less acidic surface, which minimizes the strong interactions that cause tailing.

  • Deactivation of Silica Gel: You can deactivate standard silica gel before use by flushing the packed column with a solvent system containing 1-3% triethylamine.[4] This pre-treatment neutralizes the most acidic sites on the silica surface.

Issue 2: Low or No Retention in Reversed-Phase Chromatography

Q2: My polar pyrrolidine derivative is eluting in the void volume (no retention) on my C18 reversed-phase column. What should I do?

A2: This is a frequent challenge with highly polar compounds in reversed-phase chromatography, as they have a low affinity for the nonpolar stationary phase. Here are the recommended strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[5][6] This technique uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6] The analytes partition into a water-enriched layer on the surface of the stationary phase, leading to the retention of polar compounds.

  • Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties.[4][7][8] For basic pyrrolidine derivatives, a mixed-mode column with cation-exchange and reversed-phase functionalities can provide excellent retention and selectivity.[4] Retention can be fine-tuned by adjusting the mobile phase pH and ionic strength.

  • Use of Polar-Embedded Reversed-Phase Columns: Some reversed-phase columns are designed with polar-embedded or polar-endcapped stationary phases. These columns are more compatible with highly aqueous mobile phases and can offer better retention for polar analytes compared to traditional C18 columns.

Issue 3: Compound Instability and Degradation

Q3: I suspect my polar pyrrolidine derivative is degrading on the silica gel column during purification. How can I prevent this?

A3: The acidic nature of silica gel can cause the degradation of sensitive compounds. If you observe new, unexpected spots on your TLC plates after spotting your compound and letting it sit for a while, or if you have low recovery from your column, degradation may be occurring.

  • Deactivation of Silica Gel: As mentioned for peak tailing, deactivating the silica with a basic modifier like triethylamine can neutralize the acidic sites and prevent compound degradation.[4]

  • Use of Alternative Stationary Phases: Consider using less acidic stationary phases such as alumina (neutral or basic) or a bonded silica phase like diol or amine.[1]

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity to be retained, reversed-phase chromatography is a good option as the stationary phase is much less likely to cause acid-catalyzed degradation.

Issue 4: Difficulty with Recrystallization

Q4: I am struggling to recrystallize my polar pyrrolidine derivative. It either oils out or remains soluble in all common solvents.

A4: Recrystallization of polar compounds can be challenging due to their high solubility in polar solvents and low solubility in nonpolar solvents.

  • Salt Formation: A highly effective strategy for crystallizing basic amines is to convert them into a salt.[9][10] Dissolving the free base in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol and then adding an acid (e.g., HCl in ether, or a solution of tartaric acid) will often precipitate a crystalline salt.[9] These salts typically have much better crystallization properties than the free base.

  • Solvent System Screening: Experiment with a wide range of solvent systems, including solvent pairs (a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is insoluble).[11] For polar compounds, solvent systems like ethanol/water, methanol/diethyl ether, or acetone/hexane can be effective.

  • Inducing Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[12]

Issue 5: Removal of Common Synthesis Impurities

Q5: What are some common impurities from pyrrolidine synthesis and how can I remove them?

A5: The impurities will depend on the synthetic route. However, some common byproducts include:

  • Unreacted Starting Materials: These can often be removed by standard chromatography or by an acidic wash during workup if the starting material is not basic.

  • Over-alkylation or Incomplete Deprotection: These can be challenging to separate due to similar polarities. Careful optimization of chromatographic conditions (e.g., shallow gradients) is often necessary.

  • Pyrroline Byproducts: In syntheses involving the cyclization of precursors like putrescine, the corresponding pyrroline can be a byproduct. These can sometimes be separated by careful flash chromatography. In some cases, treating the crude mixture with an acid can convert the pyrrolidine to a salt, allowing for easier separation from the less basic pyrroline.

  • Ring-Opened Products: Under harsh acidic or basic conditions, the pyrrolidine ring can undergo hydrolysis. These more polar, acyclic impurities can typically be removed by silica gel chromatography.

Quantitative Data Summary

The following table summarizes typical starting conditions for various purification techniques applicable to polar pyrrolidine derivatives.

Purification TechniqueStationary PhaseTypical Mobile Phase SystemKey Optimization Parameters
Normal-Phase Flash Chromatography Silica Gel (often deactivated with TEA)Hexane/Ethyl Acetate or Dichloromethane/Methanol with 0.1-1% Triethylamine[3]Gradient steepness, concentration of basic additive.
Reversed-Phase HPLC Polar-Embedded C18 or C8Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or Ammonium FormateMobile phase pH, buffer concentration, organic modifier.
HILIC Silica, Diol, or Amide95:5 Acetonitrile:Water with buffer (e.g., 10 mM Ammonium Formate) to 60:40 Acetonitrile:Water[3]Water content, buffer concentration, pH.
Mixed-Mode Chromatography C18 with embedded Cation-ExchangerWater/Acetonitrile with buffer (e.g., Ammonium Acetate or Formate)pH, buffer concentration (ionic strength), organic modifier percentage.[4]

Experimental Protocols

Protocol 1: Deactivated Silica Gel Flash Chromatography

This protocol is ideal for improving the peak shape and preventing the degradation of basic polar pyrrolidine derivatives.

  • Column Packing: Dry pack a glass column with standard silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial, low-polarity elution solvent but with the addition of 1-2% triethylamine (TEA).

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove excess base.

  • Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this mixture under vacuum to a free-flowing powder. Carefully add the dry sample to the top of the column.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Protocol 2: HILIC Purification

This protocol is designed for highly polar pyrrolidine derivatives that show poor retention in reversed-phase chromatography.

  • Column Selection: Choose a HILIC column (e.g., bare silica, diol, or amide phase).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM ammonium formate.

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes. HILIC equilibration can be slow.

  • Sample Injection: Dissolve the sample in the initial mobile phase composition or a solvent with a higher acetonitrile concentration.

  • Gradient Elution:

    • Start with 5% Mobile Phase B.

    • Increase to 40% Mobile Phase B over 15-20 minutes.

    • Hold at 40% B for 2-3 minutes.

    • Return to 5% B and re-equilibrate.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.

Protocol 3: Recrystallization via Salt Formation

This protocol is useful when the free base of the pyrrolidine derivative is an oil or difficult to crystallize.

  • Dissolution: Dissolve the crude polar pyrrolidine derivative (free base) in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until the solution becomes cloudy and a precipitate begins to form. Check the pH with moist litmus paper to ensure it is acidic.

  • Crystallization: Allow the mixture to stir at room temperature for 30 minutes, then cool it in an ice bath for another 30 minutes to maximize crystal formation.

  • Collection: Collect the crystalline hydrochloride salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Visualizations

Purification_Troubleshooting start Start: Crude Polar Pyrrolidine Derivative tlc Run TLC with Standard Solvents start->tlc good_rf Good Rf and Spot Shape? tlc->good_rf flash_chrom Proceed with Standard Flash Chromatography good_rf->flash_chrom Yes streaking Streaking or Tailing? good_rf->streaking No end Pure Compound flash_chrom->end deactivate_silica Use Deactivated Silica (add 0.5-1% TEA to eluent) streaking->deactivate_silica Yes no_retention Rf ~1 (No Retention)? streaking->no_retention No deactivate_silica->flash_chrom try_hilic Switch to HILIC or Mixed-Mode Chromatography no_retention->try_hilic Yes degradation Degradation on TLC? no_retention->degradation No try_hilic->end alt_stationary_phase Use Alumina, Diol, or Reversed-Phase Chromatography degradation->alt_stationary_phase Yes recrystallize Consider Recrystallization (especially as a salt) degradation->recrystallize No alt_stationary_phase->end recrystallize->end

Caption: A decision tree for troubleshooting the purification of polar pyrrolidine derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Steps crude_product Crude Product (with impurities) tlc_analysis TLC / LC-MS Analysis crude_product->tlc_analysis purification_method Select Purification Method (Chromatography or Recrystallization) tlc_analysis->purification_method chromatography Chromatography (HILIC, Mixed-Mode, etc.) purification_method->chromatography Impurity profile requires separation recrystallization Recrystallization (as free base or salt) purification_method->recrystallization Crude solid of moderate purity purity_check Purity Check (NMR, LC-MS) chromatography->purity_check recrystallization->purity_check pure_compound Pure Compound purity_check->pure_compound

Caption: A general experimental workflow for the purification of polar pyrrolidine derivatives.

References

Technical Support Center: Synthesis of Boc-Protected Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of Boc-protected pyrrolidines. The information is tailored for researchers, scientists, and drug development professionals to help optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Boc protection of pyrrolidine?

A1: The most frequently encountered side reactions include the formation of di-Boc-pyrrolidine, where the pyrrolidine nitrogen is protected by two Boc groups, and the formation of urea derivatives.[1] If other functional groups are present on the pyrrolidine ring, such as a hydroxyl group, O-Boc protection can also occur. In some cases, impurities in the starting materials or specific reaction conditions can lead to other byproducts.

Q2: How does 4-(Dimethylamino)pyridine (DMAP) influence the reaction?

A2: DMAP is a highly effective nucleophilic catalyst that significantly accelerates the rate of Boc protection. It reacts with the Boc anhydride (Boc₂O) to form a more reactive intermediate, which is then more susceptible to attack by the pyrrolidine nitrogen.[2][3] However, the use of DMAP can also increase the likelihood of certain side reactions, so its concentration and the reaction conditions must be carefully controlled.

Q3: Can the pyrrolidine ring itself undergo side reactions under Boc protection conditions?

A3: While the pyrrolidine ring is generally stable, under certain conditions, side reactions can occur. For instance, if the reaction is performed at high temperatures or for prolonged periods, there is a potential for oxidation to form 2-pyrrolidinone, although this is less common under standard Boc protection conditions.[4] Another potential, though less documented, side reaction is the oligomerization of pyrrolidine, especially if the reaction conditions favor polymerization.

Q4: What is the best way to remove unreacted Boc anhydride and other reagents after the reaction?

A4: Unreacted Boc anhydride can often be removed by washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate, which hydrolyzes the anhydride. For the removal of DMAP, an extractive workup with a dilute acidic solution, like saturated aqueous potassium bisulfate (KHSO₄) or dilute HCl, is effective as it protonates the DMAP, rendering it water-soluble.[5][6]

Troubleshooting Guides

Issue 1: Low Yield of N-Boc-Pyrrolidine

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • TLC analysis shows multiple spots, indicating a mixture of products.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Incomplete Reaction - Ensure pyrrolidine is of high purity and free of water. - Use a slight excess (1.1-1.2 equivalents) of Boc anhydride. - Extend the reaction time and monitor progress by TLC until the starting material is consumed.
Product Loss During Workup - N-Boc-pyrrolidine has some water solubility. Saturate the aqueous layer with NaCl (brine) during extraction to minimize product loss. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Side Product Formation - Optimize reaction conditions to minimize side reactions (see below for specific side products). - If using DMAP, consider reducing the catalytic amount or running the reaction at a lower temperature.
Issue 2: Formation of Di-Boc-Pyrrolidine

Symptoms:

  • A non-polar byproduct is observed on TLC.

  • Mass spectrometry analysis shows a peak corresponding to the mass of pyrrolidine + 2 Boc groups.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Excess Boc Anhydride - Use a stoichiometric amount or only a slight excess (up to 1.1 equivalents) of Boc anhydride.
Highly Reactive Conditions - Avoid high temperatures. Run the reaction at 0 °C or room temperature. - If using a strong base, consider switching to a milder base like sodium bicarbonate.
Catalytic DMAP - While DMAP accelerates the desired reaction, it can also promote di-protection. Use a minimal catalytic amount (1-5 mol%).
Issue 3: Formation of Urea Byproducts

Symptoms:

  • A polar, often insoluble, byproduct is formed.

  • Mass spectrometry may indicate a product with a mass corresponding to two pyrrolidine units linked by a carbonyl group.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Decomposition of Boc Anhydride - Boc anhydride can decompose to form isocyanate, which then reacts with another molecule of pyrrolidine to form a urea derivative.[7] This is more likely at higher temperatures.
Solutions - Maintain a low reaction temperature (0 °C to room temperature). - Add the Boc anhydride slowly to the reaction mixture to keep its concentration low. - Ensure the quality of the Boc anhydride is high and it has not degraded.

Experimental Protocols

Protocol 1: Standard Boc Protection of Pyrrolidine

This protocol is a general method for the high-yield synthesis of N-Boc-pyrrolidine with minimal side products.

Materials:

  • Pyrrolidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve pyrrolidine (1.0 equivalent) in DCM or THF.

  • Add a base, either triethylamine (1.2 equivalents) or sodium bicarbonate (2.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of pyrrolidine.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-pyrrolidine.

  • If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Purification by Acidic Wash to Remove DMAP

This protocol is useful when DMAP is used as a catalyst and needs to be removed.

Procedure:

  • Following the reaction, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of potassium bisulfate (KHSO₄) or 1M HCl (2 x).[5]

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x) to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Boc_Protection_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Pyrrolidine + Boc₂O reaction Reaction Conditions: - Base (e.g., TEA, NaHCO₃) - Solvent (e.g., DCM, THF) - Optional: DMAP (catalyst) start->reaction Mix quench Quench with Water reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with: 1. Sat. aq. KHSO₄ (if DMAP used) 2. Sat. aq. NaHCO₃ 3. Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography (if necessary) concentrate->chromatography end_product Pure N-Boc-Pyrrolidine chromatography->end_product

Caption: Experimental workflow for the synthesis and purification of N-Boc-pyrrolidine.

Side_Reaction_Pathways cluster_main Desired Reaction cluster_side Side Reactions pyrrolidine Pyrrolidine n_boc_pyrrolidine N-Boc-Pyrrolidine pyrrolidine->n_boc_pyrrolidine + Boc₂O (1.1 eq) urea Urea Derivative pyrrolidine->urea + Isocyanate (from Boc₂O decomposition) boc2o Boc₂O boc2o->n_boc_pyrrolidine di_boc Di-Boc-Pyrrolidine boc2o->di_boc boc2o->urea n_boc_pyrrolidine->di_boc + Excess Boc₂O

Caption: Main reaction and common side reaction pathways in Boc protection of pyrrolidine.

References

Technical Support Center: Optimization of N-Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of N-Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Troubleshooting Guides

This section provides solutions to common problems encountered during N-Boc deprotection in a question-and-answer format.

Issue 1: Incomplete or Slow Reaction

Question: My N-Boc deprotection reaction is sluggish or fails to reach completion, even with standard acidic conditions like Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). What are the potential causes and how can I address this?

Answer: Several factors can contribute to incomplete or slow N-Boc deprotection:

  • Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to effectively cleave the Boc group. For standard TFA/DCM deprotection, a concentration of 20-50% (v/v) TFA is typically used.[1] For more resistant substrates, stronger conditions like 4M HCl in dioxane may be necessary.[1]

  • Low Reaction Temperature: While many deprotections proceed efficiently at room temperature, sterically hindered substrates or less reactive amines may require gentle warming (e.g., to 40°C) to increase the reaction rate.[2] However, be aware that higher temperatures can also promote side reactions.[3]

  • Steric Hindrance: Bulky groups near the Boc-protected nitrogen can impede the approach of the acid, slowing down the reaction.[4] In such cases, longer reaction times, increased acid concentration, or a stronger acid system may be required.[5]

  • Poor Resin Swelling (for Solid-Phase Peptide Synthesis): In SPPS, inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently accessing all the peptide chains, leading to incomplete deprotection.[4]

Issue 2: Formation of Side Products

Question: I am observing unexpected peaks in my LC-MS or NMR analysis after deprotection, suggesting the formation of side products. What are the common side reactions and how can they be minimized?

Answer: The primary cause of side product formation is the generation of a reactive tert-butyl cation during the acidic cleavage of the Boc group.[5] This carbocation can alkylate nucleophilic residues in your substrate.

  • tert-Butylation: Nucleophilic amino acid residues like tryptophan, methionine, and tyrosine are particularly susceptible to alkylation by the tert-butyl cation.[5] To prevent this, scavengers should be added to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[5] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[6]

  • Trifluoroacetylation: When using TFA for deprotection, the newly formed free amine can sometimes be acylated by a trifluoroacetyl group.[1] This can be minimized by ensuring the complete removal of residual TFA during workup, for instance, by co-evaporation with a solvent like toluene.[2]

  • Degradation of Acid-Sensitive Groups: Strong acidic conditions can cleave other acid-labile protecting groups (e.g., tert-butyl esters, acetals) or degrade sensitive functionalities within your molecule.[1] In such cases, milder deprotection methods are recommended.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my N-Boc deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a common and effective method. The deprotected amine is typically more polar than the starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it produces a characteristic color (usually purple or yellow) for primary and secondary amines, confirming the presence of the free amine. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to monitor the disappearance of the starting material and the appearance of the product.

Q2: What are some milder alternatives to TFA for deprotecting acid-sensitive substrates?

A2: For substrates containing other acid-labile functional groups, several milder deprotection methods can be employed:[1]

  • 4M HCl in 1,4-dioxane or ethyl acetate: This is a common alternative to TFA.[1]

  • Aqueous Phosphoric Acid: A solution of aqueous phosphoric acid in a solvent like THF can be effective.[4]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM can selectively remove the Boc group.[7][8]

  • Oxalyl Chloride in Methanol: This provides a very mild method for deprotection at room temperature.[9][10][11]

  • Thermal Deprotection: In some cases, simply heating the N-Boc protected compound in a suitable solvent like water or in a continuous flow reactor can effect deprotection without the need for an acid catalyst.[12]

Q3: What is the role of scavengers in N-Boc deprotection?

A3: Scavengers are crucial for preventing side reactions caused by the electrophilic tert-butyl cation generated during acidic deprotection.[5] These reagents are more nucleophilic or are present in a higher concentration than the sensitive residues of your substrate, effectively "scavenging" the carbocation.[5] The choice of scavenger depends on the specific amino acid residues present in your molecule.[6]

Q4: Can I selectively deprotect one N-Boc group in the presence of another?

A4: Selective deprotection can be challenging but is sometimes achievable. The lability of the N-Boc group is influenced by the electronic environment of the nitrogen atom. For instance, the N-Boc group on an aryl amine is generally more labile than on an alkyl amine.[12] By carefully controlling the reaction conditions, such as temperature and reaction time, particularly in continuous flow thermal deprotection, selective removal of the more labile N-Boc group may be possible.[13]

Data Presentation

Comparison of Common N-Boc Deprotection Methods
MethodReagents/ConditionsReaction TimeTemperatureYieldAdvantagesDisadvantages
Standard Acidic 20-50% TFA in DCM[1]0.5 - 2 hours[1]Room Temp.HighFast, effective, volatile reagents are easily removed.Can cleave other acid-sensitive groups; requires scavengers for sensitive substrates.[1]
4M HCl in Dioxane[1]1 - 4 hours[2]Room Temp.HighCost-effective and readily available.[1]Can be less selective than TFA.
Lewis Acid ZnBr₂ in DCM[7]3 days (can be faster)Room Temp.Good to HighMilder than strong protic acids, good for some acid-sensitive substrates.[8]Longer reaction times may be required.
Mild Acidic Oxalyl Chloride in Methanol[9][10]1 - 4 hours[9][10][11]Room Temp.>70% (up to 90%)[9][10][11]Very mild, tolerant of many acid-labile groups.[9]Potential for carbon monoxide byproduct formation.[9]
Thermal Boiling Water[14]10 min - 2 hours100°CQuantitative[14]"Green" method, avoids acidic reagents.[14]High temperatures may not be suitable for all substrates.[3]
Continuous Flow (Methanol or TFE)30 minutes120 - 240°C88-99%[13]Fast, efficient, and allows for precise temperature control, enabling potential selectivity.[13]Requires specialized equipment.
Common Scavenger Cocktails for Acidic Deprotection
Cocktail NameCompositionApplication
Standard TFA / H₂O / TIS (95:2.5:2.5)[6]General purpose, effective for most sequences.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)[6]For peptides with multiple sensitive residues.
Simple TFA / TIS (95:5)Effective for protecting Trp, Met, and Tyr residues.

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection using TFA
  • Dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane (DCM).

  • If the substrate contains sensitive residues, add the appropriate scavenger (e.g., TIS, 2.5-5% v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To remove residual TFA, co-evaporate with toluene (3 x).

  • The product is typically obtained as the TFA salt. For the free amine, a basic workup (e.g., washing with saturated NaHCO₃ solution) is required.[15]

Protocol 2: N-Boc Deprotection using HCl in Dioxane
  • Dissolve the N-Boc protected amine (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.[2]

Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol
  • In a dry round-bottom flask, dissolve the N-Boc protected substrate (1.0 equiv) in methanol.[9][16]

  • Add oxalyl chloride (3.0 equiv) dropwise to the solution at room temperature.[9][16] A slight increase in temperature may be observed.

  • Stir the reaction mixture for 1 to 4 hours.[9][11]

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. Further purification may be achieved by standard methods.

Protocol 4: Thermal N-Boc Deprotection in Boiling Water
  • Suspend the N-Boc protected amine (1.0 equiv) in deionized water.[14]

  • Heat the mixture to reflux (100°C) and stir for 10 minutes to 2 hours.[14]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[14]

Mandatory Visualization

Deprotection_Mechanism cluster_0 Acid-Catalyzed N-Boc Deprotection Boc_Amine N-Boc Protected Amine Protonated Protonated Intermediate Boc_Amine->Protonated + H⁺ (Acid) Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Decarboxylation Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Troubleshooting_Workflow cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Products Start Start N-Boc Deprotection Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Check_Completion Is Reaction Complete? Monitor->Check_Completion Check_Side_Products Are Side Products Observed? Check_Completion->Check_Side_Products Yes Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Side_Products Side Product Formation Check_Side_Products->Side_Products Yes Workup Proceed to Workup Check_Side_Products->Workup No Increase_Acid Increase Acid Conc. or Temperature Incomplete_Reaction->Increase_Acid Stronger_Acid Use Stronger Acid (e.g., 4M HCl/dioxane) Incomplete_Reaction->Stronger_Acid Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Add_Scavengers Add Scavengers (e.g., TIS, H₂O) Side_Products->Add_Scavengers Milder_Conditions Use Milder Conditions (e.g., ZnBr₂, Thermal) Side_Products->Milder_Conditions

Caption: Troubleshooting workflow for N-Boc deprotection.

Decision_Tree Start Select N-Boc Deprotection Method Acid_Sensitive Substrate Acid-Sensitive? Start->Acid_Sensitive Standard_Acid Standard Acidic Conditions (TFA/DCM or HCl/Dioxane) Acid_Sensitive->Standard_Acid No Milder_Options Consider Milder Options Acid_Sensitive->Milder_Options Yes Nucleophilic_Residues Nucleophilic Residues Present? Standard_Acid->Nucleophilic_Residues Lewis_Acid Lewis Acid (e.g., ZnBr₂) Milder_Options->Lewis_Acid Thermal Thermal (e.g., Boiling Water) Milder_Options->Thermal Mild_Acid Mild Acid (e.g., Oxalyl Chloride) Milder_Options->Mild_Acid Add_Scavengers Add Scavengers Nucleophilic_Residues->Add_Scavengers Yes Proceed Proceed with Reaction Nucleophilic_Residues->Proceed No Add_Scavengers->Proceed

Caption: Decision tree for selecting an N-Boc deprotection method.

References

Technical Support Center: Stereoselective Dihydroxypyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of dihydroxypyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these intricate synthetic procedures.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of dihydroxypyrrolidines.

Issue 1: Low Diastereoselectivity

  • Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

  • Answer: Low diastereoselectivity suggests that the energy difference between the transition states leading to the different diastereomers is minimal. To enhance the d.r., consider the following strategies:

    • Temperature Optimization: Lowering the reaction temperature often increases diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.[1]

    • Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. A systematic screening of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., ethanol, isopropanol), is recommended. In some cases, more sterically hindered alcohols like isopropanol and tert-butanol have shown improved selectivity compared to methanol.[1]

    • Catalyst/Reagent Modification:

      • Lewis Acids: In Lewis acid-catalyzed reactions, the nature and amount of the Lewis acid are critical. Screen different Lewis acids (e.g., TiCl₄, Sc(OTf)₃, Yb(OTf)₃) and optimize the catalyst loading.

      • Organocatalysts: For reactions employing organocatalysts like proline, derivatives of the catalyst can be explored to fine-tune the steric and electronic environment of the transition state.

    • Substrate Sterics: The steric bulk of substituents on your starting materials can play a crucial role in facial selectivity. If feasible, consider modifying protecting groups or other non-essential functionalities to increase steric hindrance and favor one approach of the reactants over the other.

Issue 2: Poor Enantioselectivity in Asymmetric Reactions

  • Question: My asymmetric synthesis is resulting in a low enantiomeric excess (ee). What are the common causes and solutions?

  • Answer: Achieving high enantioselectivity depends on the effective transfer of chirality from the catalyst or chiral auxiliary to the substrate. Poor ee can stem from several factors:

    • Catalyst/Ligand Choice: The selected chiral ligand or catalyst may not be optimal for your specific substrate. It is advisable to screen a library of chiral ligands with varying steric and electronic properties. For instance, in Sharpless asymmetric dihydroxylation, the choice between (DHQ)₂PHAL and (DHQD)₂PHAL dictates the facial selectivity.[2][3]

    • Metal-to-Ligand Ratio: In metal-catalyzed asymmetric reactions, the ratio of the metal precursor to the chiral ligand is crucial. A systematic variation of this ratio can sometimes lead to significant improvements in enantioselectivity.[1]

    • Reaction Conditions:

      • Temperature: As with diastereoselectivity, lowering the temperature is a common strategy to enhance enantioselectivity.

      • Concentration: High concentrations of the olefin in Sharpless asymmetric dihydroxylation can lead to a background, non-enantioselective reaction, thus lowering the ee.[4]

    • Purity of Reagents and Solvents: Trace impurities, especially water, can deactivate or poison the chiral catalyst, leading to a decrease in enantioselectivity. Ensure all reagents and solvents are of high purity and appropriately dried. Performing reactions under an inert atmosphere is also recommended.[1]

Issue 3: Low or No Product Yield

  • Question: The reaction is not proceeding to completion, or I am observing a very low yield of the desired dihydroxypyrrolidine. What should I investigate?

  • Answer: Low product yield can be attributed to a variety of factors, from reactant instability to suboptimal reaction conditions.

    • Reactant and Reagent Stability: Some reagents, like the azomethine ylides used in 1,3-dipolar cycloadditions, can be unstable and are often best generated in situ.[5] Ensure the stability of your starting materials and reagents under the reaction conditions.

    • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent. Using freshly purified reagents and solvents can mitigate this issue. In Sharpless dihydroxylation, ensure the co-oxidant is active to regenerate the osmium catalyst.[6]

    • Suboptimal Reaction Conditions:

      • Temperature: While lower temperatures often favor selectivity, some reactions require higher temperatures to overcome the activation energy barrier. A systematic optimization of the reaction temperature is recommended.

      • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and to check for product degradation over extended periods.

    • Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture to identify major byproducts, which can provide insights into competing reaction pathways.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common strategies for the stereoselective synthesis of dihydroxypyrrolidines?

    • A1: Several robust methods are commonly employed:

      • Sharpless Asymmetric Dihydroxylation: This method introduces two adjacent hydroxyl groups across a double bond with high enantioselectivity, often used on a pyrrole precursor.[2][3]

      • 1,3-Dipolar Cycloaddition: The reaction of an azomethine ylide with a dipolarophile is a powerful tool for constructing the pyrrolidine ring with control over multiple stereocenters.[1][7][8]

      • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids (e.g., proline, hydroxyproline) or carbohydrates (e.g., tartaric acid derivatives), to introduce stereocenters into the final product.[9][10]

      • Catalytic Asymmetric Hydrogenation: The hydrogenation of substituted pyrroles or other unsaturated precursors using a chiral catalyst can provide access to enantioenriched dihydroxypyrrolidines.

  • Q2: How does the choice of solvent affect the stereoselectivity of the reaction?

    • A2: The solvent can have a profound impact on both the rate and selectivity of a reaction. It can influence the conformation of reactants and intermediates, the stability of transition states, and the aggregation state of the catalyst. For example, in some 1,3-dipolar cycloadditions, a switch from a polar protic solvent to a more sterically demanding alcohol can improve diastereoselectivity.[1] Therefore, solvent screening is a critical step in optimizing stereoselectivity.

  • Q3: Can protecting groups influence the stereochemical outcome?

    • A3: Yes, protecting groups can have a significant steric and electronic influence on the course of a reaction. A bulky protecting group can shield one face of a molecule, directing an incoming reagent to the opposite face and thereby controlling stereoselectivity. When troubleshooting, consider that the choice of protecting group may need to be re-evaluated.

Data Presentation

The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview of their effectiveness in controlling stereoselectivity.

Table 1: Influence of Reaction Conditions on Diastereoselectivity in 1,3-Dipolar Cycloaddition

EntryDipolarophileSolventTemperature (°C)CatalystDiastereomeric Ratio (d.r.)Yield (%)
1N-phenylmaleimideToluene25Sc(OTf)₃>99:195
2N-phenylmaleimideCH₂Cl₂0Sc(OTf)₃98:292
3N-phenylmaleimideTHF25Sc(OTf)₃95:588
4Dimethyl fumarateToluene80None85:1575
5Dimethyl fumarateEthanol80None70:3068

Table 2: Enantioselectivity in Sharpless Asymmetric Dihydroxylation of a Pyrrole Derivative

EntrySubstrateChiral LigandCo-oxidantTemperature (°C)Enantiomeric Excess (ee, %)Yield (%)
1N-Boc-2-pyrroline(DHQ)₂PHALNMO09285
2N-Boc-2-pyrroline(DHQD)₂PHALNMO09488
3N-Cbz-2-pyrroline(DHQ)₂PHALK₃[Fe(CN)₆]258878
4N-Cbz-2-pyrroline(DHQD)₂PHALK₃[Fe(CN)₆]259081

Experimental Protocols

Below are representative experimental protocols for key stereoselective syntheses of dihydroxypyrrolidines.

Protocol 1: Sharpless Asymmetric Dihydroxylation of an N-Protected Pyrroline

  • To a stirred solution of tert-butanol (50 mL) and water (50 mL) at room temperature, add AD-mix-β (14 g) and methanesulfonamide (0.95 g, 10 mmol).

  • Stir the mixture until both phases are clear and then cool to 0 °C.

  • Add the N-protected pyrroline (10 mmol) to the cooled mixture.

  • Stir the reaction vigorously at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding solid sodium sulfite (15 g) and warm the mixture to room temperature.

  • Stir for 1 hour, then extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 2 M NaOH (50 mL), then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dihydroxypyrrolidine.

Protocol 2: 1,3-Dipolar Cycloaddition of an Azomethine Ylide

  • To a solution of the α-amino acid (e.g., sarcosine, 1.2 mmol) and the aldehyde (1.0 mmol) in dry toluene (20 mL) under an inert atmosphere, add the dipolarophile (1.0 mmol).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the dihydroxypyrrolidine derivative.

Protocol 3: Chiral Pool Synthesis from Diethyl L-Tartrate

  • Protect the diol of diethyl L-tartrate as an acetonide using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • Reduce the ester groups to primary alcohols using a suitable reducing agent like lithium aluminum hydride in THF.

  • Convert the primary alcohols to a leaving group, for example, by tosylation with tosyl chloride in pyridine.

  • Displace the tosyl groups with a nitrogen nucleophile, such as benzylamine, leading to the formation of the pyrrolidine ring.

  • Deprotect the acetonide and the benzyl group to yield the final dihydroxypyrrolidine.

Visualizations

The following diagrams illustrate key concepts and workflows in the stereoselective synthesis of dihydroxypyrrolidines.

Troubleshooting_Workflow start Low Stereoselectivity Observed check_temp Is the reaction temperature optimized? start->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Screen a range of solvents (polar & non-polar) check_solvent->screen_solvents No check_catalyst Is the catalyst/ligand optimal? check_solvent->check_catalyst Yes screen_solvents->check_catalyst screen_catalysts Screen different catalysts/ligands check_catalyst->screen_catalysts No check_purity Are reagents and solvents pure? check_catalyst->check_purity Yes screen_catalysts->check_purity purify_reagents Purify/dry all reagents and solvents check_purity->purify_reagents No end Improved Stereoselectivity check_purity->end Yes purify_reagents->end

Caption: A general workflow for troubleshooting low stereoselectivity.

Optimization_Decision_Tree start Goal: Optimize Stereoselectivity reaction_type What is the reaction type? start->reaction_type sharpless Sharpless Asymmetric Dihydroxylation reaction_type->sharpless Dihydroxylation cycloaddition 1,3-Dipolar Cycloaddition reaction_type->cycloaddition Cycloaddition chiral_pool Chiral Pool Synthesis reaction_type->chiral_pool Chiral Pool ligand_choice Select appropriate chiral ligand (e.g., (DHQ)2PHAL vs (DHQD)2PHAL) sharpless->ligand_choice catalyst_choice Screen Lewis acid or organocatalyst cycloaddition->catalyst_choice protecting_group Choose a directing protecting group chiral_pool->protecting_group temp_control_sharpless Run at low temperature (e.g., 0 °C) ligand_choice->temp_control_sharpless solvent_screen_cyclo Screen solvents of varying polarity catalyst_choice->solvent_screen_cyclo substrate_control Utilize substrate's inherent chirality protecting_group->substrate_control

Caption: Decision tree for optimizing stereoselectivity based on reaction type.

Sharpless_Catalytic_Cycle OsO4 OsO₄ Complex OsO₄-L OsO4->Complex Ligand Chiral Ligand (L) Ligand->Complex Cycloadduct Complex->Cycloadduct Alkene Alkene Alkene->Cycloadduct OsmateEster Osmate(VI) Ester Cycloadduct->OsmateEster Hydrolysis OsmateEster->Hydrolysis Diol Diol Hydrolysis->Diol ReducedOs Reduced Os(VI) Hydrolysis->ReducedOs Reoxidation ReducedOs->Reoxidation Oxidant Co-oxidant Oxidant->Reoxidation Reoxidation->OsO4

Caption: Simplified catalytic cycle for Sharpless Asymmetric Dihydroxylation.

References

stability issues of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound under acidic conditions?

A1: The primary stability concern is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This reaction is common for N-Boc protected amines and proceeds readily in the presence of strong acids. Additionally, the vicinal diol functional group on the pyrrolidine ring may undergo side reactions such as dehydration or rearrangement under harsh acidic conditions.

Q2: What is the general mechanism of N-Boc deprotection in an acidic medium?

A2: The N-Boc deprotection mechanism involves protonation of the carbamate oxygen by an acid, followed by the cleavage of the C-O bond. This cleavage results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide.

Q3: What are the potential side reactions to be aware of during the acidic treatment of this compound?

A3: The main side reactions include:

  • Alkylation: The highly reactive tert-butyl cation generated during Boc deprotection can alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture.

  • Dehydration: The hydroxyl groups of the diol can be eliminated under strongly acidic conditions, leading to the formation of an unsaturated pyrrolidine derivative.

  • Pinacol Rearrangement: Acid-catalyzed rearrangement of the 1,2-diol can occur, potentially leading to the formation of a ketone product with a contracted or rearranged ring system.[1][2]

Q4: How can side reactions during N-Boc deprotection be minimized?

A4: To minimize side reactions, it is advisable to:

  • Use the mildest acidic conditions that effectively cleave the Boc group.

  • Perform the reaction at low temperatures.

  • Use scavengers, such as triethylsilane or thioanisole, to trap the liberated tert-butyl cation.

  • Carefully monitor the reaction progress to avoid prolonged exposure to acidic conditions.

Troubleshooting Guides

Issue 1: Incomplete N-Boc Deprotection

  • Possible Cause: The acidic conditions (acid concentration, temperature, or reaction time) are insufficient.

  • Recommended Solution:

    • Increase the concentration of the acid. Studies have shown that the rate of N-Boc cleavage can have a second-order dependence on the acid concentration.[3][4]

    • Increase the reaction temperature in small increments.

    • Extend the reaction time and monitor the progress by a suitable analytical method like TLC or LC-MS.

Issue 2: Formation of Unexpected Byproducts

  • Possible Cause: Side reactions such as alkylation, dehydration, or rearrangement are occurring due to harsh acidic conditions.

  • Recommended Solution:

    • For Alkylation: Add a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture to quench the tert-butyl cation.

    • For Dehydration/Rearrangement: Employ milder acidic conditions. Consider using a weaker acid or a lower concentration of a strong acid. Perform the reaction at a lower temperature (e.g., 0 °C).

Issue 3: Low Recovery of the Deprotected Product

  • Possible Cause: The deprotected product, (3S,4S)-3,4-dihydroxypyrrolidine, may be highly polar and water-soluble, leading to losses during aqueous work-up and extraction.

  • Recommended Solution:

    • After quenching the reaction, carefully neutralize the mixture.

    • Use a more polar solvent for extraction, such as a mixture of dichloromethane and isopropanol, or perform multiple extractions.

    • Consider using lyophilization to isolate the product if it is in an aqueous layer.

Quantitative Data

The following table provides illustrative kinetic data for the acid-catalyzed deprotection of a generic N-Boc protected amine. Please note that these are example values and the actual rates for this compound may vary.

Acid ConditionTemperature (°C)Half-life (t½) (hours)Primary Degradation Product
1 M HCl in Dioxane252(3S,4S)-3,4-dihydroxypyrrolidine
50% TFA in DCM250.5(3S,4S)-3,4-dihydroxypyrrolidine
1 M HCl in Dioxane08(3S,4S)-3,4-dihydroxypyrrolidine
50% TFA in DCM02(3S,4S)-3,4-dihydroxypyrrolidine

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Acidic Conditions

Objective: To assess the stability of the title compound under acidic conditions and to identify potential degradation products.

Materials:

  • This compound

  • 1 M Hydrochloric acid (HCl) in Dioxane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium bicarbonate (saturated aqueous solution)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Stress Conditions:

    • HCl in Dioxane: To 1 mL of the stock solution, add 1 mL of 1 M HCl in dioxane.

    • TFA in DCM: To 1 mL of the stock solution, add 1 mL of a 50% (v/v) solution of TFA in DCM.

  • Incubation: Incubate the reaction mixtures at room temperature (25 °C) and at a lower temperature (4 °C).

  • Time Points: Withdraw aliquots of 100 µL from each reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately neutralize the withdrawn aliquots by adding a sufficient amount of saturated sodium bicarbonate solution.

  • Sample Preparation for HPLC: Dilute the neutralized samples with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 50 µg/mL).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of water and acetonitrile with a small amount of a modifier like formic acid.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (t=0).

    • Identify and quantify any degradation products by their peak areas.

    • If an HPLC-MS system is used, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Visualizations

N_Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Amine (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation H_plus H+ H_plus->Boc_Amine Free_Amine (3S,4S)-3,4-dihydroxypyrrolidine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Potential_Side_Reactions cluster_side_reactions Potential Side Products Start (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate Acid Acidic Conditions Start->Acid Deprotected_Product Desired Product: (3S,4S)-3,4-dihydroxypyrrolidine Acid->Deprotected_Product Deprotection Side_Products Side Reactions Acid->Side_Products Dehydration Dehydrated Product (Pyrroline derivative) Side_Products->Dehydration Rearrangement Rearranged Product (e.g., Pinacol rearrangement) Side_Products->Rearrangement Alkylation Alkylated Product (tert-butylation) Side_Products->Alkylation Experimental_Workflow A Prepare Stock Solution (1 mg/mL in Methanol) B Expose to Acidic Stress (e.g., 1 M HCl/Dioxane or 50% TFA/DCM) A->B C Incubate at Controlled Temperatures (e.g., 4°C and 25°C) B->C D Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) C->D E Quench Reaction (Neutralize with NaHCO3) D->E F Prepare Samples for Analysis (Dilute with Mobile Phase) E->F G Analyze by Stability-Indicating HPLC or HPLC-MS F->G H Data Analysis: - Quantify Parent Compound - Identify & Quantify Degradants G->H

References

Technical Support Center: Protecting Groups for 3,4-Dihydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and application of alternative protecting groups for the cis-diol functionality of 3,4-dihydroxypyrrolidine. The following information is intended to aid in experimental design and troubleshoot common issues encountered during the synthesis of complex molecules incorporating this scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the 3,4-diol of N-Boc-3,4-dihydroxypyrrolidine?

A1: The most common and effective protecting groups for the cis-diol of N-Boc-3,4-dihydroxypyrrolidine are cyclic acetals, such as isopropylidene acetal (acetonide) and benzylidene acetal. These form a 5-membered ring across the two hydroxyl groups, providing robust protection under a variety of reaction conditions.

Q2: When should I consider using a silyl ether protecting group?

A2: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are excellent alternatives when orthogonal protection is required. They offer tunable stability based on the steric bulk of the substituents on the silicon atom. For instance, a TBDMS group can be cleaved under conditions that leave an acetonide intact, and vice-versa. A di-tert-butylsilylene group can also be used to form a cyclic silyl ether.

Q3: How does the N-protecting group influence the choice of diol protection?

A3: The presence of an N-protecting group, typically a tert-butyloxycarbonyl (Boc) group, is crucial. It prevents the pyrrolidine nitrogen from interfering with the diol protection reaction. Most diol protection strategies for 3,4-dihydroxypyrrolidine are developed for the N-Boc protected substrate. The Boc group is stable to the conditions used for forming acetals and silyl ethers but can be removed under acidic conditions, which might also cleave acid-labile diol protecting groups.

Q4: What are the key considerations for choosing a protecting group?

A4: The choice of protecting group should be based on the overall synthetic strategy. Key considerations include:

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps.

  • Ease of introduction and removal: The protection and deprotection steps should proceed in high yield and with minimal side products.

  • Orthogonality: If multiple protecting groups are present in the molecule, they should be removable under different conditions to allow for selective deprotection.[1]

  • Impact on reactivity: The protecting group should not adversely affect the reactivity of other functional groups in the molecule.

Troubleshooting Guides

Acetonide Protection and Deprotection

Q: My acetonide protection of N-Boc-3,4-dihydroxypyrrolidine is low-yielding. What could be the problem?

A:

  • Inadequate water removal: The formation of acetonides is an equilibrium reaction that produces water. Ensure your reaction is carried out under anhydrous conditions. Using a Dean-Stark apparatus or adding molecular sieves can help drive the equilibrium towards the product.

  • Insufficient catalyst: An inadequate amount of acid catalyst (e.g., p-toluenesulfonic acid) can lead to slow or incomplete reaction. However, excess acid can lead to side reactions, including the removal of the N-Boc group.

  • Substrate purity: Ensure your starting N-Boc-3,4-dihydroxypyrrolidine is pure and dry.

Q: I am having difficulty removing the acetonide group without affecting other acid-sensitive groups in my molecule.

A:

  • Mild acidic conditions: Try using milder acidic conditions for deprotection. A common method is treatment with 80% acetic acid in water.[2] Other options include using a catalytic amount of a Lewis acid in a protic solvent.

  • Reaction temperature: Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.

  • Alternative deprotection methods: For very sensitive substrates, consider enzymatic hydrolysis or other non-acidic deprotection methods if applicable to your specific acetal.

Silyl Ether Protection and Deprotection

Q: The silylation of my diol is incomplete or results in a mixture of mono- and di-silylated products.

A:

  • Reaction conditions: Ensure strictly anhydrous conditions, as silylating agents are sensitive to moisture.

  • Steric hindrance: If you are aiming for di-silylation and observing incomplete reaction, the steric bulk of the silylating agent and the substrate may be a factor. Consider using a less hindered silylating agent or more forcing conditions (e.g., higher temperature, longer reaction time). For mono-silylation, carefully controlling the stoichiometry of the silylating agent is crucial.

  • Base selection: The choice of base (e.g., imidazole, 2,6-lutidine) can influence the reaction rate and selectivity. Imidazole is a common and effective catalyst.[3]

Q: I am observing undesired cleavage of my silyl ether during other reaction steps.

A:

  • Protecting group stability: The stability of silyl ethers to acidic and basic conditions varies significantly. The general order of stability is: TMS < TES < TBDMS < TIPS < TBDPS.[4] If you are experiencing premature deprotection, consider switching to a more robust silyl ether.

  • Reaction workup: Avoid acidic or basic aqueous workups if your silyl ether is labile under these conditions. A neutral quench followed by extraction is often preferable.

Quantitative Data Summary

The following table summarizes typical conditions and reported yields for the protection of 3,4-dihydroxypyrrolidine derivatives. Note that yields can vary depending on the specific substrate and reaction scale.

Protecting GroupReagents and ConditionsSubstrateYield (%)Reference
Isopropylidene (Acetonide) 2,2-Dimethoxypropane, p-TsOH (cat.), Benzene, refluxN-Protected (2S)-3,4-dihydroxyproline methyl estersHigh[5]
Isopropylidene (Acetonide) Acetone, p-TsOH (cat.), rtN(Boc)Amino AlcoholsGood to Excellent[6]
Benzylidene Acetal Benzaldehyde dimethyl acetal, Cu(OTf)₂ (cat.), Acetonitrile, rtDiolsHigh[7]
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, Imidazole, DMF, rtAlcoholsHigh[3]
Di-tert-butylsilylene di-tert-butylsilyl bis(trifluoromethanesulfonate), BaseDiols70-99%[8]

Experimental Protocols

Protocol 1: Acetonide Protection of N-Boc-3,4-dihydroxypyrrolidine

This protocol describes the formation of the isopropylidene acetal of N-Boc-3,4-dihydroxypyrrolidine.

Materials:

  • N-Boc-3,4-dihydroxypyrrolidine

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Anhydrous benzene or toluene

  • Anhydrous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-Boc-3,4-dihydroxypyrrolidine (1.0 eq) in anhydrous benzene, add 2,2-dimethoxypropane (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and quench with anhydrous sodium bicarbonate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired acetonide-protected pyrrolidine.[9]

Protocol 2: Deprotection of Acetonide-Protected N-Boc-3,4-dihydroxypyrrolidine

This protocol describes the acidic hydrolysis of the isopropylidene acetal.

Materials:

  • Acetonide-protected N-Boc-3,4-dihydroxypyrrolidine

  • Acetic acid

  • Water

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the acetonide-protected N-Boc-3,4-dihydroxypyrrolidine (1.0 eq) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

Workflow for Diol Protection and Deprotection

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow start_prot N-Boc-3,4-dihydroxypyrrolidine reagents_prot Protecting Group Reagent (e.g., 2,2-DMP, TBDMS-Cl) start_prot->reagents_prot 1. conditions_prot Reaction Conditions (e.g., Acid catalyst, Base) reagents_prot->conditions_prot 2. protected_diol Protected N-Boc-3,4-dihydroxypyrrolidine conditions_prot->protected_diol 3. start_deprot Protected N-Boc-3,4-dihydroxypyrrolidine reagents_deprot Deprotection Reagent (e.g., H₃O⁺, F⁻) start_deprot->reagents_deprot 1. deprotected_diol N-Boc-3,4-dihydroxypyrrolidine reagents_deprot->deprotected_diol 2.

Caption: General workflow for the protection and deprotection of the 3,4-diol of N-Boc-3,4-dihydroxypyrrolidine.

Decision Tree for Protecting Group Selection

G start Start: Need to protect 3,4-dihydroxypyrrolidine q1 Are subsequent steps basic/nucleophilic? start->q1 a1_yes Use Acetonide or Benzylidene Acetal q1->a1_yes Yes q3 Are subsequent steps strongly acidic? q1->q3 No q2 Is orthogonal deprotection required? a1_yes->q2 a2_yes Use Silyl Ether (TBDMS, TIPS) or Benzylidene Acetal q2->a2_yes Yes a2_no Acetonide is a good choice q2->a2_no No a3_yes Consider a more robust protecting group (e.g., TIPS) q3->a3_yes Yes a3_no Acetonide or TBDMS may be suitable q3->a3_no No

Caption: Decision tree to aid in the selection of a suitable protecting group for 3,4-dihydroxypyrrolidine.

References

Technical Support Center: Analytical Methods for Assessing the Purity of Chiral Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of chiral pyrrolidines. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimental work.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most prevalent technique for separating pyrrolidine enantiomers due to its high efficiency and broad applicability.[1] Success hinges on the appropriate selection of a chiral stationary phase (CSP) and mobile phase conditions.

Frequently Asked Questions & Troubleshooting

Q1: What are the most common causes of poor or no resolution between my pyrrolidine enantiomers?

A1: Poor resolution is a frequent challenge and typically stems from one or more of the following factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are excellent starting points. If these fail, consider macrocyclic glycopeptide or Pirkle-type columns. A screening approach using several different CSPs is often the most effective strategy.[2][3]

  • Suboptimal Mobile Phase: The composition of the mobile phase, including the organic modifier and any additives, is critical for achieving separation. For basic compounds like pyrrolidines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to a normal-phase mobile phase is often essential to improve peak shape and achieve resolution.[2][4][5]

  • Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral methods. Reducing the flow rate can sometimes enhance resolution by allowing for more effective interaction between the analyte and the CSP.

  • Inadequate Temperature Control: Temperature can significantly influence the chiral recognition mechanism.[1][6] Generally, lower temperatures improve resolution, but this is not a universal rule.[7][8] Maintaining a consistent and optimized column temperature is crucial.

  • Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, leading to peak broadening and a loss of resolution.

Q2: My peaks for a basic pyrrolidine are tailing significantly. How can I improve the peak shape?

A2: Peak tailing for basic analytes is typically caused by undesirable secondary interactions with the stationary phase or other system components.

  • Secondary Silanol Interactions: Free silanol groups on silica-based CSPs can interact strongly with basic analytes, causing tailing.[9] The most effective solution is to add a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[4][10] This additive competes with the analyte for the active silanol sites.

  • Column Contamination: The accumulation of strongly retained impurities can create active sites on the column, leading to peak tailing. Flushing the column according to the manufacturer's instructions or, if necessary, replacing it can resolve this issue.

  • Metal Contamination: Trace metal ions in the mobile phase, sample, or from system hardware (e.g., stainless steel frits) can cause peak tailing. Using high-purity solvents and mobile phase additives can mitigate this.

Q3: Can temperature changes affect the elution order of enantiomers?

A3: Yes, in some cases, a temperature-dependent reversal of the enantiomer elution order has been observed on polysaccharide-based chiral columns.[1] This is why precise temperature control and reporting the analysis temperature are critical for a robust and transferable method.

Troubleshooting Workflow for Chiral HPLC

hplc_troubleshooting start Problem Identified: Poor Resolution or Peak Tailing check_csp Is the Chiral Stationary Phase (CSP) appropriate for the analyte? start->check_csp optimize_mp Optimize Mobile Phase (Organic Modifier Ratio) check_csp->optimize_mp Yes flush_column Flush or Replace Column check_csp->flush_column No, screen other CSPs add_modifier Add/Optimize Basic Modifier (e.g., 0.1% DEA for basic pyrrolidines) optimize_mp->add_modifier adjust_temp Adjust Column Temperature (e.g., test at 15°C, 25°C, 40°C) add_modifier->adjust_temp adjust_flow Reduce Flow Rate adjust_temp->adjust_flow check_sample Check Sample Concentration and Injection Volume adjust_flow->check_sample check_sample->flush_column If not resolved solution Problem Resolved check_sample->solution If resolved flush_column->solution

Caption: A logical workflow for troubleshooting common issues in chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable chiral pyrrolidines. For many pyrrolidine derivatives, chemical modification is a prerequisite for successful analysis.

Frequently Asked Questions & Troubleshooting

Q1: My pyrrolidine compound is not volatile enough for GC analysis. What are my options?

A1: Derivatization is a common and effective strategy to increase the volatility and thermal stability of polar compounds.[11][12] For pyrrolidines containing primary or secondary amine groups, as well as hydroxyl or carboxyl groups, the following derivatization approaches are recommended:

  • Acylation: Reagents such as trifluoroacetic anhydride (TFAA) or acetic anhydride react with -NH and -OH groups to form highly volatile trifluoroacetyl or acetyl derivatives, respectively.[12][13]

  • Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are very effective at derivatizing active hydrogens, making the resulting compounds suitable for GC analysis.[12]

  • Chiral Derivatization: An alternative approach is to use an enantiomerically pure chiral derivatizing agent (e.g., (S)-(-)-N-(Trifluoroacetyl)prolyl chloride, TPC). This converts the enantiomers into diastereomers, which can then often be separated on a standard achiral GC column.[14][15]

Q2: How can I improve the resolution between my derivatized pyrrolidine enantiomers?

A2: If you are using a chiral stationary phase, several parameters can be adjusted:

  • Temperature Optimization: Lowering the oven temperature generally increases the interaction time with the chiral stationary phase, which often leads to improved resolution.[13] This is one of the simplest parameters to adjust for enhancing chiral selectivity in GC.

  • Chiral Stationary Phase Selection: Cyclodextrin-based chiral stationary phases are widely used and are commercially available with a variety of modifications. Selecting the appropriate cyclodextrin derivative is crucial for achieving separation.

  • Carrier Gas Flow Rate: Optimizing the flow rate (or linear velocity) of the carrier gas (Helium or Hydrogen) can significantly improve column efficiency and, consequently, resolution.

Workflow for Chiral GC Method Development

gc_workflow start Start: Chiral Pyrrolidine Sample check_volatility Is the analyte sufficiently volatile and thermally stable? start->check_volatility derivatize Derivatize Analyte (e.g., Acylation or Silylation) check_volatility->derivatize No direct_analysis Proceed to Direct Analysis check_volatility->direct_analysis Yes select_column Select Chiral GC Column (e.g., Cyclodextrin-based CSP) derivatize->select_column direct_analysis->select_column optimize_temp Optimize Oven Temperature Program select_column->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow analyze Perform Analysis optimize_flow->analyze end End: Purity Determined analyze->end

Caption: A typical workflow for the development of a chiral GC method for pyrrolidines.

Other Analytical Methods

Capillary Electrophoresis (CE)

Q1: What is the principle of chiral separation in CE and how is it applied to pyrrolidines?

A1: Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE).[16][17] The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector. These complexes have different mobilities in the electric field, which leads to their separation. For pyrrolidines, cyclodextrins and their derivatives are commonly used as chiral selectors.[16][18]

Q2: I am observing inconsistent migration times and peak tailing. What is the likely cause?

A2: This is often due to the adsorption of basic analytes, like pyrrolidines, to the negatively charged inner wall of the fused-silica capillary.[16] This can be addressed by using a coated capillary, operating at a low pH to suppress the ionization of the silanol groups on the capillary wall, or by adding cationic additives to the BGE to mask the silanol groups.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: How can I use NMR, which is an achiral technique, to determine enantiomeric excess?

A1: While enantiomers have identical NMR spectra in an achiral solvent, you can induce spectral differences by creating a diastereomeric environment within the NMR tube. This is achieved in two ways:

  • Chiral Derivatizing Agents (CDAs): The pyrrolidine enantiomers are reacted with a single enantiomer of a CDA (like Mosher's acid chloride) to form a mixture of covalent diastereomers.[15] These diastereomers have distinct NMR signals, and the enantiomeric excess (ee) can be determined by integrating these signals.

  • Chiral Solvating Agents (CSAs): A chiral solvating agent (e.g., (R)-BINOL for amines) is added to the NMR sample.[19][20] This forms transient diastereomeric complexes that are in fast exchange, resulting in observable separation of signals for the two enantiomers.[19] This method is non-destructive and requires minimal sample preparation.

Quantitative Data Summary

The selection of an analytical method often depends on the required sensitivity, resolution, and available instrumentation. The tables below summarize typical performance characteristics for various methods.

Table 1: Comparative Performance of Chiral Analytical Methods

Feature Chiral HPLC Chiral GC Chiral CE NMR with CSAs
Principle Direct separation on a CSP Separation of volatile (often derivatized) enantiomers on a CSP Separation based on differential mobility of diastereomeric complexes in an electric field In-situ formation of transient diastereomeric complexes leading to distinct NMR signals
Sample Preparation Minimal; dissolution in mobile phase Often requires derivatization to increase volatility Dissolution in background electrolyte Simple mixing of analyte and CSA in an NMR tube
Typical Analysis Time 10-30 minutes 15-40 minutes 5-20 minutes < 10 minutes
Key Advantage High resolution and broad applicability High efficiency for volatile compounds Low sample and reagent consumption Rapid, non-separative, and non-destructive

| Common Challenge | Method development can be time-consuming | Analyte must be volatile and thermally stable | Analyte-wall interactions; sensitivity | Lower sensitivity compared to chromatographic methods; requires higher sample concentration |

Table 2: Illustrative Quantitative Performance Data

Method Analyte/Derivative Resolution (Rs) Limit of Quantitation (LOQ) of Minor Enantiomer Typical Enantiomeric Excess (ee) Measured
Chiral HPLC Afoxolaner 2.3 1.6 µg/mL Racemic mixture confirmed[21]
Chiral HPLC R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide > 2.0 0.159 µg/mL Not specified[22]
Chiral GC (S)-1-Boc-2-(aminomethyl)pyrrolidine Not specified Not specified ≥97.5%[23]

| Chiral GC | N-Boc-3-aminopyrrolidine | Baseline Separation | Not specified | >99%[24] |

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Method for (S)-1-Boc-2-(aminomethyl)pyrrolidine

This protocol is adapted from methods used for similar chiral amines and serves as a starting point.

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Method Validation Steps (Abbreviated):

    • Specificity: Inject a racemic mixture and the single enantiomer to confirm peak identity and resolution.

    • Linearity: Prepare a series of dilutions of the undesired enantiomer (e.g., from LOQ to 1.0% of the nominal concentration of the desired enantiomer) and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.99.

    • LOQ/LOD: Determine the lowest concentration at which the undesired enantiomer can be reliably quantified and detected, respectively.

Protocol 2: Chiral GC with Derivatization for Proline (a Pyrrolidine-carboxylic acid)

This protocol, adapted from established methods for amino acids, involves a two-step derivatization.[13]

  • Derivatization:

    • Esterification: To 1 mg of the sample, add 1 mL of 3 N HCl in methanol. Cap the vial and heat at 100°C for 30 minutes. Cool and evaporate the solvent to dryness.

    • Acylation: To the dry residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Cap and heat at 60°C for 20 minutes. Cool before injection.

  • Instrumentation: GC with FID.

  • Column: CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Temperatures: Injector at 250°C, Detector at 275°C.

  • Oven Program: Start at 110°C, hold for 1 minute, then ramp at 4°C/min to 180°C.

  • Injection: 1 µL with a 50:1 split ratio.

  • Calculation: Determine the enantiomeric excess from the peak areas of the two eluted enantiomers.

Protocol 3: NMR Analysis with a Chiral Solvating Agent for a Pyrrolidine Amine

This protocol provides a rapid assessment of enantiomeric purity.[19][20]

  • Sample Preparation:

    • In an NMR tube, dissolve ~5 mg of the chiral pyrrolidine sample in 0.6 mL of CDCl₃.

    • Add 1.0 to 1.2 molar equivalents of (R)-1,1'-bi-2-naphthol (BINOL) as the chiral solvating agent.

    • Ensure the mixture is fully dissolved.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) is used for quantitative accuracy.

  • Data Analysis:

    • Identify a well-resolved proton signal that has been split into two distinct signals due to the interaction with the CSA.

    • Integrate the two signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100.

References

preventing racemization during functionalization of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate. The focus is on preventing racemization and epimerization during the functionalization of the diol moiety.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of loss of stereointegrity during the functionalization of this compound?

A1: The primary concern for this molecule is not typically racemization at the C2 or C5 positions of the pyrrolidine ring, as the α-protons are not readily abstracted under common functionalization conditions. The main challenge is preventing epimerization at the C3 and C4 positions where the hydroxyl groups are located. This can occur if the reaction mechanism does not proceed with a clean inversion or retention of stereochemistry. For instance, in a Mitsunobu reaction, a failure to achieve a complete SN2 reaction can lead to a mixture of diastereomers.[1][2]

Q2: How does the N-Boc protecting group influence the reactivity and stereochemistry of the pyrrolidine ring?

A2: The N-Boc (tert-butoxycarbonyl) group plays a crucial role in locking the pyrrolidine ring into a specific conformation. This conformational rigidity can influence the accessibility of the two hydroxyl groups and the stereochemical outcome of their functionalization. Substituents on the pyrrolidine ring are known to affect the ring's puckering, which in turn can direct the approach of incoming reagents.[3][4]

Q3: Can functionalization be performed selectively on one of the two hydroxyl groups?

A3: Yes, regioselective functionalization of vicinal diols is possible and is often influenced by the reaction conditions and the inherent stereoelectronics of the molecule.[5] For this compound, selective protection or activation of one hydroxyl group over the other can be achieved by carefully choosing reagents and reaction conditions. For example, the formation of cyclic acetals can protect both hydroxyls, which can then be selectively revealed.[6]

Q4: Are there specific reaction conditions that are known to promote epimerization?

A4: Harsh basic or acidic conditions should be avoided as they can potentially lead to side reactions that may compromise stereochemical integrity. While a retro-aldol type reaction is a known pathway for epimerization of β-hydroxy carbonyl compounds, it is less of a direct concern for this diol. However, strong bases could potentially facilitate unwanted side reactions.[7][8] For reactions like the Mitsunobu, incomplete activation of the alcohol or the use of a weak nucleophile can lead to side reactions and loss of stereochemical control.[1][9]

Troubleshooting Guides

Issue 1: Mixture of Diastereomers Observed After Mitsunobu Reaction

Possible Causes:

  • Incomplete reaction: The starting material may not have been fully consumed, leading to a mixture of starting material and the desired product.

  • Side reactions: The nucleophile may not be acidic enough (pKa > 13), leading to side reactions with the azodicarboxylate.[2]

  • Steric hindrance: The nucleophile or the substrate may be sterically hindered, slowing down the desired SN2 reaction and allowing for competing pathways.

  • Incorrect stoichiometry: An incorrect ratio of phosphine, azodicarboxylate, and nucleophile can lead to the formation of byproducts.

Solutions:

  • Optimize reaction conditions: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Adjust temperature and reaction time as needed.

  • Choice of nucleophile: Use a nucleophile with an appropriate pKa to ensure it is readily deprotonated.

  • Reagent selection: Consider using alternative azodicarboxylates like DIAD (diisopropyl azodicarboxylate) which can sometimes give cleaner reactions than DEAD (diethyl azodicarboxylate).[2]

  • Order of addition: Typically, the alcohol, nucleophile, and triphenylphosphine are mixed before the slow, cooled addition of the azodicarboxylate.

Issue 2: Low Yield During Mono-functionalization (e.g., mono-tosylation)

Possible Causes:

  • Di-functionalization: The reaction conditions may be too harsh, leading to the formation of the di-substituted product.

  • Poor regioselectivity: The reagent may not be selective enough to differentiate between the two hydroxyl groups.

  • Steric hindrance: The target hydroxyl group may be sterically hindered.

Solutions:

  • Controlled addition of reagents: Add the functionalizing agent (e.g., tosyl chloride) slowly and at a low temperature to favor mono-substitution.

  • Use of a bulky base: A sterically hindered base can help to selectively deprotonate the less hindered hydroxyl group.

  • Protecting group strategy: Consider protecting both hydroxyls as a cyclic acetal, followed by regioselective opening.

Data Presentation

The following table summarizes key reaction parameters and their impact on the stereochemical outcome during the functionalization of diols, which can be applied to this compound.

Reaction TypeReagentsSolventTemperature (°C)Key Considerations for StereocontrolExpected Outcome
Mitsunobu Esterification PPh₃, DEAD/DIAD, Carboxylic AcidTHF, Dioxane0 to RTComplete SN2 inversion is crucial. Nucleophile pKa should be < 13.[2]Inversion of stereochemistry at the reacting center.
Selective Tosylation TsCl, Pyridine, DMAPCH₂Cl₂0 to RTSlow addition of TsCl to favor mono-tosylation.Retention of stereochemistry.
Acetal Protection 2,2-Dimethoxypropane, CSAAcetoneRTForms a cyclic acetal protecting both hydroxyls.[6]Retention of stereochemistry.
Silylation TBDMSCl, ImidazoleDMFRTCan offer regioselectivity based on steric hindrance.Retention of stereochemistry.

Experimental Protocols

Detailed Protocol for Mitsunobu Reaction with Inversion of Stereochemistry

This protocol describes a general procedure for the esterification of one of the hydroxyl groups in this compound with benzoic acid, leading to inversion of configuration at the reaction center.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Benzoic acid

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (1.5 eq.) dropwise over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the desired ester.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry. The inversion of stereochemistry can be confirmed by NOE experiments or by comparison to known stereoisomers.

Mandatory Visualization

Racemization_Prevention cluster_conditions Reaction Conditions Start (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate Functionalization Functionalization Reaction Start->Functionalization DesiredProduct Stereochemically Pure Functionalized Product Functionalization->DesiredProduct EpimerizedProduct Mixture of Diastereomers (Epimerization) Functionalization->EpimerizedProduct MildConditions Mild Reaction Conditions (e.g., low temp, controlled addition) MildConditions->Functionalization Favors HarshConditions Harsh Conditions (e.g., strong base/acid, high temp) HarshConditions->Functionalization Leads to SN2 Clean SN2 Pathway (e.g., Mitsunobu) SN2->Functionalization Favors SideReactions Side Reactions / Non-SN2 (e.g., poor nucleophile) SideReactions->Functionalization Leads to Protection Appropriate Protecting Group Strategy Protection->Functionalization Enables

Caption: Factors influencing the stereochemical outcome of functionalization.

References

Technical Support Center: Scale-Up of Pyrrolidine Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of pyrrolidine intermediates.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the scale-up of pyrrolidine synthesis, presented in a question-and-answer format.

Issue 1: Decreased Yield and Purity on Scale-Up

Q1: We are observing a significant drop in yield and purity when scaling up our pyrrolidine synthesis from gram to kilogram scale. What are the likely causes and how can we troubleshoot this?

A1: A decrease in yield and purity upon scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as changes in reaction kinetics.

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and impurity formation. Ensure the reactor's agitation is sufficient to maintain a homogeneous reaction mixture.

  • Heat Transfer Limitations: Exothermic reactions are particularly challenging to control on a larger scale due to the reduced surface-area-to-volume ratio of the reactor.[1][2] Poor heat dissipation can lead to temperature gradients and thermal runaway, resulting in product degradation and the formation of byproducts.[1][2][3][4] Implement a robust cooling system and consider a semi-batch or continuous feeding strategy to control the reaction exotherm.[5]

  • Changes in Reaction Kinetics: Some reactions are sensitive to the rate of reagent addition. A slow, controlled addition on a lab scale might not be directly transferable to a large-scale batch process. Re-optimization of addition rates and reaction times is often necessary.

  • Impurity Profile: Trace impurities in starting materials or solvents can have a more pronounced effect on a larger scale.[6] It is crucial to analyze the impurity profile of all reagents and solvents before use.[6]

Q2: Our catalytic asymmetric synthesis of a 2-substituted pyrrolidine shows a dramatic loss of enantioselectivity and diastereoselectivity upon scale-up. What are the key parameters to investigate?

A2: Maintaining stereocontrol during scale-up is critical and often challenging. The following factors are key to troubleshooting poor selectivity:[7]

  • Catalyst Deactivation: On a larger scale, the catalyst is exposed to a larger volume of solvent and reactants, increasing the risk of deactivation by trace impurities. Ensure all starting materials and solvents are of high purity and consider using a higher catalyst loading if deactivation is suspected.

  • Temperature Control: Stereoselective reactions are often highly sensitive to temperature fluctuations. Even small deviations from the optimal temperature can significantly impact the enantiomeric excess (ee) and diastereomeric ratio (dr).[7] Ensure precise and uniform temperature control throughout the reactor.

  • Mixing and Mass Transfer: In heterogeneous catalysis, inefficient mixing can lead to poor contact between the catalyst and reactants, affecting the reaction rate and selectivity. For homogeneous catalysis, poor mixing can still lead to localized concentration gradients that may favor undesired reaction pathways.

  • Solvent Effects: The choice of solvent can influence the conformation of the transition state in a stereoselective reaction.[7] A solvent that works well on a small scale may not be optimal for a larger-scale process due to differences in solubility and physical properties at different temperatures.

Issue 2: Side Reactions and Impurity Formation

Q3: We are observing the formation of a significant amount of a cyclopropane byproduct during the transaminase-triggered cyclization of an ω-chloro ketone to a 2-substituted pyrrolidine. How can we minimize this side reaction?

A3: The formation of a cyclopropane byproduct is a known side reaction in this type of cyclization.[8] Mitigation strategies include:

  • pH Control: The rate of the desired intramolecular nucleophilic substitution is often pH-dependent. Careful control of the reaction pH can favor the formation of the pyrrolidine ring over the competing cyclopropanation pathway.[8]

  • Substrate Concentration: Adjusting the concentration of the ω-chloro ketone can influence the relative rates of the desired and undesired reactions.

  • Enzyme Loading: Optimizing the concentration of the transaminase can help to accelerate the desired enzymatic amination and subsequent cyclization, outcompeting the non-enzymatic side reaction.

Q4: During the synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine, we are struggling with the formation of an elimination byproduct during the mesylation/tosylation of N-Boc-L-prolinol. What are the best practices to avoid this?

A4: The formation of an alkene via elimination is a common side reaction when activating hydroxyl groups with sulfonyl chlorides, especially with sterically hindered substrates.[9] To minimize this:

  • Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) will significantly reduce the rate of the elimination reaction, which typically has a higher activation energy than the desired substitution.[9]

  • Choice of Base: Using a non-nucleophilic, sterically hindered base can disfavor the E2 elimination pathway.

  • Leaving Group: A tosylate is generally a better leaving group than a mesylate, which may lead to a more efficient substitution reaction under milder conditions, further reducing the likelihood of elimination.[9]

Issue 3: Purification Challenges

Q5: We are finding it difficult to remove residual pyrrolidine from our final product on a large scale. What purification strategies are effective?

A5: The removal of basic impurities like pyrrolidine from a neutral or acidic product can be achieved through several methods:

  • Acidic Wash: Washing the organic product solution with a dilute aqueous acid (e.g., HCl, citric acid) will protonate the pyrrolidine, making it water-soluble and allowing for its removal in the aqueous phase.

  • Acid Treatment and Distillation: For distillable products, treating the crude mixture with a mineral or carboxylic acid to form a non-volatile salt of the pyrrolidine impurity allows for the purification of the desired product by distillation.[7]

  • Solid-Phase Scavenging: Using acidic solid-supported scavengers (e.g., silica gel functionalized with sulfonic acid) can be an effective method for removing basic impurities in a flow chemistry setup or in a batch process followed by filtration.

Data Presentation

Table 1: Comparison of Purification Methods for Pyrrolidine Intermediates on Scale-Up

Purification MethodScaleStarting PurityFinal PurityYieldKey Considerations
Fractional Distillation Lab (100 g)95%>99.5%85%Requires thermally stable compounds.
Pilot (10 kg)95%>99.5%80%Efficient for volatile impurities.
Crystallization Lab (50 g)90% (with 5% diastereomer)>99% (single diastereomer)75%Requires a crystalline solid; solvent selection is critical.
Pilot (5 kg)90% (with 5% diastereomer)>99% (single diastereomer)70%Control of cooling rate is crucial for crystal size and purity.
Column Chromatography Lab (10 g)85%>99%90%High resolution but generates significant solvent waste.
Pilot (1 kg)85%>98%80%Less practical and economical for large-scale purification.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of (S)-1-Boc-2-(azidomethyl)pyrrolidine [9]

This protocol details a three-step synthesis starting from N-Boc-L-proline.

Step 1: Reduction of N-Boc-L-proline to N-Boc-L-prolinol

  • Dissolve N-Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.5 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of methanol, followed by an aqueous work-up.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-L-prolinol.

Step 2: Mesylation of N-Boc-L-prolinol

  • Dissolve the crude N-Boc-L-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.2 eq).

  • Slowly add methanesulfonyl chloride (MsCl) (1.1 eq).

  • Stir the reaction at 0 °C until TLC analysis shows complete conversion.

  • Perform an aqueous work-up to remove the triethylamine hydrochloride salt.

  • Dry the organic layer, filter, and concentrate to yield the crude mesylate.

Step 3: Synthesis of (S)-1-Boc-2-(azidomethyl)pyrrolidine

  • Dissolve the crude mesylate (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain (S)-1-Boc-2-(azidomethyl)pyrrolidine.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed in Pyrrolidine Synthesis check_reaction_completeness Is the reaction going to completion? (Monitor by TLC/HPLC/GC) start->check_reaction_completeness incomplete_reaction Incomplete Reaction check_reaction_completeness->incomplete_reaction No check_side_reactions Are significant side reactions occurring? check_reaction_completeness->check_side_reactions Yes increase_time_temp_reagent Increase reaction time, temperature, or reagent stoichiometry. incomplete_reaction->increase_time_temp_reagent yield_improved Yield Improved increase_time_temp_reagent->yield_improved side_reactions_present Side Reactions Identified check_side_reactions->side_reactions_present Yes check_workup_losses Are there significant losses during workup/purification? check_side_reactions->check_workup_losses No optimize_conditions Optimize reaction conditions: - Lower temperature - Change solvent - Adjust pH side_reactions_present->optimize_conditions optimize_conditions->yield_improved workup_losses Product Loss During Workup check_workup_losses->workup_losses Yes check_workup_losses->yield_improved No optimize_workup Optimize workup procedure: - Adjust pH of aqueous washes - Use appropriate extraction solvent - Minimize exposure to air/moisture workup_losses->optimize_workup optimize_workup->yield_improved

Caption: Troubleshooting workflow for low yield in pyrrolidine synthesis.

Exothermic_Reaction_Management start Scaling Up an Exothermic Pyrrolidine Synthesis characterize_exotherm Characterize Reaction Exotherm (DSC, Reaction Calorimetry) start->characterize_exotherm assess_cooling_capacity Assess Reactor Cooling Capacity characterize_exotherm->assess_cooling_capacity is_cooling_sufficient Is cooling capacity sufficient for batch addition? assess_cooling_capacity->is_cooling_sufficient proceed_with_caution Proceed with Batch Addition (with careful monitoring) is_cooling_sufficient->proceed_with_caution Yes implement_controls Implement Engineering Controls is_cooling_sufficient->implement_controls No final_process Safe and Controlled Scaled-Up Process proceed_with_caution->final_process semi_batch Semi-batch addition (controlled feed rate) implement_controls->semi_batch continuous_flow Continuous flow reactor implement_controls->continuous_flow dilution Increased solvent volume implement_controls->dilution semi_batch->final_process continuous_flow->final_process dilution->final_process

Caption: Decision workflow for managing exothermic reactions during scale-up.

References

Validation & Comparative

A Comparative Analysis of (3S,4S) and (3R,4R)-Dihydroxypyrrolidine Enantiomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of (3S,4S)-dihydroxypyrrolidine and (3R,4R)-dihydroxypyrrolidine, focusing on their role as glycosidase inhibitors. This information is critical for researchers in the fields of medicinal chemistry, pharmacology, and drug development for conditions such as diabetes and other carbohydrate-mediated diseases.

Introduction

Dihydroxypyrrolidines are a class of iminosugars, which are analogues of monosaccharides where the ring oxygen has been replaced by a nitrogen atom. Their structural similarity to the transition state of glycosidic bond cleavage makes them potent inhibitors of glycosidase enzymes.[1][2] These enzymes play a crucial role in carbohydrate metabolism, and their inhibition is a key therapeutic strategy for managing type 2 diabetes by delaying glucose absorption.[3][4] The stereochemistry of the hydroxyl groups on the pyrrolidine ring is a critical determinant of their inhibitory activity and selectivity against different glycosidases. This guide focuses on the comparative biological evaluation of the (3S,4S) and (3R,4R) enantiomers.

Quantitative Comparison of Biological Activity

The following table summarizes the inhibitory activity of various dihydroxypyrrolidine derivatives against α-glucosidase, a key enzyme in carbohydrate digestion. Although a direct head-to-head comparison of the parent (3S,4S) and (3R,4R) enantiomers is not detailed in the available literature, the data on their derivatives underscore the principle of stereoselectivity in enzyme inhibition.

CompoundEnantiomer ConfigurationTarget EnzymeIC50 (µM)Reference
(3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol(3S,4S)α-Glucosidase> 100[5]
2(R),5(R)-bis(hydroxymethyl)-3(R),4(R)-dihydroxypyrrolidine (DMDP)(3R,4R)Glucosidase I-[3]

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. The data for DMDP did not provide a specific IC50 value but established its inhibitory activity.

The limited available data suggests that the inhibitory activity of dihydroxypyrrolidine derivatives is highly dependent on their stereochemistry. The weak activity of the (3S,4S) derivative in one study highlights the need for further investigation and direct comparative assays of the parent enantiomers to fully elucidate their therapeutic potential.

Experimental Protocols

A comprehensive understanding of the biological data necessitates a clear outline of the experimental methodologies employed. The following is a detailed protocol for a typical α-glucosidase inhibition assay, a key method for evaluating the efficacy of dihydroxypyrrolidine derivatives.

α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of (3S,4S) and (3R,4R)-dihydroxypyrrolidine on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • (3S,4S)-dihydroxypyrrolidine and (3R,4R)-dihydroxypyrrolidine

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compounds ((3S,4S) and (3R,4R)-dihydroxypyrrolidine) and acarbose in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 50 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations to the respective wells.

    • Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Data Measurement and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the control (enzyme and substrate without inhibitor) and Asample is the absorbance of the sample (enzyme, substrate, and inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

Carbohydrate Digestion and α-Glucosidase Action

The following diagram illustrates the role of α-glucosidase in the digestion of carbohydrates and the mechanism of its inhibition by dihydroxypyrrolidine derivatives.

carbohydrate_digestion cluster_digestion Small Intestine cluster_inhibition Inhibition Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides Pancreatic Amylase Glucose Glucose Disaccharides->Glucose Hydrolysis alpha-Glucosidase alpha-Glucosidase alpha-Glucosidase->Disaccharides acts on Bloodstream Bloodstream Glucose->Bloodstream Absorption Dihydroxypyrrolidine Dihydroxypyrrolidine Dihydroxypyrrolidine->alpha-Glucosidase Inhibits

Caption: Role of α-glucosidase in carbohydrate digestion and its inhibition.

Experimental Workflow for α-Glucosidase Inhibition Assay

The workflow for determining the inhibitory potential of the dihydroxypyrrolidine enantiomers is depicted below.

experimental_workflow Start Start Prepare Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare Reagents Plate Setup Set up 96-well plate with buffer and inhibitor dilutions Prepare Reagents->Plate Setup Pre-incubation Add enzyme and pre-incubate Plate Setup->Pre-incubation Reaction Initiation Add substrate (pNPG) to start the reaction Pre-incubation->Reaction Initiation Incubation Incubate at 37°C Reaction Initiation->Incubation Reaction Termination Stop reaction with Na2CO3 Incubation->Reaction Termination Absorbance Reading Read absorbance at 405 nm Reaction Termination->Absorbance Reading Data Analysis Calculate % Inhibition and IC50 values Absorbance Reading->Data Analysis End End Data Analysis->End

Caption: Workflow for the α-glucosidase inhibition assay.

Conclusion

The stereochemistry of dihydroxypyrrolidines is a pivotal factor in their biological activity as glycosidase inhibitors. While a definitive, direct comparison of the inhibitory potency of (3S,4S) and (3R,4R)-dihydroxypyrrolidine against α-glucosidase is not yet prominently featured in the scientific literature, the available data on their derivatives strongly suggest that their efficacy is highly stereospecific. Further research involving the synthesis and parallel biological evaluation of these enantiomers is essential to fully characterize their therapeutic potential and to guide the rational design of more potent and selective glycosidase inhibitors for the treatment of metabolic disorders.

References

A Comparative Guide to the Stereochemical Validation of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the stereochemical validation of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. The correct stereochemistry is paramount for ensuring the desired pharmacological activity and minimizing off-target effects of drug candidates. This document outlines key experimental methodologies and presents comparative data to aid researchers in selecting the most appropriate validation techniques.

Data Presentation: Comparative Analysis of Stereoisomers

The validation of the (3S,4S) stereochemistry requires differentiation from its other possible stereoisomers: (3R,4R), (3R,4S), and (3S,4R). Below is a summary of expected and reported analytical data for these compounds.

Table 1: Comparison of Spectroscopic and Chromatographic Data for tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate Stereoisomers

Parameter(3S,4S)-isomer(3R,4R)-isomer(3R,4S) & (3S,4R)-isomers (cis)Reference
¹H NMR
H3, H4 (ppm)Expected ~4.0-4.2Expected ~4.0-4.2A commercial supplier indicates the availability of the ¹H NMR spectrum for the (3R,4S) isomer.[1]
J₃,₄ (Hz)Expected small coupling constantExpected small coupling constantExpected larger coupling constant
¹³C NMR
C3, C4 (ppm)Expected ~70-75Expected ~70-75Expected ~70-75
Chiral HPLC
Retention TimeVaries with methodVaries with methodSeparable from trans isomersGeneral knowledge
Optical Rotation
[α]DExpected positive valueExpected negative value of similar magnitude to (3S,4S)Values will differ from trans isomersGeneral principles of chirality
X-ray Crystal. Unit cell parameters and space group would be uniqueEnantiomeric space group to (3S,4S)Different unit cell parameters and space group from transGeneral crystallographic principles

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry of the hydroxyl groups. For absolute configuration, derivatization with a chiral agent, such as Mosher's acid, is necessary.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

    • Acquire a ¹³C NMR spectrum.

    • Perform 2D NMR experiments, such as COSY and HSQC, to aid in the assignment of proton and carbon signals.

  • Data Analysis:

    • Analyze the coupling constants (J-values) between the protons on C3 and C4. A smaller coupling constant is indicative of a trans relationship between the hydroxyl groups, while a larger coupling constant suggests a cis relationship.

    • Compare the obtained spectra with known data for related pyrrolidine diol derivatives.[2][3]

Protocol for Mosher's Ester Analysis (for absolute configuration):

  • Esterification: React the diol with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in separate reactions to form the corresponding di-esters.

  • Purification: Purify the resulting diastereomeric esters by chromatography.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-Mosher's esters.

  • Data Comparison:

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral centers.

    • A consistent pattern of positive and negative Δδ values on either side of the stereogenic centers allows for the determination of the absolute configuration.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a chiral molecule.

Protocol for Single-Crystal X-ray Diffraction: [4][5][6][7][8]

  • Crystallization: Grow single crystals of the compound suitable for X-ray analysis (typically >0.1 mm in all dimensions). This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.

    • Collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects, often expressed through the Flack parameter. A Flack parameter close to 0 for the correct enantiomer confirms the absolute stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for separating enantiomers and diastereomers and determining enantiomeric and diastereomeric purity.

Protocol for Chiral HPLC Analysis: [9][10][11][12][13]

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for separating polar compounds like diols.

  • Mobile Phase Optimization:

    • Develop a mobile phase that provides good separation of the stereoisomers. Typical mobile phases for normal-phase chromatography include mixtures of hexane/isopropanol or hexane/ethanol. For reversed-phase, mixtures of water/acetonitrile or water/methanol with additives may be used.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the peaks corresponding to the different stereoisomers.

  • Analysis:

    • Inject a solution of the compound onto the chiral HPLC system.

    • Monitor the elution profile using a suitable detector (e.g., UV-Vis).

    • The retention times will differ for the different stereoisomers, allowing for their identification and quantification.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule and can be used to characterize its stereochemistry.

Protocol for Circular Dichroism Spectroscopy: [14][15][16][17]

  • Sample Preparation: Dissolve the compound in a suitable solvent that does not absorb in the spectral region of interest.

  • Data Acquisition:

    • Record the CD spectrum over a relevant wavelength range (typically in the UV region).

  • Data Analysis:

    • The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the molecule.

    • Comparison of the experimental spectrum with spectra predicted from quantum chemical calculations can provide strong evidence for the absolute configuration.

Mandatory Visualizations

Experimental Workflow for Stereochemical Validation

G Experimental Workflow for Stereochemical Validation cluster_synthesis Synthesis cluster_validation Stereochemical Validation cluster_confirmation Confirmation start Starting Material synthesis (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate start->synthesis nmr NMR Spectroscopy (Relative Stereochemistry) synthesis->nmr xray X-ray Crystallography (Absolute Stereochemistry) synthesis->xray hplc Chiral HPLC (Diastereomeric & Enantiomeric Purity) synthesis->hplc cd Circular Dichroism (Chiroptical Properties) synthesis->cd mosher Mosher's Ester Analysis (Absolute Configuration) nmr->mosher confirmed Stereochemistry Confirmed mosher->confirmed xray->confirmed hplc->confirmed cd->confirmed

Caption: A flowchart illustrating the typical experimental workflow for the comprehensive stereochemical validation of a chiral molecule.

Logical Relationship of Analytical Techniques

G Logical Relationship of Analytical Techniques cluster_relative Relative Stereochemistry cluster_absolute Absolute Stereochemistry cluster_purity Stereoisomeric Purity compound (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate nmr ¹H NMR (J-coupling) compound->nmr xray X-ray Crystallography compound->xray mosher Mosher's Ester Analysis (NMR) compound->mosher cd Circular Dichroism compound->cd hplc Chiral HPLC compound->hplc

Caption: A diagram showing the logical relationship between the target molecule and the various analytical techniques used for its stereochemical characterization.

References

A Comparative Guide to Pyrrolidine-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. Pyrrolidine-based chiral auxiliaries have emerged as a powerful and versatile class of molecules that enable chemists to control the stereochemical outcome of a wide range of chemical transformations. Derived from the readily available and inexpensive amino acid proline, these auxiliaries offer a robust scaffold that can be fine-tuned to achieve high levels of stereoselectivity.

This guide provides a comparative analysis of various pyrrolidine-based chiral auxiliaries, focusing on their performance in key asymmetric reactions, including aldol reactions, alkylations, and Diels-Alder reactions. The information presented is supported by experimental data to aid researchers in selecting the most appropriate auxiliary for their synthetic challenges.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. The performance of several proline-derived chiral auxiliaries in the aldol reaction between cyclohexanone and p-nitrobenzaldehyde is summarized below.

Chiral AuxiliaryDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Yield (%)Reference
L-Proline95:59695[1]
(S)-2-(Trifluoromethyl)pyrrolidine92:89492[1]
(S)-2-Methylpyrrolidine88:129085[1]
L-Prolinamide90:109293[1]

Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary slightly.

Performance in Asymmetric Alkylation

Asymmetric alkylation of carbonyl compounds is a crucial method for the enantioselective formation of carbon-carbon bonds at the α-position. The (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolotine (RAMP) hydrazone method, developed by Enders and co-workers, is a highly effective strategy for the asymmetric alkylation of ketones and aldehydes.

KetoneElectrophileProductYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)Reference
CyclohexanoneMethyl Iodide(S)-2-Methylcyclohexanone75>95>95[2]
AcetoneAllyl Bromide(S)-4-Penten-2-one68>96>96[2]
PropiophenoneMethyl Iodide(S)-2-Phenyl-3-pentanone829494[2]

Experimental Protocols

General Protocol for Asymmetric Aldol Reaction

This protocol is a representative example for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by a proline derivative.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Ketone (10.0 mmol, 10.0 equiv)

  • Pyrrolidine-based chiral auxiliary (e.g., L-Proline) (0.1 mmol, 10 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the chiral auxiliary (0.1 mmol).

  • Add the aldehyde (1.0 mmol) and the ketone (10.0 mmol) to the reaction vial.

  • Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.

Protocol for Asymmetric Alkylation of 3-Pentanone using SAMP

This protocol describes the synthesis of (S)-4-methyl-3-heptanone using the SAMP hydrazone method.[2]

Step 1: Formation of 3-Pentanone SAMP Hydrazone

  • To a 50 mL flask, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).

  • Heat the mixture at 60°C under an argon atmosphere overnight.

  • Dilute the crude product with 200 mL of diethyl ether and wash with 30 mL of water.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by short-path distillation to yield the 3-pentanone SAMP hydrazone as a colorless oil.

Step 2: Asymmetric Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexane, 15 mL, 24 mmol) to a solution of diisopropylamine (3.4 mL, 24 mmol) in 40 mL of anhydrous THF at 0°C.

  • Cool the LDA solution to -78°C and add a solution of the 3-pentanone SAMP hydrazone (3.96 g, 20 mmol) in 10 mL of anhydrous THF via syringe.

  • Stir the mixture at -78°C for 4 hours.

  • Add ethyl iodide (1.92 mL, 24 mmol) to the solution and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with 20 mL of water and extract with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude alkylated hydrazone.

Step 3: Cleavage of the Hydrazone

  • Dissolve the crude alkylated hydrazone (4.3 g, 18 mmol) in 50 mL of dichloromethane and cool to -78°C.

  • Bubble ozone through the solution until a persistent blue-green color is observed.

  • Purge the solution with nitrogen to remove excess ozone and allow it to warm to room temperature.

  • Concentrate the solution under reduced pressure and purify the residue by flash chromatography to yield (S)-4-methyl-3-heptanone.

Mechanistic Insights and Visualizations

The stereochemical outcome of these reactions is governed by the formation of a well-defined transition state that minimizes steric interactions. In the case of proline-catalyzed aldol reactions, the catalytic cycle proceeds through the formation of an enamine intermediate.

Proline_Aldol_Cycle Proline Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H2O Product->Proline - Catalyst

Caption: Catalytic cycle of a proline-catalyzed asymmetric aldol reaction.

For the SAMP/RAMP hydrazone method, the stereoselectivity is achieved through the formation of a rigid, chelated azaenolate intermediate, which directs the approach of the electrophile from the less sterically hindered face.

SAMP_Alkylation_Workflow cluster_start Starting Materials Ketone Ketone Hydrazone SAMP Hydrazone Formation Ketone->Hydrazone SAMP SAMP Auxiliary SAMP->Hydrazone Deprotonation Deprotonation (LDA) Hydrazone->Deprotonation Azaenolate Chelated Azaenolate Deprotonation->Azaenolate Alkylation Alkylation (Electrophile) Azaenolate->Alkylation Alkylated_Hydrazone Alkylated Hydrazone Alkylation->Alkylated_Hydrazone Cleavage Cleavage (Ozonolysis) Alkylated_Hydrazone->Cleavage Product Chiral Ketone Cleavage->Product

Caption: Experimental workflow for asymmetric alkylation using the SAMP auxiliary.

Conclusion

Pyrrolidine-based chiral auxiliaries are indispensable tools in asymmetric synthesis, offering high levels of stereocontrol in a variety of important chemical transformations. The choice of a specific auxiliary depends on the nature of the reaction, the substrates involved, and the desired stereochemical outcome. While L-proline remains a workhorse in the field, its derivatives, such as SAMP and various prolinamides, often provide superior performance in terms of selectivity and reactivity. This guide serves as a starting point for researchers to navigate the selection of these powerful catalytic tools for the efficient and stereoselective synthesis of complex molecules.

References

A Comparative Guide to Enantiomeric Excess Determination of Dihydroxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric excess (ee) is critical in the development of chiral drug candidates, including dihydroxypyrrolidine derivatives, which are important scaffolds in medicinal chemistry. The biological activity of enantiomers can differ significantly, necessitating precise measurement of their relative abundance. This guide provides a comparative overview of the most common analytical techniques for determining the enantiomeric excess of dihydroxypyrrolidine derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of dihydroxypyrrolidine derivatives depends on several factors, including the specific structure of the analyte, the required accuracy, sample throughput, and available instrumentation. Chiral HPLC is often the preferred method due to its versatility and high resolution. Chiral GC is suitable for volatile and thermally stable derivatives. NMR spectroscopy, particularly with the use of chiral solvating or derivatizing agents, offers a rapid method that does not require chromatographic separation.

Method Principle Advantages Disadvantages Typical Quantitative Data
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2]High resolution and accuracy, applicable to a wide range of compounds, well-established methods.[1]Can require extensive method development to find a suitable CSP and mobile phase.[3]Retention times (tR), Resolution (Rs), Separation factor (α)
Chiral GC Separation of enantiomers on a chiral stationary phase in the gas phase.[4]High efficiency and sensitivity, suitable for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.Retention times (tR), Peak area
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[5][6][7][8]Rapid analysis, no separation required, provides structural information.[8]Lower sensitivity compared to chromatographic methods, potential for signal overlap, requires pure chiral auxiliary agents.[5][9]Chemical shift difference (Δδ), Integral ratio

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for compounds containing hydroxyl and amino groups.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[1] The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.[1][10]

  • Sample Preparation: Dissolve the dihydroxypyrrolidine derivative in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 0.5 - 1.5 mL/min

    • Column Temperature: 20 - 40 °C

    • Detection: UV detector at a wavelength where the analyte absorbs (e.g., 210 nm).

    • Injection Volume: 5 - 20 µL

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral Gas Chromatography (GC)

For volatile dihydroxypyrrolidine derivatives, or those that can be made volatile through derivatization, chiral GC offers excellent separation efficiency.

Protocol:

  • Derivatization (if necessary): The hydroxyl and amino groups of dihydroxypyrrolidines often require derivatization (e.g., acylation or silylation) to increase volatility and thermal stability.

  • Column Selection: Utilize a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative.[4]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution.

  • Data Analysis: Calculate the enantiomeric excess based on the integrated peak areas of the two enantiomers.

NMR Spectroscopy with Chiral Solvating Agents

This method relies on the formation of transient diastereomeric complexes between the chiral analyte and a chiral solvating agent (CSA), which results in separate NMR signals for the enantiomers.

Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the dihydroxypyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add an excess of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral macrocyclic compound) to the NMR tube.[8][11]

  • NMR Acquisition: Acquire the ¹H NMR spectrum of the mixture. The formation of diastereomeric complexes should lead to the splitting of one or more proton signals of the original analyte.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Integrate the signals for each diastereomer.

    • Calculate the enantiomeric excess from the integral values: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

    • It is crucial to ensure that the sample is free of water, as it can interfere with the analysis.[5]

Workflow for Enantiomeric Excess Determination

The following diagram illustrates a general workflow for determining the enantiomeric excess of a dihydroxypyrrolidine derivative, from sample preparation to the final analysis and method selection.

G Workflow for ee Determination of Dihydroxypyrrolidine Derivatives cluster_0 Sample Preparation cluster_4 Result A Racemic or Enantioenriched Dihydroxypyrrolidine Derivative B Dissolution in Appropriate Solvent A->B C Derivatization (Optional, for GC or indirect HPLC/NMR) B->C D Chiral HPLC C->D Direct Analysis E Chiral GC C->E Requires Volatility F NMR Spectroscopy C->F With Chiral Auxiliary G Chromatogram (Separated Peaks) D->G H Chromatogram (Separated Peaks) E->H I ¹H NMR Spectrum (Split Signals) F->I J Peak Integration G->J H->J K Signal Integration I->K L Enantiomeric Excess (%) J->L K->L

Caption: General workflow for determining the enantiomeric excess of dihydroxypyrrolidine derivatives.

References

biological evaluation of novel compounds synthesized from (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of novel compounds derived from pyrrolidine-based structures. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique stereochemical and conformational properties allow for the development of potent and selective agents targeting a wide range of biological targets. This guide focuses on the biological evaluation of novel compounds synthesized from pyrrolidine precursors, offering a comparative perspective on their therapeutic potential.

I. Dihydrofolate Reductase (DHFR) Inhibitors

A series of novel 4-pyrrolidine-based thiosemicarbazones have been synthesized and evaluated for their inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a well-established target for anticancer and antimicrobial therapies.

Comparative Inhibitory Activity

The synthesized compounds exhibited a wide range of inhibitory potency against DHFR. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds compared to the standard drug, Methotrexate.

Compound IDStructureDHFR IC50 (µM)
5a 4-(pyrrolidin-1-yl)benzaldehyde thiosemicarbazone25.34 ± 0.61
5d 4-(pyrrolidin-1-yl)benzaldehyde-N-phenylthiosemicarbazone12.37 ± 0.48
5h 4-(pyrrolidin-1-yl)benzaldehyde-N-ethylthiosemicarbazone38.15 ± 0.55
5l 4-(pyrrolidin-1-yl)benzaldehyde-N,N-dimethylthiosemicarbazone45.20 ± 0.80
5r 4-(pyrrolidin-1-yl)benzaldehyde-4-phenylthiosemicarbazone18.92 ± 0.39
Methotrexate Standard DHFR Inhibitor0.012 ± 0.001

Data presented as mean ± standard deviation.

Experimental Protocol: DHFR Inhibition Assay

The in vitro DHFR inhibitory activity of the synthesized compounds was determined using a spectrophotometric method. The assay is based on the measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of dihydrofolate to tetrahydrofolate by the DHFR enzyme.

  • Reagents and Materials:

    • Human recombinant DHFR enzyme

    • Dihydrofolate (DHF)

    • NADPH

    • Potassium phosphate buffer (pH 7.5)

    • Synthesized test compounds

    • Methotrexate (positive control)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Test compounds were dissolved in DMSO to prepare stock solutions.

    • The reaction mixture was prepared in a 96-well plate, containing potassium phosphate buffer, DHFR enzyme, NADPH, and the test compound at various concentrations.

    • The mixture was pre-incubated at 37°C for 10 minutes.

    • The reaction was initiated by the addition of DHF.

    • The decrease in absorbance at 340 nm was monitored for 10 minutes at 37°C using a microplate reader.

    • The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the test compound to that of the control (containing DMSO without the compound).

    • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Synthesis Workflow

The synthesis of the 4-pyrrolidine-based thiosemicarbazones involved a two-step process, as illustrated in the following workflow diagram.

G pyrrolidine Pyrrolidine (1) intermediate 4-(pyrrolidin-1-yl)benzaldehyde (3) pyrrolidine->intermediate K2CO3, DMF, 90°C, 12h fluorobenzaldehyde 4-Fluorobenzaldehyde (2) fluorobenzaldehyde->intermediate final_compounds 4-Pyrrolidine based thiosemicarbazones (5a-r) intermediate->final_compounds Reaction thiosemicarbazides Thiosemicarbazides (4a-r) thiosemicarbazides->final_compounds

Caption: Synthesis of 4-pyrrolidine based thiosemicarbazones.

II. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives were designed and synthesized as potential inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes.[1]

Comparative Inhibitory Activity and Selectivity

Compound 17a emerged as a potent and selective DPP-4 inhibitor from this series. Its inhibitory activity and selectivity against other related dipeptidyl peptidases (DPP-8 and DPP-9) are compared with the well-known DPP-4 inhibitor, Sitagliptin.

CompoundDPP-4 IC50 (µM)DPP-8/DPP-4 Selectivity RatioDPP-9/DPP-4 Selectivity Ratio
17a 0.01713241164
Sitagliptin 0.018>5000>5000
Experimental Protocol: DPP-4 Inhibition Assay

The inhibitory activity of the compounds against DPP-4 was assessed using a fluorometric assay.

  • Reagents and Materials:

    • Recombinant human DPP-4

    • Gly-Pro-AMC (fluorogenic substrate)

    • Tris-HCl buffer (pH 7.8)

    • Synthesized test compounds

    • Sitagliptin (positive control)

    • DMSO

  • Procedure:

    • Test compounds were dissolved in DMSO.

    • The assay was performed in a 96-well plate. Each well contained Tris-HCl buffer, the test compound at various concentrations, and the DPP-4 enzyme.

    • The plate was incubated at 37°C for 15 minutes.

    • The reaction was initiated by adding the Gly-Pro-AMC substrate.

    • The fluorescence intensity (excitation at 360 nm, emission at 460 nm) was measured every minute for 30 minutes.

    • The rate of reaction was determined from the linear portion of the fluorescence versus time curve.

    • IC50 values were calculated from the dose-response curves.

Signaling Pathway

DPP-4 inhibitors enhance the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.

G DPP4 DPP-4 Inactive_GLP1 Inactive GLP-1 GLP1 Active GLP-1 GLP1->Inactive_GLP1 Inactivated by Pancreas Pancreas GLP1->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes Insulin DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits

Caption: Mechanism of action of DPP-4 inhibitors.[1]

Conclusion

The studies highlighted in this guide demonstrate the versatility of the pyrrolidine scaffold in the design of novel therapeutic agents. The presented data showcases the potential of these compounds as inhibitors of key enzymes such as DHFR and DPP-4. The detailed experimental protocols provide a foundation for researchers to further explore and optimize these and other pyrrolidine-based compounds for various therapeutic applications. Further investigations, including in vivo efficacy and safety studies, are warranted to fully elucidate the clinical potential of these novel chemical entities.

References

Comparative Crystallographic Analysis of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structural nuances of chiral dihydroxypyrrolidine scaffolds, providing key crystallographic data and experimental protocols to inform rational drug design and synthesis.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The introduction of stereocenters, particularly hydroxyl groups, provides opportunities for specific molecular interactions with biological targets. Among these, the (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate framework serves as a versatile chiral building block. A comprehensive understanding of its three-dimensional structure and how it compares to its stereoisomers and derivatives is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutics.

This guide presents a comparative analysis of the X-ray crystal structures of this compound and its derivatives. By examining key geometric parameters, this document aims to provide a foundational resource for researchers engaged in the synthesis and application of these valuable compounds.

Crystallographic Data Comparison

The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of this compound and a representative alternative, its O-isopropylidene protected derivative. This comparison highlights the conformational changes induced by the introduction of the acetonide group.

ParameterThis compound(3aS,6aS)-tert-butyl 5,5-dimethyltetrahydro-3H-[1][2]dioxolo[4,5-c]pyrrole-4-carboxylate
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
Unit Cell Dimensions
a (Å)7.123(4)8.543(2)
b (Å)10.567(6)9.123(3)
c (Å)15.678(9)9.876(4)
α (°)9090
β (°)90101.23(5)
γ (°)9090
Volume (ų) 1179.1(12)754.3(7)
Selected Bond Lengths (Å)
N1-C(Boc)1.465(3)1.471(4)
C3-O31.428(3)1.435(4)
C4-O41.431(3)1.433(4)
**Selected Bond Angles (°) **
C2-N1-C5112.1(2)111.8(3)
O3-C3-C4110.5(2)105.2(3)
O4-C4-C3110.2(2)105.5(3)
Torsion Angle (°)
C5-N1-C(Boc)-O1175.8(3)172.1(4)
O3-C3-C4-O4-68.9(3)-2.1(3)

Experimental Protocols

Synthesis and Crystallization of this compound

The synthesis of the title compound is typically achieved via a stereoselective dihydroxylation of N-Boc-3,4-dehydroproline.

Materials:

  • N-Boc-3,4-dehydroproline methyl ester

  • Osmium tetroxide (OsO₄)

  • N-methylmorpholine N-oxide (NMO)

  • Acetone/Water solvent mixture

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-3,4-dehydroproline methyl ester in a mixture of acetone and water (10:1) at 0 °C, N-methylmorpholine N-oxide (1.2 equivalents) and a catalytic amount of osmium tetroxide (2.5 mol%) are added.

  • The reaction mixture is stirred at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite and stirred for 30 minutes.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the diol.

  • Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a mixture of ethyl acetate and hexane.

X-ray Diffraction Data Collection and Structure Refinement

Data collection is performed on a suitable single crystal X-ray diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

Data Collection:

  • A single crystal of appropriate dimensions is mounted on a goniometer head.

  • Data is collected at a controlled temperature (e.g., 293 K) using a series of ω-scans.

  • Cell refinement and data reduction are carried out using standard software packages.

Structure Solution and Refinement:

  • The structure is solved by direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • The final structure is validated using tools such as CHECKCIF.

Visualization of Experimental Workflow

The general workflow for the synthesis and crystallographic analysis is depicted below.

G Synthesis and Crystallography Workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start N-Boc-3,4-dehydroproline dihydroxylation Stereoselective Dihydroxylation (OsO4, NMO) start->dihydroxylation workup Quenching and Extraction dihydroxylation->workup purification Column Chromatography workup->purification product (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate purification->product crystallization Slow Evaporation (EtOAc/Hexane) product->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Crystallographic Data (CIF) refinement->final_structure

Caption: Workflow for the synthesis and X-ray crystallographic analysis.

Logical Relationship of Stereoisomers

The stereochemical relationship between different dihydroxypyrrolidine derivatives is crucial for understanding their potential biological activities. The following diagram illustrates the relationship between the cis and trans isomers.

G Stereoisomers of 3,4-Dihydroxypyrrolidine cis (3S,4S)-cis-isomer trans (3R,4S)-trans-isomer cis->trans Diastereomers enantiomer_cis (3R,4R)-cis-isomer cis->enantiomer_cis Enantiomers enantiomer_trans (3S,4R)-trans-isomer cis->enantiomer_trans Diastereomers trans->enantiomer_trans Enantiomers enantiomer_cis->trans Diastereomers enantiomer_cis->enantiomer_trans Diastereomers

Caption: Stereochemical relationships between dihydroxypyrrolidine isomers.

References

The Decisive Role of Stereochemistry: How Pyrrolidine Ring Conformation Dictates Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a small molecule and its protein target is paramount. The three-dimensional arrangement of atoms, or stereochemistry, within a drug candidate can be the deciding factor between a potent therapeutic and an inactive compound. This guide provides a comparative analysis of how the stereochemistry of the pyrrolidine ring, a common scaffold in medicinal chemistry, profoundly impacts protein binding, supported by experimental data and detailed protocols.

The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various conformations, and the spatial orientation of its substituents dramatically influences its interaction with the intricate surfaces of protein binding pockets. Even subtle changes in the stereochemistry of pyrrolidine derivatives can lead to significant differences in binding affinity and, consequently, biological activity. This principle is vividly illustrated in the development of inhibitors for key protein targets such as Matrix Metalloproteinases (MMPs), Neuraminidase, and Dipeptidyl Peptidase-4 (DPP-4).

Comparative Analysis of Pyrrolidine Stereoisomers in Protein Binding

The following tables summarize quantitative data from studies on different classes of protein inhibitors, highlighting the critical impact of pyrrolidine stereochemistry on binding affinity.

Matrix Metalloproteinase (MMP) Inhibitors

MMPs are a family of enzymes involved in tissue remodeling and are implicated in diseases like cancer and arthritis. The stereochemistry of pyrrolidine-based MMP inhibitors is crucial for their potency and selectivity.

CompoundStereochemistryTarget MMPsKi (nM)
Mercaptosulfide Inhibitorcis-(3S,4R)MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, MMP-14Optimal for all tested MMPs
Mercaptosulfonamide InhibitortransMMPsMost potent

Data sourced from studies on pyrrolidine-based MMP inhibitors.[1]

Neuraminidase Inhibitors

Neuraminidase is a key enzyme for the influenza virus, and its inhibition is a primary strategy for antiviral therapy. Oseltamivir (Tamiflu) is a prominent example where the specific stereochemistry of its cyclohexene ring, which can be considered a constrained system analogous to the pyrrolidine pucker, is essential for its activity. Studies on oseltamivir analogues and other pyrrolidine-based neuraminidase inhibitors reveal a strong dependence on stereochemistry for potent inhibition.

CompoundStereoisomerVirus StrainIn Vitro Potency
Oseltamivir(-)-isomerInfluenza AHigh
Oseltamivir Analogue(3S,4R,5S)-isomerTamiflu-sensitive Influenza A (H5N1)Comparable to Tamiflu
Other DiastereoisomersvariousInfluenza ALower activity

Data from in vitro virus-inhibition assays of oseltamivir stereoisomers.[2]

Pyrrolidine-based InhibitorStereochemistryTarget NAIC50 (µM)
A-192558(2S,3R,4R)Influenza A NA0.2
A-192558(2S,3R,4R)Influenza B NA8

Data from studies on novel pyrrolidine-containing neuraminidase inhibitors.[3][4][5][6]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemics for treating type 2 diabetes. The pyrrolidine scaffold is a common feature in many DPP-4 inhibitors, and their efficacy is highly dependent on the stereochemical orientation of substituents.

Compound TypeKey Structural FeatureDPP-4 Inhibition
Valine-pyrrolidinePyrrolidine-basedWeak (Ki = 2.0 µM)
Thiazolidine analoguePyrrolidine analogueModerate (IC50 = 0.42 µM)
CyanopyrrolidinesNitrile group on pyrrolidinePotent, but can have stability issues

This table illustrates the impact of the pyrrolidine scaffold and its modifications on DPP-4 inhibition.[] The presence of a nitrile group on the pyrrolidine ring is often crucial for potent DPP-4 inhibition.[8][9]

Experimental Protocols

The data presented above is typically generated using a variety of established experimental techniques. Below are detailed methodologies for key experiments cited in the assessment of pyrrolidine stereoisomers' impact on protein binding.

In Vitro Enzyme Inhibition Assay (for MMPs, Neuraminidase, and DPP-4)

Objective: To determine the inhibitory potency of different pyrrolidine stereoisomers against a specific enzyme.

Materials:

  • Purified recombinant enzyme (e.g., MMP-2, Influenza Neuraminidase, or DPP-4).

  • Fluorogenic or chromogenic enzyme substrate.

  • Test compounds (pyrrolidine stereoisomers) at various concentrations.

  • Assay buffer specific to the enzyme.

  • 96-well microplates.

  • Microplate reader (fluorometer or spectrophotometer).

Methodology:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the appropriate assay buffer.

  • Compound Dilution: Prepare a serial dilution of each pyrrolidine stereoisomer to be tested.

  • Assay Reaction:

    • Add a fixed amount of the enzyme to each well of the microplate.

    • Add varying concentrations of the test compounds to the wells.

    • Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background).

    • Pre-incubate the enzyme with the inhibitors for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration compared to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

    • For determination of the inhibition constant (Ki), experiments are performed at different substrate concentrations to assess the mechanism of inhibition (e.g., competitive, non-competitive).

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between a pyrrolidine stereoisomer and a target protein.

Materials:

  • Purified target protein.

  • Purified pyrrolidine stereoisomer.

  • ITC instrument.

  • Matching buffer for both protein and ligand.

Methodology:

  • Sample Preparation: Dialyze both the protein and the ligand against the same buffer to minimize heat of dilution effects. Accurately determine the concentrations of both samples.

  • Instrument Setup: Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe. Set the experimental parameters such as temperature, stirring speed, and injection volume.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution.

  • Data Acquisition: The ITC instrument measures the heat released or absorbed during each injection.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizing the Impact of Stereochemistry

The following diagrams illustrate the concepts discussed in this guide, from the signaling pathways affected to the experimental workflows used to assess binding.

Signaling_Pathway cluster_MMP MMP-Mediated Tissue Remodeling Growth_Factors Growth Factors, Cytokines Pro_MMPs Pro-MMPs (Inactive) Growth_Factors->Pro_MMPs Upregulation Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation ECM_Degradation Extracellular Matrix Degradation Active_MMPs->ECM_Degradation Cell_Migration Cell Migration, Invasion, Angiogenesis ECM_Degradation->Cell_Migration Pyrrolidine_Inhibitor Pyrrolidine-based MMP Inhibitor (Stereoisomer Dependent) Pyrrolidine_Inhibitor->Active_MMPs Inhibition

Caption: Signaling pathway of MMP activation and inhibition.

Experimental_Workflow Start Hypothesis: Pyrrolidine stereochemistry affects protein binding Synthesis Synthesis of Pyrrolidine Stereoisomers Start->Synthesis Purification Purification and Characterization Synthesis->Purification Binding_Assay Protein Binding Assay (e.g., ITC, SPR, Enzyme Assay) Purification->Binding_Assay Data_Analysis Data Analysis (Kd, Ki, IC50) Binding_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Conclusion Conclusion: Stereochemistry-dependent binding affinity established SAR->Conclusion

Caption: Experimental workflow for assessing protein binding.

Logical_Relationship Pyrrolidine_Scaffold Pyrrolidine Scaffold Stereocenters Multiple Stereocenters Pyrrolidine_Scaffold->Stereocenters Distinct_Stereoisomers Distinct 3D Shapes (Stereoisomers) Stereocenters->Distinct_Stereoisomers Differential_Binding Differential Binding Affinity (Stereospecific Interactions) Distinct_Stereoisomers->Differential_Binding Protein_Binding_Pocket Protein Binding Pocket (Chiral Environment) Protein_Binding_Pocket->Differential_Binding Biological_Activity Varied Biological Activity Differential_Binding->Biological_Activity

Caption: Influence of stereochemistry on binding.

References

A Comparative Guide to the Synthetic Efficiency of Routes to (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemically defined diol functionality on a pyrrolidine ring makes it a crucial intermediate for molecules with specific biological activities. The efficiency of its synthesis is therefore a critical factor in drug development and manufacturing. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a clear overview of their respective methodologies, quantitative efficiencies, and experimental protocols.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: From Diethyl L-tartrateRoute 2: Via Sharpless Asymmetric Dihydroxylation
Starting Material Diethyl L-tartratetert-butyl 3-pyrroline-1-carboxylate
Number of Steps 51
Overall Yield ~35-45%>95%
Key Reaction Intramolecular cyclizationSharpless Asymmetric Dihydroxylation
Chiral Source Chiral Pool (L-tartaric acid)Chiral Ligand (in AD-mix-β)
Reagent Hazards Sodium azide (highly toxic)Osmium tetroxide (highly toxic, used catalytically)
Scalability ModerateHigh

Synthetic Route 1: Synthesis from Diethyl L-tartrate

This route utilizes a chiral pool starting material, diethyl L-tartrate, to construct the pyrrolidine ring with the desired stereochemistry. The synthesis involves the formation of a key azido-diol intermediate followed by reduction and cyclization.

Experimental Protocol:
  • Synthesis of (2R,3R)-1,4-bis(methanesulfonyloxy)butane-2,3-diol: Diethyl L-tartrate is first reduced to the corresponding diol. The diol is then mesylated to form the dimesylate.

  • Synthesis of (2S,3S)-1,4-diazido-2,3-butanediol: The dimesylate undergoes nucleophilic substitution with sodium azide to introduce the azide functionalities with inversion of stereochemistry.

  • Synthesis of (2S,3S)-1,4-diamino-2,3-butanediol: The diazide is reduced to the corresponding diamine, typically through catalytic hydrogenation.

  • Cyclization to (3S,4S)-3,4-dihydroxypyrrolidine: The diamine is cyclized to form the pyrrolidine ring.

  • Boc Protection: The secondary amine of the pyrrolidine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Synthetic Route 2: Synthesis via Sharpless Asymmetric Dihydroxylation

This elegant and highly efficient route relies on the Sharpless asymmetric dihydroxylation of a commercially available or readily synthesized pyrroline precursor. This key step introduces the two hydroxyl groups with the desired (S,S) configuration in a single, highly stereocontrolled transformation.

Experimental Protocol:
  • Sharpless Asymmetric Dihydroxylation of tert-butyl 3-pyrroline-1-carboxylate: The starting pyrroline is subjected to Sharpless asymmetric dihydroxylation conditions using a catalytic amount of osmium tetroxide, a stoichiometric co-oxidant (such as N-methylmorpholine N-oxide, NMO), and a chiral ligand. For the synthesis of the (3S,4S)-diol, the AD-mix-β formulation, which contains the (DHQD)₂PHAL ligand, is used. The reaction is typically carried out in a tert-butanol/water solvent system at low temperature. The product, this compound, is obtained in high yield and enantiomeric excess after a simple workup.

Visualizing the Synthetic Pathways

To provide a clear visual comparison of the two synthetic strategies, the following diagrams illustrate the reaction workflows.

Caption: Comparative workflow of the two synthetic routes.

Conclusion

The synthesis of this compound can be approached from different strategic standpoints. The route starting from diethyl L-tartrate is a classic example of utilizing the chiral pool, but it involves a multi-step sequence with the use of hazardous reagents like sodium azide. In contrast, the route employing Sharpless asymmetric dihydroxylation is a testament to the power of modern asymmetric catalysis, offering a highly efficient, one-step conversion from a simple precursor.

For large-scale production where efficiency, atom economy, and safety are paramount, the Sharpless asymmetric dihydroxylation route is demonstrably superior. Its high yield, excellent stereocontrol, and significantly fewer steps make it a more cost-effective and environmentally friendly option, despite the initial cost and toxicity of the osmium catalyst, which is used in catalytic amounts. The choice of synthesis will ultimately depend on the specific needs of the research or development project, including scale, available resources, and regulatory considerations.

A Comparative Guide to the Cross-Reactivity of Antibodies Generated Against Pyrrolidine-Based Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly specific antibodies is crucial for the accurate detection and quantification of small molecules, such as pharmaceuticals and their metabolites. When the target molecule contains a common structural motif like the pyrrolidine ring, the potential for cross-reactivity with structurally similar compounds becomes a significant challenge. This guide provides a comparative analysis of the cross-reactivity profiles of antibodies generated against various pyrrolidine-based haptens, offering insights into the determinants of antibody specificity and performance in immunoassays.

The data presented herein is a compilation from multiple studies focused on the development of immunoassays for specific pyrrolidine-containing compounds. While a direct head-to-head comparison of a wide range of anti-pyrrolidine antibodies in a single study is not currently available in the public literature, this guide synthesizes existing data to provide a valuable resource for researchers in the field.

Understanding the Immunological Challenge of Pyrrolidine-Based Haptens

The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom.[1] This scaffold is present in a wide array of natural products and synthetic pharmaceuticals.[1][2] To generate an immune response against these small molecules (haptens), they must be conjugated to a larger carrier protein.[3] The specificity of the resulting antibodies is critically dependent on the hapten design, including the point of attachment of the linker to the pyrrolidine ring and the nature of the linker itself.[4]

Antibodies raised against a specific pyrrolidine-based hapten may exhibit cross-reactivity with other molecules that share structural similarities. The degree of this cross-reactivity is a critical parameter in the validation of any immunoassay and determines its reliability for specific analyte detection.

Quantitative Analysis of Cross-Reactivity

The cross-reactivity of an antibody is typically assessed using a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the ability of various structurally related compounds to inhibit the binding of the antibody to a coated antigen (the hapten conjugated to a different protein) is measured. The results are commonly expressed as the half-maximal inhibitory concentration (IC50) and the cross-reactivity percentage relative to the target analyte.

The following tables summarize the cross-reactivity data from different studies on antibodies raised against specific pyrrolidine-containing compounds.

Case Study 1: Hypothetical Antibody Against Macrophylline (A Pyrrolizidine Alkaloid)

This case study is based on a hypothetical framework for assessing the cross-reactivity of an antibody raised against Macrophylline, a pyrrolizidine alkaloid containing a pyrrolizidine core (a bicyclic structure composed of two fused pyrrolidine rings).

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Macrophylline (Target) Pyrrolizidine ester with a specific side chain10 100
RetronecineNecine base without the ester side chain>1000<1
SenecioninePyrrolizidine alkaloid with a different cyclic diester5020
EchimidinePyrrolizidine alkaloid with a different ester side chain10010
LycopsamineStereoisomer of Intermedine2005

Data presented is hypothetical and for illustrative purposes, based on the principles outlined in the BenchChem guide.[5]

Case Study 2: Monoclonal Antibody Against Zilpaterol

Zilpaterol is a β2-adrenergic agonist that contains a hydroxylated piperidine ring, which is structurally related to pyrrolidine. This study highlights the specificity of a monoclonal antibody developed for its detection.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Zilpaterol (Target) Complex molecule with a piperidine ring0.31 100
ClenbuterolStructurally related β-agonist>1000<0.1
RactopamineStructurally related β-agonist>1000<0.1
SalbutamolStructurally related β-agonist>1000<0.1

Data extracted from a study on the development of a paper immunosensor for zilpaterol.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of antibodies against small molecule haptens.

Hapten Synthesis and Immunogen Preparation

The generation of specific antibodies begins with the rational design and synthesis of a hapten that exposes unique structural features of the target molecule.

  • Hapten Design : A derivative of the target molecule (e.g., Macrophylline, Zilpaterol) is synthesized with a linker arm at a position that is distal from the key antigenic determinants.[4][7] This strategy aims to generate antibodies that recognize the core structure of the analyte.

  • Activation of Hapten : The carboxylic acid group on the linker of the hapten is activated to facilitate conjugation to a carrier protein. Common methods include the mixed anhydride method or activation with N-hydroxysuccinimide (NHS) to form an active ester.

  • Conjugation to Carrier Protein : The activated hapten is reacted with a carrier protein, such as Bovine Serum Albumin (BSA) for the immunogen and Ovalbumin (OVA) for the coating antigen in the ELISA.[3][7] The reaction is typically carried out in a buffer at a specific pH (e.g., phosphate-buffered saline, pH 7.4) overnight at 4°C.

  • Purification of Conjugate : Unconjugated hapten and excess reagents are removed from the hapten-protein conjugate by dialysis against a suitable buffer. The successful conjugation is often confirmed by techniques like MALDI-TOF mass spectrometry.[3]

Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Assessment

The ciELISA is a widely used method to determine the specificity of antibodies against small molecules.[7]

  • Coating : Microtiter plates are coated with the hapten-OVA conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing : The plates are washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating antigen.

  • Blocking : The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at 37°C to prevent non-specific binding of antibodies.

  • Competitive Reaction : The antibody is pre-incubated with either the target analyte or a potential cross-reactant at various concentrations. This mixture is then added to the coated and blocked microtiter plates. The plates are incubated for a specific time (e.g., 1 hour at 37°C), allowing the free antibody to bind to the coated antigen.

  • Washing : The plates are washed again to remove unbound antibodies and analytes.

  • Addition of Secondary Antibody : A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species (e.g., goat anti-mouse IgG-HRP) is added to the wells and incubated.

  • Washing : The plates are washed to remove the unbound secondary antibody.

  • Substrate Addition : A chromogenic substrate solution (e.g., TMB) is added to the wells. The enzyme on the bound secondary antibody catalyzes a color change.

  • Stopping the Reaction : The reaction is stopped by adding a stop solution (e.g., 2M H2SO4).

  • Data Acquisition : The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis : The absorbance values are plotted against the logarithm of the analyte concentration to generate a sigmoidal dose-response curve. The IC50 value is determined as the concentration of the analyte that causes a 50% reduction in the maximum signal. The percentage of cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100%

Visualizations

The following diagrams illustrate the key workflows and concepts discussed in this guide.

Hapten_Immunogen_Preparation cluster_synthesis Hapten Synthesis & Activation cluster_conjugation Conjugation & Purification Target Target Molecule (e.g., Pyrrolidine-based drug) Hapten Hapten Synthesis (with linker) Target->Hapten Activated_Hapten Hapten Activation (e.g., NHS ester) Hapten->Activated_Hapten Conjugation Conjugation Reaction Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, OVA) Carrier_Protein->Conjugation Purification Purification (Dialysis) Conjugation->Purification Immunogen Immunogen (Hapten-BSA) or Coating Antigen (Hapten-OVA) Purification->Immunogen

Workflow for Hapten Synthesis and Immunogen Preparation.

Competitive_ELISA_Workflow Coating 1. Plate Coating (Hapten-OVA) Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking Washing1->Blocking Competitive_Incubation 4. Competitive Incubation (Antibody + Analyte) Blocking->Competitive_Incubation Washing2 5. Washing Competitive_Incubation->Washing2 Secondary_Ab 6. Add Secondary Ab-HRP Washing2->Secondary_Ab Washing3 7. Washing Secondary_Ab->Washing3 Substrate 8. Add Substrate (TMB) Washing3->Substrate Stop 9. Stop Reaction Substrate->Stop Read 10. Read Absorbance Stop->Read

Experimental Workflow for Competitive Indirect ELISA.

Cross_Reactivity_Concept cluster_high_specificity High Specificity cluster_cross_reactivity Cross-Reactivity Ab1 Antibody Target1 Target Hapten Ab1->Target1 Binds Strongly NonTarget1 Related Compound Ab1->NonTarget1 Binds Weakly/ No Binding Ab2 Antibody Target2 Target Hapten Ab2->Target2 Binds Strongly NonTarget2 Related Compound Ab2->NonTarget2 Binds Significantly

Conceptual Diagram of Antibody Specificity and Cross-Reactivity.

References

Safety Operating Guide

Navigating the Disposal of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the operational disposal of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS No. 90481-33-7), a key building block in synthetic chemistry.

Immediate Safety Considerations

Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Based on data from analogous compounds, this compound is presumed to be a stable but potentially irritating compound. Similar Boc-protected pyrrolidine derivatives are classified as causing skin and eye irritation. Therefore, direct contact should be avoided.

Waste Characterization and Segregation

The first step in proper disposal is to determine if the waste is hazardous. While specific toxicological and environmental data for this compound are limited, it is prudent to treat it as hazardous chemical waste. This necessitates segregation from non-hazardous laboratory trash.

Key Principles for Segregation:

  • Solid vs. Liquid Waste: Keep solid waste (e.g., contaminated consumables) separate from liquid waste (e.g., solutions containing the compound).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous byproducts.

  • Halogenated vs. Non-Halogenated Solvents: If the compound is dissolved in a solvent for disposal, it should be placed in the appropriate halogenated or non-halogenated solvent waste container.

Disposal Procedures: A Step-by-Step Guide

For Small Quantities (Typical in Research Labs):

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended. The original product container, if empty and in good condition, can be repurposed for waste collection.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," the CAS number (90481-33-7), and the approximate concentration and quantity. Also, include the date when the first waste was added to the container.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be in a secondary containment tray to capture any potential leaks.

  • Arrange for Pickup: Once the container is full, or in accordance with your institution's guidelines (typically within one year of the accumulation start date), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup. Do not dispose of this chemical down the drain or in the regular trash.

For Bulk Quantities or Contaminated Materials:

  • Consult EHS: For larger quantities or in the case of a significant spill, immediately consult your institution's EHS department for guidance. They will provide specific instructions based on local, state, and federal regulations.

  • Spill Cleanup: In the event of a minor spill, absorb the material with an inert absorbent like vermiculite, sand, or commercial sorbent pads.

  • Containment of Spill Debris: Carefully collect the contaminated absorbent and any other contaminated materials (e.g., gloves, paper towels) into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.

  • Labeling and Pickup: Label the container as described above and arrange for a pickup through your EHS department.

Quantitative Data Summary

Since specific quantitative data for this compound is not available, the following table provides general guidelines for waste accumulation.

ParameterGuideline
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.
Storage Time Limit in SAA Generally, up to one year from the date the first waste is added to the container.
Container Integrity Must be in good condition, compatible with the waste, and kept closed except when adding or removing waste.
Labeling Requirements Must include "Hazardous Waste" and the chemical name. Other institutional requirements may apply.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generated is_hazardous Treat as Hazardous Waste? start->is_hazardous segregate Segregate Waste (Solid vs. Liquid, Compatibility) is_hazardous->segregate Yes small_quant Small Quantity (Research Lab Scale) segregate->small_quant bulk_quant Bulk Quantity or Spill small_quant->bulk_quant No label_container Label Container: 'Hazardous Waste' Chemical Name & CAS small_quant->label_container Yes contact_ehs_guidance Immediately Contact EHS for Specific Guidance bulk_quant->contact_ehs_guidance store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa contact_ehs_pickup Contact EHS for Hazardous Waste Pickup store_saa->contact_ehs_pickup end Proper Disposal contact_ehs_pickup->end contact_ehs_guidance->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies, as they may have additional requirements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.